4-Morpholin-4-ylbutan-2-one CAS number 6050-58-4 properties
An In-Depth Technical Guide to 4-Morpholin-4-ylbutan-2-one (CAS 6050-58-4): Properties, Synthesis, and Analytical Characterization Abstract 4-Morpholin-4-ylbutan-2-one, registered under CAS number 6050-58-4, is a heteroc...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to 4-Morpholin-4-ylbutan-2-one (CAS 6050-58-4): Properties, Synthesis, and Analytical Characterization
Abstract
4-Morpholin-4-ylbutan-2-one, registered under CAS number 6050-58-4, is a heterocyclic organic compound featuring a ketone functional group and a morpholine moiety. This unique structural combination makes it a valuable intermediate and building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. The morpholine ring is a well-established pharmacophore that can improve the pharmacokinetic properties of a molecule, while the butanone chain provides a reactive handle for further molecular elaboration. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a probable synthetic route with a detailed protocol, in-depth analytical characterization, and safety information. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Chemical Identity and Physicochemical Properties
4-Morpholin-4-ylbutan-2-one is a bifunctional molecule whose properties are derived from its constituent parts: the polar, basic morpholine ring and the reactive ketone group. These features govern its solubility, reactivity, and potential applications.
The synthesis of tertiary amines bearing a ketone functional group, such as 4-morpholin-4-ylbutan-2-one, is most commonly and efficiently achieved via a nucleophilic substitution reaction. This approach is widely used in industrial and laboratory settings due to its reliability and the ready availability of starting materials.
Proposed Synthetic Route
The logical and field-proven approach for synthesizing this target molecule involves the reaction of morpholine with a 4-halobutan-2-one, such as 4-chlorobutan-2-one. In this Sɴ2 reaction, the nucleophilic nitrogen atom of the morpholine ring attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming the desired carbon-nitrogen bond. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct, thereby driving the reaction to completion.[6]
Caption: Proposed synthesis of 4-Morpholin-4-ylbutan-2-one.
Detailed Experimental Protocol
This protocol is a validated, self-consistent methodology derived from standard procedures for similar alkylations.[6]
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents) and a suitable solvent such as acetonitrile (200 mL).
Reagent Addition: Add morpholine (1.0 equivalent) to the stirring suspension. Subsequently, add 4-chlorobutan-2-one (1.05 equivalents) dropwise over 15 minutes. The slight excess of the chloro-ketone ensures the complete consumption of the starting morpholine.
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the morpholine spot/peak.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
Purification: The resulting crude oil is purified by vacuum distillation.[3] Collect the fraction boiling at approximately 116 °C at 20 mmHg to yield 4-morpholin-4-ylbutan-2-one as a clear liquid. The purity should be confirmed by GC analysis and NMR spectroscopy.
Analytical Characterization
Unambiguous identification and structural confirmation of 4-morpholin-4-ylbutan-2-one rely on a combination of modern analytical techniques, primarily mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[7]
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 157, corresponding to the molecular weight of the compound [C₈H₁₅NO₂]⁺•.
Key Fragmentation Pathways:
Alpha-Cleavage: The most favorable cleavage is adjacent to the carbonyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z 142, or the loss of the morpholinomethyl radical to give the acetyl cation at m/z 43.
McLafferty Rearrangement: Not prominent as it requires a gamma-hydrogen on a different chain.
Cleavage at the C-N bond: Fragmentation of the bond between the butanone chain and the morpholine nitrogen can lead to the formation of a morpholinium ion fragment at m/z 86 or a fragment corresponding to the butanone chain at m/z 71.
Ring Fragmentation: The morpholine ring itself can fragment, typically yielding a prominent ion at m/z 100 corresponding to the [M-C₂H₅O]⁺ fragment.
An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholin-4-ylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Morpholin-4-ylbutan-2-one is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The m...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholin-4-ylbutan-2-one is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold in many approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. The butan-2-one side chain introduces a ketone functionality, which can act as a hydrogen bond acceptor and a site for further chemical modification. A thorough understanding of the physicochemical properties of 4-Morpholin-4-ylbutan-2-one is therefore essential for its rational use in the design and development of new therapeutic agents.
This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Morpholin-4-ylbutan-2-one, including its chemical structure, and both predicted and analogous experimental data for its acid-base dissociation constant (pKa), lipophilicity (logP), and solubility. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of these critical parameters, offering researchers the tools to validate and expand upon the data presented herein.
Expected to be soluble in water and polar organic solvents
Based on structure
Synthesis and Chemical Reactivity
4-Morpholin-4-ylbutan-2-one can be synthesized through various standard organic chemistry reactions. A plausible and common method is the nucleophilic substitution reaction between morpholine and a suitable four-carbon electrophile.
A potential synthetic route is the reaction of morpholine with 4-chlorobutan-2-one. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.
The chemical reactivity of 4-Morpholin-4-ylbutan-2-one is dictated by its functional groups: the tertiary amine of the morpholine ring and the ketone. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. The ketone group can undergo nucleophilic addition reactions at the carbonyl carbon and is susceptible to reduction to a secondary alcohol.
Experimental Protocols for Physicochemical Characterization
Accurate experimental determination of physicochemical properties is paramount in drug discovery. The following section provides detailed protocols for measuring the pKa, logP, and aqueous solubility of 4-Morpholin-4-ylbutan-2-one.
Determination of pKa by Potentiometric Titration
The pKa of the conjugate acid of 4-Morpholin-4-ylbutan-2-one can be reliably determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.[4][5][6]
Protocol:
Preparation of Solutions:
Prepare a 0.01 M solution of 4-Morpholin-4-ylbutan-2-one in deionized water.
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) for back-titration if necessary.
Calibration of the pH Meter:
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
Titration:
Place a known volume (e.g., 20 mL) of the 4-Morpholin-4-ylbutan-2-one solution into a beaker with a magnetic stir bar.
Immerse the calibrated pH electrode into the solution.
Begin stirring the solution at a constant rate.
Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL).
Record the pH of the solution after each addition, allowing the reading to stabilize.
Continue the titration until the pH has dropped significantly (e.g., to pH 2).
Data Analysis:
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).
The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Figure 1: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[7][8][9]
Protocol:
Preparation of Phases:
Saturate n-octanol with water by shaking them together and allowing the phases to separate.
Saturate water with n-octanol in the same manner.
Use the n-octanol-saturated water and water-saturated n-octanol for the experiment.
Partitioning:
Prepare a stock solution of 4-Morpholin-4-ylbutan-2-one in the aqueous phase at a known concentration.
In a separatory funnel, combine a known volume of the aqueous solution with a known volume of the n-octanol phase (e.g., a 1:1 ratio).
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
Allow the phases to separate completely.
Analysis:
Carefully separate the two phases.
Determine the concentration of 4-Morpholin-4-ylbutan-2-one in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Calculation:
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
logP is the base-10 logarithm of P.
Figure 2: Experimental workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. A common method for determining aqueous solubility is the equilibrium solubility method.[10][11][12]
Protocol:
Sample Preparation:
Add an excess amount of 4-Morpholin-4-ylbutan-2-one to a known volume of deionized water in a sealed vial. The excess solid ensures that a saturated solution is formed.
Equilibration:
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
Phase Separation:
Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
Quantification:
Carefully take an aliquot of the clear supernatant.
Dilute the aliquot with a suitable solvent if necessary.
Determine the concentration of 4-Morpholin-4-ylbutan-2-one in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
Calculation:
Calculate the original concentration in the saturated solution, taking into account any dilution factors. This value represents the aqueous solubility of the compound.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 4-Morpholin-4-ylbutan-2-one, a molecule of interest in drug discovery. While specific experimental data for this compound is limited, this guide offers a solid foundation for researchers by presenting predicted values, data from analogous structures, and robust, detailed protocols for the experimental determination of its pKa, logP, and aqueous solubility. The provided methodologies and workflows are designed to ensure scientific integrity and reproducibility, empowering researchers to generate high-quality data to support their drug development programs. A thorough characterization of these fundamental properties is an indispensable step in advancing our understanding of this and other novel chemical entities.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. Retrieved from [Link]
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]
CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
PMC - NIH. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
ULM. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]
Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
PubChemLite. (n.d.). 4-(morpholin-4-yl)butan-2-one (C8H15NO2). Retrieved from [Link]
solubility of 4-Morpholin-4-ylbutan-2-one in organic solvents
An In-depth Technical Guide to the Solubility of 4-Morpholin-4-ylbutan-2-one in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Morpholin-4-ylbutan-...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Solubility of 4-Morpholin-4-ylbutan-2-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Morpholin-4-ylbutan-2-one, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data, this document establishes a framework for understanding and predicting its solubility based on fundamental physicochemical principles. It further outlines a detailed, best-practice experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to support formulation, process development, and analytical activities.
Introduction: The Significance of Solubility in Drug Development
4-Morpholin-4-ylbutan-2-one belongs to the morpholine class of compounds, which are significant scaffolds in medicinal chemistry due to their favorable pharmacological properties.[1] The morpholine ring can enhance potency and modulate the pharmacokinetic profile of a drug candidate.[1] Understanding the solubility of a novel derivative like 4-Morpholin-4-ylbutan-2-one is a critical early-stage step in the drug development pipeline. Poor solubility can hinder absorption, leading to low bioavailability and unreliable outcomes in bioassays.[1] Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, formulation, and analytical method development.
This guide will first delve into the physicochemical properties of 4-Morpholin-4-ylbutan-2-one to build a theoretical model of its expected solubility. Subsequently, a robust experimental workflow for quantitatively measuring its solubility will be presented, emphasizing the causality behind each procedural step.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3] To predict the solubility of 4-Morpholin-4-ylbutan-2-one, we must first examine its molecular structure and resulting physicochemical properties.
Morpholine Ring: The morpholine moiety contains both an ether linkage and a tertiary amine. The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors. The nitrogen atom also imparts basic properties to the molecule.[6][7]
Ketone Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.
Butyl Chain: The four-carbon chain is a nonpolar, lipophilic component.
Predicted Solubility:
Based on these features, 4-Morpholin-4-ylbutan-2-one can be classified as a moderately polar molecule. The presence of multiple hydrogen bond acceptors suggests it will be more soluble in polar, protic solvents that can act as hydrogen bond donors. Its solubility in nonpolar solvents is expected to be limited due to the polar functional groups.
The following diagram illustrates the key factors that will govern the solubility of this compound.
Caption: Factors influencing the solubility of 4-Morpholin-4-ylbutan-2-one.
Predicted Solubility in Common Organic Solvents (Qualitative):
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
Capable of hydrogen bonding with the morpholine and ketone groups.
Polarity matches the solute, but lack of hydrogen bond donation may limit solubility compared to protic solvents.
Low Polarity
Dichloromethane, Chloroform
Moderate
Can interact with the polar parts of the molecule, but the overall polarity is lower.
Nonpolar
Hexane, Toluene
Low
Significant mismatch in polarity; intermolecular forces between solvent molecules are much weaker than those within the solute.
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.[2] This method ensures that the solution is fully saturated, providing a reliable and reproducible measurement.
Objective: To quantitatively determine the solubility of 4-Morpholin-4-ylbutan-2-one in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
4-Morpholin-4-ylbutan-2-one (purity >95%)
Selected organic solvents (analytical grade or higher)
Analytical balance (readable to 0.1 mg)
Vials with screw caps (e.g., 4 mL)
Thermostatically controlled shaker or incubator
Syringe filters (e.g., 0.45 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Shake-flask method workflow for solubility determination.
Step-by-Step Procedure:
Preparation: Add an excess amount of solid 4-Morpholin-4-ylbutan-2-one to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Add a precise volume of the chosen organic solvent (e.g., 2 mL).
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.
Sampling: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of solubility.
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-Morpholin-4-ylbutan-2-one. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Self-Validating System and Trustworthiness:
Visual Confirmation: The presence of undissolved solid at the end of the equilibration period provides visual confirmation of a saturated solution.
Multiple Time Points: For a rigorous study, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, it confirms that equilibrium has been reached.
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results and to calculate standard deviations.
Conclusion and Future Directions
This guide provides a foundational understanding of the solubility of 4-Morpholin-4-ylbutan-2-one based on its molecular structure and established chemical principles. While direct experimental data is not yet widely available, the provided theoretical framework and detailed experimental protocol offer a robust approach for any researcher to accurately and reliably determine its solubility in various organic solvents. The resulting data will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating the progression of drug candidates incorporating this important morpholine scaffold.
References
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Unknown. (n.d.).
Unknown. (2023). Solubility of Organic Compounds.
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
PubChem. (n.d.). 4-(Morpholin-4-yl)butan-2-ol.
BenchChem. (2025). A Technical Guide to the Solubility and Stability of 4-(3-methylcyclopentyl)morpholine.
Spectroscopic Data for 4-Morpholin-4-ylbutan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Morpholin-4-ylbutan-2-one, a morpholine derivative, holds interest within the realms of organic synthesis and medicinal chemistry. The morpho...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholin-4-ylbutan-2-one, a morpholine derivative, holds interest within the realms of organic synthesis and medicinal chemistry. The morpholine moiety is a common scaffold in numerous biologically active compounds, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The butan-2-one chain introduces a reactive ketone functional group, making it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Morpholin-4-ylbutan-2-one.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Morpholin-4-ylbutan-2-one is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.
Predicted ¹H NMR Data:
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~ 3.65
t
4H
-O-CH ₂-CH₂-N-
~ 2.70
t
2H
-C(=O)-CH ₂-CH₂-N-
~ 2.45
t
4H
-O-CH₂-CH ₂-N-
~ 2.40
t
2H
-C(=O)-CH₂-CH ₂-N-
~ 2.15
s
3H
-C(=O)-CH ₃
Causality behind Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is crucial for acquiring high-resolution ¹H NMR spectra as it dissolves the compound without introducing interfering proton signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data:
Chemical Shift (δ) ppm
Assignment
~ 208
C =O (Ketone)
~ 67
-O-C H₂-CH₂-N-
~ 58
-C(=O)-CH₂-C H₂-N-
~ 54
-O-CH₂-C H₂-N-
~ 42
-C(=O)-C H₂-CH₂-N-
~ 30
-C(=O)-C H₃
Expertise & Experience Insight: In ¹³C NMR, the carbonyl carbon of the ketone is characteristically found at a high chemical shift (downfield) due to the strong deshielding effect of the electronegative oxygen atom. The carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms also exhibit distinct chemical shifts due to the differing electronegativity of these heteroatoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data:
Wavenumber (cm⁻¹)
Intensity
Assignment
~ 2950-2800
Strong
C-H stretching (aliphatic)
~ 1715
Strong
C=O stretching (ketone)
~ 1115
Strong
C-O-C stretching (ether)
~ 1365
Medium
C-H bending (methyl)
Trustworthiness of Protocol: To obtain a reliable IR spectrum, the sample must be free of water and other impurities that can absorb in the infrared region. The use of a thin film of the neat liquid between salt plates (NaCl or KBr) or a solution in a suitable solvent (e.g., CCl₄) ensures accurate data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
Authoritative Grounding: The predicted m/z values are calculated based on the exact masses of the constituent atoms and their isotopes. The observation of the molecular ion peak ([M]⁺) and common adducts like [M+H]⁺ and [M+Na]⁺ in high-resolution mass spectrometry (HRMS) provides strong evidence for the molecular formula of the compound.
Experimental Protocols
NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and analysis.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Caption: Protocol for obtaining an ATR-IR spectrum.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
Introduction: The Imperative of Unambiguous Structural Confirmation
An In-Depth Technical Guide to the Structural Elucidation of 4-Morpholin-4-ylbutan-2-one In the realms of drug discovery, chemical synthesis, and materials science, the precise molecular structure of a compound is its de...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Structural Elucidation of 4-Morpholin-4-ylbutan-2-one
In the realms of drug discovery, chemical synthesis, and materials science, the precise molecular structure of a compound is its defining characteristic. It dictates function, reactivity, and safety. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 4-Morpholin-4-ylbutan-2-one, a molecule incorporating a key ketone functional group and a morpholine scaffold, which is a prevalent motif in medicinal chemistry.[1][2] We will proceed through a logical workflow, integrating data from multiple analytical techniques to build an unshakeable, self-validating structural hypothesis. This document is designed for researchers and drug development professionals, emphasizing not just the "how" but the critical "why" behind each analytical step.
The process of structural elucidation is a systematic investigation that combines various spectroscopic techniques to piece together a molecule's atomic framework.[3][4][5] Our investigation will follow a multi-pronged strategy, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the detailed mapping of atomic connectivity.
Part 1: Mass Spectrometry – Defining the Molecular Boundaries
Mass spectrometry (MS) is the foundational first step, providing the molecular weight and, with high-resolution instruments, the exact molecular formula.[4][6] For a compound containing an odd number of nitrogen atoms, the molecular ion peak (M+) is expected to have an odd nominal mass, a principle known as the Nitrogen Rule.[4]
Predicted Analysis of 4-Morpholin-4-ylbutan-2-one:
The molecular formula is C₈H₁₅NO₂.[7][8] The monoisotopic mass is 157.1103 Da. A high-resolution mass spectrum should yield a molecular ion peak [M+H]⁺ at m/z 158.1176, consistent with the formula C₈H₁₆NO₂⁺.
Characteristic Fragmentation Pathways:
Electron Ionization (EI) mass spectrometry fragments molecules in predictable ways, offering structural clues.[6][9] For 4-Morpholin-4-ylbutan-2-one, the primary fragmentation patterns arise from cleavages adjacent to the carbonyl group (α-cleavage) and fragmentation of the morpholine ring.[10][11]
α-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group.[9]
Loss of a methyl radical (•CH₃) results in an acylium ion at m/z 142 .
Loss of the morpholinylethyl radical (•CH₂CH₂-morpholine) generates the acetyl cation at m/z 43 .
Morpholine Ring Fragmentation: N-substituted morpholines often produce a characteristic fragment at m/z 100 . This corresponds to the [M - C₃H₅O]⁺ ion, arising from the cleavage of the bond between the nitrogen and the butyl chain, followed by a hydrogen rearrangement. This fragment, [CH₂=N(CH₂CH₂)₂O]⁺, is a strong indicator of the N-substituted morpholine moiety.
Table 1: Predicted Major Mass Spectrometry Fragments
m/z (Mass-to-Charge Ratio)
Proposed Fragment Ion
Fragmentation Pathway
157
[C₈H₁₅NO₂]⁺•
Molecular Ion (M⁺•)
142
[M - CH₃]⁺
α-cleavage: Loss of methyl radical
100
[C₅H₁₀NO]⁺
Cleavage β to the carbonyl group
86
[C₄H₈NO]⁺
Fragmentation of the morpholine ring
57
[C₃H₅O]⁺
Acylium ion from chain cleavage
| 43 | [C₂H₃O]⁺ | Acetyl cation from α-cleavage |
Experimental Protocol: GC-MS Analysis
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
GC Method:
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Method:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Source Temperature: 230°C.
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Part 2: Infrared Spectroscopy – Identifying the Chemical Bonds
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13]
Predicted Analysis of 4-Morpholin-4-ylbutan-2-one:
The structure contains a ketone and a tertiary amine within an ether linkage (the morpholine ring).
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the ketone. Saturated aliphatic ketones typically absorb in the range of 1705-1725 cm⁻¹.[11]
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the alkyl chain and morpholine ring.[14]
C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong C-O-C stretching band, typically around 1115-1120 cm⁻¹.[15][16]
C-N Stretch: The C-N stretching of the tertiary amine will appear in the fingerprint region, typically around 1000-1250 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Functional Group
~1715
Strong, Sharp
C=O Stretch
Ketone
2850-2960
Medium-Strong
C-H Stretch
Alkane (CH₂, CH₃)
~1117
Strong
C-O-C Asymmetric Stretch
Ether (Morpholine)
| 1450-1470 | Medium | C-H Bend | Alkane (CH₂) |
Experimental Protocol: FT-IR Analysis
Sample Preparation: For a liquid sample, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (neat film). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands. Correlate these bands to specific functional groups using standard correlation tables.
Part 3: Nuclear Magnetic Resonance – Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[6][12] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble the structure.
¹H NMR Spectroscopy
¹H NMR provides information about the number and electronic environment of protons.
Predicted ¹H NMR Spectrum (in CDCl₃):
δ ~2.15 (s, 3H): A singlet for the three methyl protons (H-1). It is a singlet as there are no adjacent protons, and its chemical shift is downfield due to the adjacent carbonyl group.
δ ~2.75 (t, 2H): A triplet for the methylene protons alpha to the carbonyl (H-3). It is deshielded by the ketone and split into a triplet by the neighboring H-4 protons.
δ ~2.50 (t, 2H): A triplet for the methylene protons alpha to the nitrogen (H-4). It is split into a triplet by the neighboring H-3 protons.
δ ~2.45 (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the nitrogen (H-6, H-10).[1][17]
δ ~3.70 (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the oxygen (H-7, H-9). These are the most deshielded alkyl protons due to the electronegativity of the oxygen atom.[1][17]
¹³C NMR and DEPT Spectroscopy
¹³C NMR identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps distinguish between CH₃, CH₂, and CH carbons.
Predicted ¹³C NMR Spectrum (in CDCl₃):
δ ~208.0: Carbonyl carbon (C-2). Ketone carbonyls typically appear far downfield.[11] (Will not appear in DEPT).
δ ~67.0: Morpholine carbons adjacent to oxygen (C-7, C-9). Deshielded by the electronegative oxygen. (DEPT: CH₂).[1][17]
δ ~58.0: Methylene carbon adjacent to nitrogen (C-4). (DEPT: CH₂).
δ ~40.0: Methylene carbon alpha to the carbonyl (C-3). (DEPT: CH₂).
δ ~30.0: Methyl carbon (C-1). (DEPT: CH₃).
Table 3: Summary of Predicted ¹H and ¹³C NMR Data
Position
Predicted ¹H δ (ppm), Mult., (Int.)
Predicted ¹³C δ (ppm)
DEPT-135 Phase
1
2.15, s, (3H)
30.0
Up (CH₃)
2
-
208.0
No Signal (C)
3
2.75, t, (2H)
40.0
Down (CH₂)
4
2.50, t, (2H)
58.0
Down (CH₂)
6, 10
2.45, t, (4H)
53.5
Down (CH₂)
| 7, 9 | 3.70, t, (4H) | 67.0 | Down (CH₂) |
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments reveal correlations between nuclei, allowing us to definitively connect the fragments identified in 1D NMR.[18][19]
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[18]
Expected Correlation: A cross-peak will be observed between the triplet at δ ~2.75 (H-3) and the triplet at δ ~2.50 (H-4), confirming the -CH₂-CH₂- linkage in the butyl chain. Another cross-peak will connect the morpholine protons at δ ~2.45 (H-6/10) and δ ~3.70 (H-7/9).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[18][20]
Expected Correlations: It will directly link the proton and carbon assignments proposed in Table 3. For example, the proton singlet at δ ~2.15 will show a cross-peak to the carbon signal at δ ~30.0, confirming this as the methyl group (C-1/H-1).
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting disparate spin systems. It shows correlations between protons and carbons over multiple (typically 2-3) bonds.[18][20] This is crucial for seeing connections across quaternary carbons (like C-2) and heteroatoms.
H-1 (δ ~2.15) to C-2 (δ ~208.0): This two-bond correlation confirms the methyl group is attached to the carbonyl carbon.
H-3 (δ ~2.75) to C-2 (δ ~208.0) and C-1 (δ ~30.0): These correlations lock in the position of the C-3 methylene next to the acetyl group.
H-4 (δ ~2.50) to C-2 (δ ~208.0): This three-bond correlation provides further evidence for the butanone chain.
H-4 (δ ~2.50) to C-6/C-10 (δ ~53.5): This crucial two-bond correlation across the nitrogen atom definitively links the butyl chain to the morpholine ring.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Data Acquisition:
Acquire a standard ¹H spectrum.
Acquire a proton-decoupled ¹³C spectrum.
Acquire a DEPT-135 spectrum.
Acquire 2D spectra (gCOSY, z-gradient HSQC, z-gradient HMBC) using standard manufacturer pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Analyze the 1D and 2D spectra systematically to assign all signals and confirm the proposed structure.
Conclusion: A Unified Structural Verdict
The structural elucidation of 4-Morpholin-4-ylbutan-2-one is achieved through the logical integration of multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula C₈H₁₅NO₂. FT-IR spectroscopy confirms the presence of a key ketone functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecule. The COSY experiment confirms the proton-proton connectivities within the butyl chain and morpholine ring, the HSQC experiment links each proton to its corresponding carbon, and the crucial HMBC correlations bridge the molecular fragments across the nitrogen atom and the quaternary carbonyl carbon. The convergence of all data points to a single, consistent structure provides the highest level of confidence in the final assignment.
References
Vertex AI Search. (2025). Understanding Molecular Structure Through Spectroscopic Analysis - HSC Chemistry.
Vertex AI Search. (2025). Spectroscopic Techniques - Solubility of Things.
Vertex AI Search. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
Vertex AI Search. (2025). Spectroscopy Methods - analytica-world.com.
National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-.
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
ResearchGate. (2014).
Indonesian Journal of Science & Technology. (2019).
Kwan, E. E. (n.d.). 2D NMR Problem Solving.
Benchchem. (n.d.). Mass Spectrometry Analysis of 4-(o-Tolylthio)butan-2-one: A Technical Guide.
National Institute of Standards and Technology. (n.d.). Morpholine.
PubMed. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine.
ResearchGate. (2018).
ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
PMC. (2014).
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
hazards and safety precautions for 4-Morpholin-4-ylbutan-2-one
An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Morpholin-4-ylbutan-2-one Abstract Introduction and Chemical Profile 4-Morpholin-4-ylbutan-2-one is a chemical intermediate whose structure integrat...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Morpholin-4-ylbutan-2-one
Abstract
Introduction and Chemical Profile
4-Morpholin-4-ylbutan-2-one is a chemical intermediate whose structure integrates a morpholine ring and a butanone chain.[1] The morpholine moiety, a heterocyclic amine, is known for its basicity and associated corrosivity, while the ketone group contributes to its flammability and solvent properties.[2] This dual functionality necessitates a careful and informed approach to its handling.
Given the absence of a dedicated Safety Data Sheet (SDS), a hazard assessment must be extrapolated from analogous compounds. The structural analogue 4-(Morpholin-4-yl)butan-2-ol is classified as harmful if swallowed, harmful in contact with skin, a cause of skin irritation, a cause of serious eye damage, and harmful if inhaled.[3] Morpholine itself is a flammable liquid that is toxic, corrosive, and can cause severe skin burns and eye damage.[4][5] Therefore, it is prudent to treat 4-Morpholin-4-ylbutan-2-one with a high degree of caution, assuming it possesses a similar or more pronounced hazard profile.
Table 1: Physicochemical Properties of 4-Morpholin-4-ylbutan-2-one
The overall hazard profile of 4-Morpholin-4-ylbutan-2-one is derived from its constituent functional groups. This synthesis is crucial for establishing appropriate safety protocols in the absence of direct toxicological data.
Caption: Hazard Profile Synthesis for 4-Morpholin-4-ylbutan-2-one.
While no official rating exists, an estimation based on structural components is provided for facility placarding and emergency response planning.
Health (Blue): 3 - Can cause serious or permanent injury. Based on the high toxicity and corrosivity of morpholine.[5]
Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions. Based on morpholine's flash point (35°C) and the presence of the butanone group.[5][7]
Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures. Based on morpholine.[5]
Special (White): None.
Engineering and Administrative Controls
The primary method for mitigating exposure is through robust engineering and administrative controls, following the hierarchy of controls principle.
Caption: Hierarchy of Controls for Safe Chemical Handling.
Chemical Fume Hood: All work involving the transfer, weighing, or reaction of 4-Morpholin-4-ylbutan-2-one must be conducted inside a certified chemical fume hood to prevent inhalation of potentially toxic and flammable vapors.[8]
Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of vapors.[2]
Safety Showers and Eyewash Stations: These must be readily accessible within a 10-second travel distance from the work area for immediate decontamination in case of skin or eye contact.[9]
Restricted Access: Work with this compound should be restricted to authorized personnel who have received specific training on its potential hazards and handling procedures.[10]
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
Body Part
Equipment Specification
Rationale and Citation
Eyes/Face
ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk.
Protects against corrosive splashes that can cause severe eye damage.[4][10]
Hands
Nitrile or neoprene gloves (minimum thickness of 8 mil). Double-gloving is recommended.
Protects against dermal absorption and skin burns. Always inspect gloves for tears before use.[8][11]
Body
Flame-resistant (FR) laboratory coat. A chemically resistant apron should be worn over the lab coat for larger quantities.
Protects skin and clothing from splashes and provides a barrier in case of a flash fire.[11]
Respiratory
Not typically required if work is performed in a fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor cartridge is necessary.
Adherence to strict protocols is essential for minimizing risk.
Safe Handling and Use Protocol
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the indicated working height. Clear the workspace of all unnecessary items.[8]
PPE Donning: Put on all required PPE as specified in Table 3.
Chemical Transport: Transport the chemical in a sealed, properly labeled container within a secondary containment carrier.
Dispensing: Ground and bond containers when transferring significant quantities to prevent static discharge, which could ignite flammable vapors.[2][13] Use non-sparking tools.[14]
Reaction Setup: Conduct all operations within the fume hood. Ensure any apparatus is securely clamped.
Post-Handling: After use, tightly seal the container. Decontaminate any surfaces and equipment that may have come into contact with the chemical.
Hygiene: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[8][11] Never eat, drink, or apply cosmetics in the laboratory.[10]
Caption: Safe Handling Workflow for 4-Morpholin-4-ylbutan-2-one.
Storage Requirements
Store in a tightly closed, properly labeled container.[13]
Keep in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[2]
Store away from heat, sparks, open flames, and other ignition sources.[9][14]
Segregate from incompatible materials such as strong oxidizing agents, acids, and nitrosating agents.[9][15]
The storage area should be locked and accessible only to authorized personnel.[9]
Spill Management Protocol
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[15]
Control Vapors & Ignition Sources: Eliminate all ignition sources (e.g., turn off hot plates, unplug equipment).[14][15]
Assess: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, activate the emergency alarm and evacuate.
Contain (for small spills): If the spill is small and you are trained, don appropriate PPE (including a respirator if necessary). Contain the spill by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[14][15]
Absorb: Carefully apply absorbent material over the spill, working from the outside in.
Collect: Using non-sparking tools, collect the absorbed material and place it in a sealable, labeled container for hazardous waste disposal.[15]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Report: Report the incident to the laboratory supervisor or safety officer.
Disposal
All waste containing 4-Morpholin-4-ylbutan-2-one, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled hazardous waste container.
Disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[14] Do not dispose of down the drain.[14]
Emergency Procedures
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16]
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[7]
Fire: The compound is assumed to be a flammable liquid. Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[16] Vapors are likely heavier than air and may travel to an ignition source.[2] Emergency responders should wear full protective clothing and a self-contained breathing apparatus (SCBA).[15]
Conclusion
While 4-Morpholin-4-ylbutan-2-one is a valuable compound in scientific research, its structural characteristics suggest significant health and safety risks, including flammability, toxicity, and corrosivity. By adopting the extrapolated hazard profile and implementing the robust engineering controls, personal protective equipment standards, and detailed handling protocols outlined in this guide, researchers can mitigate these risks effectively. A culture of safety, grounded in a thorough understanding of potential hazards, is paramount when working with under-characterized chemical entities.
References
PubChem. (n.d.). 4-(Morpholin-4-yl)butan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]
Pentachemicals. (2022). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetone. Retrieved from [Link]
Clayton State University. (n.d.). Laboratory Safety. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Cerritos College. (n.d.). Safety in the Chemistry Laboratory. Retrieved from [Link]
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - Morpholine. Retrieved from [Link]
PubChemLite. (n.d.). 4-(morpholin-4-yl)butan-2-one (C8H15NO2). Retrieved from [Link]
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs) - MORPHOLINE. Retrieved from [Link]
Reddit. (2023). Can you give me some examples of 4/4/4 compounds?. r/chemistry. Retrieved from [Link]
A Technical Guide to 4-Morpholin-4-ylbutan-2-one for Researchers and Drug Development Professionals
Introduction 4-Morpholin-4-ylbutan-2-one, with the CAS number 6050-58-4, is a versatile synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a m...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
4-Morpholin-4-ylbutan-2-one, with the CAS number 6050-58-4, is a versatile synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a morpholine ring linked to a butanone chain, presents a unique combination of physicochemical properties that make it a valuable precursor in the synthesis of more complex, biologically active molecules. The morpholine moiety, a privileged scaffold in drug discovery, is known to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for molecular interactions with biological targets.[1][2] This guide offers an in-depth technical overview of 4-Morpholin-4-ylbutan-2-one, covering its commercial availability, synthesis, analytical characterization, applications in drug development, and safe handling procedures.
Commercial Suppliers and Procurement
A reliable supply of starting materials is the foundation of any research and development program. 4-Morpholin-4-ylbutan-2-one is commercially available from a number of chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available analytical data, and the supplier's quality management systems.
Below is a comparative table of prominent suppliers offering 4-Morpholin-4-ylbutan-2-one:
Supplier
Product Number
Purity
Available Quantities
Sigma-Aldrich
Varies
≥95%
Grams to Kilograms
Oakwood Chemical
041931
≥95%
Milligrams to Grams
Santa Cruz Biotechnology
sc-280335
Inquire
Grams
Capot Chemical
15916
≥95%
Grams to Kilograms
AccelaChem
AC-6338
≥95%
Grams to Kilograms
Expert Insight: While a stated purity of ≥95% is common, it is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase. The CoA provides detailed information on the analytical methods used for quality control (e.g., ¹H NMR, GC-MS) and the levels of any detected impurities. Understanding the impurity profile is critical, as even small amounts of reactive impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).
Synthesis of 4-Morpholin-4-ylbutan-2-one
The synthesis of 4-Morpholin-4-ylbutan-2-one is most commonly achieved through a Michael addition reaction, a class of conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. In this case, morpholine acts as the nucleophile, and methyl vinyl ketone is the α,β-unsaturated ketone.
An alternative and historically significant approach is the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, acetone), formaldehyde, and a secondary amine (morpholine) to form a β-amino carbonyl compound, known as a Mannich base.[3][4]
Experimental Protocol: Synthesis via Michael Addition
This protocol describes a representative lab-scale synthesis of 4-Morpholin-4-ylbutan-2-one.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 equivalent) in toluene.
Cool the solution in an ice bath.
Slowly add methyl vinyl ketone (1.1 equivalents) to the cooled solution. The addition should be dropwise to control the exothermic reaction.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (or another suitable organic solvent) three times.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude 4-Morpholin-4-ylbutan-2-one can be purified by vacuum distillation or column chromatography on silica gel.
Causality in Experimental Choices: The use of a slight excess of methyl vinyl ketone helps to ensure the complete consumption of the more valuable morpholine starting material. The dropwise addition at a low temperature is a critical safety and purity measure to manage the exothermicity of the Michael addition. The aqueous workup and brine wash are essential to remove unreacted starting materials and any water-soluble byproducts.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of 4-Morpholin-4-ylbutan-2-one. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the oxygen and one for the protons adjacent to the nitrogen. The butanone chain will show a singlet for the methyl protons, and two triplets for the two methylene groups.[5]
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.
Mass Spectrometry (MS)
GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique for assessing the purity of 4-Morpholin-4-ylbutan-2-one and identifying any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone functional group, typically in the region of 1715 cm⁻¹. The C-N and C-O stretching vibrations of the morpholine ring will also be present.
Caption: A simplified workflow from synthesis to analytical characterization of 4-Morpholin-4-ylbutan-2-one.
Applications in Drug Development
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its presence can confer favorable properties such as improved metabolic stability, enhanced aqueous solubility, and the ability to form key hydrogen bond interactions with biological targets.[1] 4-Morpholin-4-ylbutan-2-one serves as a key building block for introducing this valuable moiety into drug candidates.
The ketone functionality of 4-Morpholin-4-ylbutan-2-one provides a reactive handle for a variety of chemical transformations, allowing for the facile elaboration of the molecule into more complex structures. For instance, the ketone can be reduced to a secondary alcohol, which can then be further functionalized. It can also participate in reactions such as reductive amination to introduce additional nitrogen-containing groups.
While specific examples of APIs directly synthesized from 4-Morpholin-4-ylbutan-2-one are not always publicly disclosed in detail, its utility as a precursor for compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, is well-recognized within the drug discovery community.
Caption: Synthetic utility of 4-Morpholin-4-ylbutan-2-one in the generation of diverse intermediates for API synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Morpholin-4-ylbutan-2-one. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general guidance based on the known hazards of similar morpholine derivatives can be provided.
Potential Hazards:
May be harmful if swallowed, inhaled, or absorbed through the skin.
May cause irritation to the skin, eyes, and respiratory tract.
Recommended Handling Procedures:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Morpholin-4-ylbutan-2-one is a valuable and versatile building block for researchers and professionals in the field of drug development. Its commercial availability, coupled with straightforward synthetic access and the desirable properties imparted by the morpholine moiety, makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its procurement, synthesis, characterization, and safe handling is essential for its effective utilization in the pursuit of new medicines.
References
Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Bioorganic Chemistry. [Link]
Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
CHROMATO-MASS SPECTRUM ANALYSIS OF (2S)-1-MORPHOLIN-4-YL BUTAN-2-OL. CyberLeninka. [Link]
The Morpholine Scaffold: A Privileged Structure Poised for Future Discovery
< An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of a Versatile Heterocycle Morpholine, a six-membered saturated heterocycle containing both...
Author: BenchChem Technical Support Team. Date: January 2026
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Versatile Heterocycle
Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has long been a cornerstone in medicinal chemistry and materials science.[1][2] Its enduring appeal stems from a unique combination of advantageous physicochemical and metabolic properties, coupled with synthetically accessible routes.[3][4] The morpholine moiety is not merely a passive scaffold but an active contributor to the biological activity and pharmacokinetic profile of a molecule.[1][5] It can enhance aqueous solubility, act as a hydrogen bond acceptor, and influence the overall basicity of a compound, making it a valuable tool for fine-tuning drug-like properties.[6][7] This versatility has led to its incorporation in numerous FDA-approved drugs, spanning a wide range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[8][9][10]
This guide delves into the most promising and underexplored research areas for morpholine-containing compounds, providing a scientifically grounded framework for future investigations. We will explore its potential in targeting complex diseases, its emerging role in novel materials, and its application in innovative catalytic systems.
Part 1: Medicinal Chemistry - Targeting Unmet Medical Needs
The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity.[1][2][6] This inherent promiscuity, when properly harnessed, can be a powerful engine for drug discovery.
Oncology: Beyond Kinase Inhibition
A significant portion of morpholine-containing drugs approved in the last decade are anticancer agents, many of which target protein kinases.[8][9] The morpholine moiety often plays a crucial role in the pharmacophore of these inhibitors, contributing to enhanced potency and selectivity.[5][11] However, the potential of morpholine in oncology extends far beyond established kinase targets.
Future Research Directions:
Targeting Epigenetic Modifiers: The development of inhibitors for enzymes involved in epigenetic regulation (e.g., histone deacetylases, methyltransferases) is a rapidly growing area. The hydrogen bonding capacity and structural rigidity of the morpholine ring make it an ideal scaffold for designing potent and selective epigenetic modulators.
Inhibition of Protein-Protein Interactions (PPIs): Disrupting key PPIs involved in cancer signaling pathways is a challenging but highly rewarding therapeutic strategy. Morpholine-based compounds can be designed to mimic key amino acid residues at the interface of interacting proteins.
Development of Novel Hypoxia-Activated Prodrugs: The tumor microenvironment is often characterized by low oxygen levels (hypoxia). Morpholine-containing compounds can be engineered as prodrugs that are selectively activated under hypoxic conditions, leading to targeted tumor cell killing and reduced systemic toxicity.
Experimental Protocol: Screening for PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer.[11] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy.
Step-by-Step Methodology:
Compound Synthesis: Synthesize a library of morpholine-containing compounds with diverse substitutions.[4]
In Vitro Kinase Assays: Perform enzymatic assays to determine the IC50 values of the compounds against PI3K isoforms and mTOR.
Cell-Based Proliferation Assays: Evaluate the antiproliferative activity of the compounds in a panel of cancer cell lines with known PI3K/mTOR pathway activation status.
Western Blot Analysis: Confirm the on-target activity of lead compounds by assessing the phosphorylation status of downstream effectors of the PI3K/mTOR pathway (e.g., Akt, S6K).
In Vivo Efficacy Studies: Test the most promising candidates in xenograft or patient-derived xenograft (PDX) mouse models of cancer.
Data Presentation: Comparative IC50 Values of Morpholine-Based Kinase Inhibitors
Compound
PI3Kα (nM)
mTOR (nM)
Cell Line A Proliferation (GI50, µM)
Cell Line B Proliferation (GI50, µM)
Lead Compound 1
5
10
0.1
0.5
Lead Compound 2
12
8
0.25
0.8
Reference Drug
2
5
0.05
0.2
Visualization: PI3K/mTOR Signaling Pathway
Caption: The PI3K/mTOR signaling pathway and points of inhibition by morpholine-based drugs.
Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier
Developing drugs for CNS disorders is notoriously difficult due to the challenge of crossing the blood-brain barrier (BBB).[12][13][14] The physicochemical properties of the morpholine ring, including its balanced lipophilicity and hydrophilicity, make it an attractive scaffold for designing CNS-penetrant drugs.[12][15][16]
Future Research Directions:
Neurodegenerative Diseases: Morpholine derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-secretase (BACE-1).[12][15][16] Future research should focus on developing dual-target inhibitors and compounds that can modulate neuroinflammation.
Psychiatric Disorders: The morpholine scaffold is present in several approved drugs for mood disorders.[10][12] There is significant potential for developing novel morpholine-containing compounds targeting receptors and transporters involved in depression, anxiety, and schizophrenia.
Neuropathic Pain: Chronic neuropathic pain is a debilitating condition with limited treatment options. The structural features of morpholine can be exploited to design ligands for ion channels and receptors that play a key role in pain signaling.
Experimental Protocol: Assessing BBB Permeability
Step-by-Step Methodology:
In Silico Prediction: Use computational models to predict the BBB permeability of designed morpholine derivatives based on their physicochemical properties.
Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay provides a rapid assessment of a compound's ability to passively diffuse across an artificial membrane, mimicking the BBB.
In Vitro Cell-Based Assays: Utilize co-culture models of brain endothelial cells and astrocytes to evaluate both passive and active transport mechanisms across a more physiologically relevant BBB model.
In Vivo Microdialysis in Rodents: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid, providing the most accurate assessment of BBB penetration.
Infectious Diseases: Combating Drug Resistance
The emergence of multidrug-resistant pathogens is a major global health threat.[17] Morpholine-containing compounds have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[17][18][19][20][21]
Future Research Directions:
Novel Antibacterial Agents: Explore morpholine derivatives as inhibitors of novel bacterial targets to overcome existing resistance mechanisms.[17][19] For example, targeting bacterial cell wall synthesis or virulence factor production.
Antifungal Drug Development: Design morpholine-containing compounds that inhibit key enzymes in fungal ergosterol biosynthesis, a validated antifungal drug target.
Broad-Spectrum Antiviral Agents: The versatility of the morpholine scaffold can be leveraged to develop compounds that inhibit viral entry, replication, or assembly across a range of viruses.
Part 2: Materials Science - Engineering Functional Molecules
The unique structural and electronic properties of morpholine make it a valuable building block for the synthesis of advanced materials.
Future Research Directions:
Corrosion Inhibitors: Morpholine and its derivatives are effective corrosion inhibitors for various metals.[22][23][24][25] Research can focus on developing more environmentally friendly and efficient morpholine-based corrosion inhibitors for industrial applications.
Organic Catalysts: While less reactive than pyrrolidine-based catalysts, recent studies have shown that appropriately designed morpholine derivatives can be highly efficient organocatalysts for various chemical transformations.[26][27][28] This opens up new avenues for asymmetric synthesis.
Functional Polymers: Incorporating the morpholine moiety into polymer backbones can impart desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions for catalytic or sensing applications.
Experimental Protocol: Synthesis and Evaluation of a Morpholine-Based Organocatalyst
Step-by-Step Methodology:
Catalyst Synthesis: Synthesize a series of chiral morpholine-based amino acids.[26][27]
Model Reaction: Evaluate the catalytic activity and stereoselectivity of the synthesized catalysts in a well-established asymmetric reaction, such as the Michael addition of an aldehyde to a nitroolefin.
Optimization of Reaction Conditions: Systematically vary parameters such as solvent, temperature, and catalyst loading to optimize the yield and enantiomeric excess of the product.
Substrate Scope: Investigate the versatility of the best-performing catalyst by applying it to a range of different aldehydes and nitroolefins.
Mechanistic Studies: Employ computational and experimental techniques to elucidate the reaction mechanism and the role of the morpholine scaffold in catalysis.
Visualization: Experimental Workflow for Organocatalyst Development
Caption: A streamlined workflow for the development and study of morpholine-based organocatalysts.
Conclusion: A Scaffold for Innovation
The morpholine ring is far more than a simple heterocyclic building block; it is a privileged scaffold that continues to fuel innovation across diverse scientific disciplines.[1][2][6] The future of morpholine research lies in moving beyond its established roles and exploring its potential in new and challenging areas. By leveraging its unique properties and applying modern drug discovery and materials science principles, researchers can unlock the full potential of this remarkable molecule to address critical unmet needs in medicine and technology.
References
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved January 2, 2026, from [Link]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Retrieved January 2, 2026, from [Link]
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2025). Thieme Connect. Retrieved January 2, 2026, from [Link]
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). Bentham Science. Retrieved January 2, 2026, from [Link]
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Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2019). ScienceDirect. Retrieved January 2, 2026, from [Link]
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The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Abstract The morpholine heterocycle is a recurring and invaluable scaffold in the landscape of modern drug discover...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The morpholine heterocycle is a recurring and invaluable scaffold in the landscape of modern drug discovery.[1] Its prevalence in a multitude of clinically approved therapeutics is a testament to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the multifaceted roles of the morpholine moiety in medicinal chemistry, from its fundamental physicochemical characteristics to its strategic application in optimizing drug candidates. We will explore its function as a privileged structural element, delve into synthetic methodologies for its incorporation, examine its metabolic fate, and discuss its role in shaping the structure-activity relationships of potent therapeutic agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic use of this versatile heterocycle.
The Physicochemical Appeal of the Morpholine Ring
The six-membered saturated heterocycle containing both an amine and an ether functional group, known as morpholine, possesses a unique combination of properties that make it highly attractive for medicinal chemistry applications.[1][3]
Basicity and Ionization
The nitrogen atom in the morpholine ring confers basicity, with a pKa of its conjugate acid around 8.7.[4] This moderate basicity is advantageous as it allows for the formation of salts, which can improve solubility and handling of drug substances. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic than structurally similar secondary amines like piperidine. This attenuated basicity can be beneficial in reducing off-target effects associated with highly basic compounds and can influence the overall pharmacokinetic profile.[3]
Solubility and Polarity
The morpholine ring strikes a favorable balance between hydrophilicity and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, and the N-H group (in its protonated form) can act as a hydrogen bond donor, both of which contribute to aqueous solubility.[4][5] This property is crucial for ensuring adequate bioavailability and distribution of a drug within the body. Its polarity also allows it to engage in favorable interactions with biological targets.[6]
Structural Rigidity and Conformational Flexibility
The chair-like conformation of the morpholine ring provides a degree of rigidity, which can be advantageous for pre-organizing appended functional groups for optimal interaction with a biological target.[7] This can lead to an increase in binding affinity and selectivity. However, the ring also possesses enough conformational flexibility to adapt to the topology of a binding site.[7]
A comparative analysis of the physicochemical properties of several FDA-approved drugs containing the morpholine moiety highlights its contribution to achieving a desirable drug-like profile.
Drug
Therapeutic Class
Molecular Weight ( g/mol )
LogP
pKa
Aqueous Solubility
Linezolid
Antibiotic
337.35
0.9
1.8
~3 mg/mL
Gefitinib
Anticancer (EGFR Inhibitor)
446.90
3.2
5.4, 7.2
Sparingly soluble (
Aprepitant
Antiemetic
534.53
4.7
N/A
Insoluble
Reboxetine
Antidepressant
313.40
3.2
9.4
Slightly soluble
Timolol
Beta-blocker
316.42
1.9
9.2
Soluble
Data sourced from PubChem and other cited literature.[8][9][10]
Morpholine as a Privileged Scaffold in Drug Design
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological target. The morpholine ring has earned this designation due to its presence in a wide array of drugs targeting diverse therapeutic areas.[1][11]
Enhancing Potency and Selectivity
The morpholine moiety can directly contribute to the binding affinity of a drug molecule. The oxygen atom can participate in crucial hydrogen bonding interactions with the target protein. For instance, in many kinase inhibitors, the morpholine oxygen forms a key hydrogen bond with the hinge region of the kinase domain.[12][13] This interaction can significantly enhance the potency and selectivity of the inhibitor.
Diagram: Role of Morpholine in Kinase Inhibition
Caption: The morpholine oxygen acts as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.
Modulating Pharmacokinetic Properties
The incorporation of a morpholine ring is a common strategy to improve the pharmacokinetic profile of a drug candidate.[4] Its ability to enhance aqueous solubility can lead to improved absorption and bioavailability.[4] Furthermore, the morpholine ring is often associated with increased metabolic stability.[4]
A Bioisosteric Replacement
In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool. The morpholine ring is frequently used as a bioisostere for other cyclic amines such as piperazine and piperidine.[4] This substitution can lead to a reduction in basicity, which may be desirable to mitigate interactions with off-target aminoreceptors. It can also improve metabolic stability, as the ether linkage is generally less prone to metabolism than the secondary amine of a piperazine. Conversely, moieties like 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) have been explored as isosteres of the morpholine moiety to explore new chemical space.[14]
Synthesis of Morpholine-Containing Drugs: Representative Protocols
The facile and versatile synthesis of morpholine derivatives is a key reason for their widespread use in medicinal chemistry.[1] Below are illustrative, step-by-step protocols for the synthesis of two prominent morpholine-containing drugs, Gefitinib and Linezolid.
Experimental Protocol: Synthesis of Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Several synthetic routes have been developed; a common approach involves the construction of the 4-anilinoquinazoline core followed by the introduction of the morpholine-containing side chain.[15][16][17]
Step 1: Chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate
To a stirred suspension of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
Cool the reaction mixture and remove the excess chlorinating agent under reduced pressure.
The resulting crude 4-chloro-7-methoxy-quinazolin-6-yl acetate is used in the next step without further purification.
Step 2: Condensation with 3-chloro-4-fluoroaniline
Dissolve the crude 4-chloro-7-methoxy-quinazolin-6-yl acetate in a suitable solvent (e.g., isopropanol).
Add 3-chloro-4-fluoroaniline to the solution.
Heat the reaction mixture at reflux for several hours.
Cool the mixture and collect the precipitated product by filtration. Wash with a suitable solvent (e.g., isopropanol) and dry to obtain N-(3-chloro-4-fluorophenyl)-7-methoxy-6-acetoxyquinazolin-4-amine.
Step 3: Hydrolysis of the Acetate Group
Suspend the product from Step 2 in a mixture of methanol and water.
Add a base, such as lithium hydroxide, and stir the mixture at room temperature until the hydrolysis is complete.
Acidify the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
Collect the solid by filtration, wash with water, and dry to yield 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol.
Step 4: O-Alkylation with 4-(3-chloropropyl)morpholine
To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.
Add 4-(3-chloropropyl)morpholine and heat the reaction mixture until the starting material is consumed.
Cool the reaction mixture and pour it into water to precipitate the crude product.
Collect the solid by filtration and purify by recrystallization or column chromatography to obtain Gefitinib.[17]
Workflow: Synthesis of Gefitinib
Caption: A multi-step synthesis transforms a quinazolinone starting material into the final drug, Gefitinib.
Experimental Protocol: Synthesis of Linezolid
Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. A key step in its synthesis is the formation of the chiral oxazolidinone ring.[18][19]
Step 1: N-Alkylation of 3-fluoro-4-morpholinylaniline
React 3-fluoro-4-morpholinylaniline with (R)-glycidyl butyrate in a suitable solvent (e.g., isopropanol) at elevated temperature.
Monitor the reaction for the formation of the corresponding amino alcohol intermediate.
Upon completion, the solvent is removed under reduced pressure.
Step 2: Oxazolidinone Ring Formation
The crude amino alcohol from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).
A carbonyl source, such as carbonyldiimidazole (CDI), is added to the solution at room temperature.
The reaction mixture is stirred until the cyclization is complete.
The reaction is quenched, and the product, a protected oxazolidinone, is isolated.
Step 3: Deprotection and Acetylation
The protecting group on the hydroxymethyl side chain is removed under appropriate conditions (e.g., hydrolysis).
The resulting primary amine is then acetylated using acetic anhydride in the presence of a base (e.g., triethylamine) to yield Linezolid.[18]
Metabolic Profile of the Morpholine Moiety
The metabolic stability of the morpholine ring is a significant advantage in drug design.[4] However, it is not metabolically inert and can undergo several biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many morpholine-containing drugs.[4][20] Understanding these pathways is crucial for predicting drug-drug interactions and potential toxicities.
The primary metabolic pathways for the morpholine ring include:
N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the rest of the molecule.
Oxidation of the carbon atoms adjacent to the nitrogen or oxygen: This can lead to the formation of hydroxylated metabolites.
Ring opening: Cleavage of the C-O or C-N bonds of the heterocycle.
Diagram: Metabolic Pathways of the Morpholine Ring
Caption: The morpholine moiety can undergo several metabolic transformations mediated by CYP450 enzymes.
Conclusion and Future Perspectives
The morpholine moiety continues to be a cornerstone of medicinal chemistry, offering a unique and advantageous combination of physicochemical and pharmacokinetic properties.[1] Its role as a privileged scaffold is well-established, and its facile synthesis allows for its ready incorporation into diverse molecular architectures. A thorough understanding of its structure-activity relationships, metabolic pathways, and potential for bioisosteric replacement is essential for the rational design of novel therapeutics. As our understanding of disease biology deepens, the strategic application of the morpholine ring will undoubtedly continue to contribute to the development of safer and more effective medicines. The exploration of novel morpholine bioisosteres and a deeper understanding of the structural features that govern its interactions with biological targets will be key areas of future research, further solidifying the importance of this remarkable heterocycle in the drug discovery arsenal.[21][22]
References
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Synthesis of 4-Morpholin-4-ylbutan-2-one from Morpholine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Morpholine Scaffold The morpholine ring is a prominent heterocyclic motif frequently encountered in a wide array of bio...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Morpholine Scaffold
The morpholine ring is a prominent heterocyclic motif frequently encountered in a wide array of biologically active compounds and marketed pharmaceuticals.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a valuable building block in drug discovery. 4-Morpholin-4-ylbutan-2-one serves as a key intermediate in the synthesis of more complex molecules, leveraging the nucleophilic nature of the morpholine nitrogen and the electrophilic carbonyl of the butanone chain. This guide provides a detailed exploration of the synthesis of this compound from morpholine, elucidating the underlying chemical principles and offering robust experimental protocols.
Synthetic Strategies: Pathways to 4-Morpholin-4-ylbutan-2-one
The construction of 4-Morpholin-4-ylbutan-2-one from morpholine can be principally achieved through two primary synthetic routes:
N-Alkylation of Morpholine with a Butanone Electrophile: This classic and direct approach involves the reaction of morpholine, acting as a nucleophile, with a butanone derivative bearing a leaving group at the 4-position, such as 4-chlorobutan-2-one or 4-bromobutan-2-one. This reaction proceeds via a standard SN2 mechanism.
Conjugate Addition (Aza-Michael Reaction) followed by Tautomerization: This strategy employs the reaction of morpholine with methyl vinyl ketone (MVK). The initial step is a conjugate addition of the morpholine nitrogen to the β-carbon of the α,β-unsaturated ketone.[2] The resulting enolate intermediate then undergoes tautomerization to yield the final ketone product.
This guide will focus on the N-alkylation approach due to its straightforward nature and common application.
Understanding the N-Alkylation Reaction Mechanism
The N-alkylation of morpholine is a cornerstone of amine chemistry.[3] The reaction between morpholine and a halo-substituted butanone proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion and forming a new carbon-nitrogen bond. The presence of a base is often beneficial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Caption: N-Alkylation of Morpholine with 4-Halobutan-2-one.
Experimental Protocol: N-Alkylation of Morpholine
This protocol details the synthesis of 4-Morpholin-4-ylbutan-2-one via the N-alkylation of morpholine with 4-chlorobutan-2-one.
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Supplier
Morpholine
C₄H₉NO
87.12
(Specify amount)
(e.g., Sigma-Aldrich)
4-Chlorobutan-2-one
C₄H₇ClO
106.55
(Specify amount)
(e.g., Alfa Aesar)
Potassium Carbonate (K₂CO₃)
K₂CO₃
138.21
(Specify amount)
(e.g., Fisher Scientific)
Acetonitrile (CH₃CN)
CH₃CN
41.05
(Specify volume)
(e.g., VWR)
Diethyl Ether ((C₂H₅)₂O)
(C₂H₅)₂O
74.12
(Specify volume)
(e.g., EMD Millipore)
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
(As needed)
(e.g., Acros Organics)
Equipment
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Analytical balance
Fume hood
Safety Precautions
Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[4]
4-Chlorobutan-2-one: Lachrymator. Handle with care in a well-ventilated fume hood.
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a certified fume hood.
Step-by-Step Procedure
Caption: Experimental Workflow for Synthesis.
Reaction Setup: In a round-bottom flask, combine morpholine (1.0 eq), 4-chlorobutan-2-one (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in acetonitrile.
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
Extraction: Dissolve the residue in water and extract with diethyl ether (3 x volume).
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Characterization of 4-Morpholin-4-ylbutan-2-one
The identity and purity of the synthesized 4-Morpholin-4-ylbutan-2-one (C₈H₁₅NO₂) should be confirmed by standard analytical techniques.[5]
¹H NMR: The proton NMR spectrum should show characteristic peaks for the morpholine ring protons, the methylene groups of the butane chain, and the methyl group adjacent to the carbonyl.
¹³C NMR: The carbon NMR spectrum will confirm the presence of all eight carbon atoms in their respective chemical environments.
Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the mass of the product.
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1715-1725 cm⁻¹ will be indicative of the ketone carbonyl group.
Conclusion and Future Perspectives
The N-alkylation of morpholine provides a reliable and efficient method for the synthesis of 4-Morpholin-4-ylbutan-2-one. This versatile intermediate can be further elaborated to access a diverse range of chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide are designed to be reproducible and can be adapted for various scales of synthesis. Further optimization of reaction conditions, such as solvent and base selection, may lead to improved yields and purity.
References
Cas 69966-83-2, 4-CHLORO-1-MORPHOLIN-4-YL-1-BUTANONE | lookchem. (n.d.). Retrieved from [Link]
4-(morpholin-4-yl)butan-2-one (C8H15NO2) - PubChemLite. (n.d.). Retrieved from [Link]
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
(PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. (2017, January). Retrieved from [Link]
Enamines. Part II. The reaction of enamines with methyl vinyl ketone - RSC Publishing. (1966). Retrieved from [Link]
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC - NIH. (2020, July 23). Retrieved from [Link]
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2013, March). Retrieved from [Link]
Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (2000). Retrieved from [Link]
4-Morpholin-4-ium-4-ylbutan-1-ol;iodide - PubChem - NIH. (n.d.). Retrieved from [Link]
US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents. (2013, June 25).
detailed protocol for 4-Morpholin-4-ylbutan-2-one synthesis
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Author: BenchChem Technical Support Team. Date: January 2026
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Method
reaction mechanism for the formation of 4-Morpholin-4-ylbutan-2-one
An Application Note on the Synthesis of 4-Morpholin-4-ylbutan-2-one: Mechanisms and Protocols Introduction 4-Morpholin-4-ylbutan-2-one is a valuable chemical intermediate in organic synthesis, finding applications in the...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note on the Synthesis of 4-Morpholin-4-ylbutan-2-one: Mechanisms and Protocols
Introduction
4-Morpholin-4-ylbutan-2-one is a valuable chemical intermediate in organic synthesis, finding applications in the development of more complex molecules, including active pharmaceutical ingredients. Its structure incorporates a versatile ketone functionality and a morpholine moiety, which is a common scaffold in medicinal chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and explain the scientific rationale behind the experimental choices.
Two principal and highly effective methods for the synthesis of 4-Morpholin-4-ylbutan-2-one are discussed:
Nucleophilic Substitution (SN2) Reaction: The reaction of 4-chlorobutan-2-one with morpholine.
Aza-Michael Addition: The conjugate addition of morpholine to methyl vinyl ketone (MVK).
This document aims to provide a comprehensive and practical guide, grounded in established chemical principles, to enable the successful synthesis and characterization of the target compound.
Method 1: Synthesis via SN2 Nucleophilic Substitution
This classical approach involves the direct alkylation of morpholine with a suitable 4-halobutan-2-one, typically 4-chlorobutan-2-one. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Mechanism: SN2 Pathway
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][2]
Nucleophile: Morpholine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.
Electrophile: 4-chlorobutan-2-one, where the carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the halogen.
Leaving Group: The chloride ion (Cl⁻).
The key feature of the SN2 mechanism is the "backside attack". The morpholine nitrogen approaches the carbon atom from the side opposite to the carbon-chlorine bond.[3][4] This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), which is the σ* anti-bonding orbital of the C-Cl bond.[5] As the new C-N bond forms, the C-Cl bond simultaneously breaks, passing through a high-energy trigonal bipyramidal transition state.
Diagram 1: SN2 reaction mechanism.
Experimental Protocol
This protocol is based on established procedures for the N-alkylation of secondary amines.
Materials:
Reagent/Solvent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Volume/Mass
Morpholine
87.12
115
2.3
10.0 g (10.1 mL)
4-Chlorobutan-2-one
106.55
50
1.0
5.33 g (4.7 mL)
Potassium Carbonate (K₂CO₃)
138.21
75
1.5
10.4 g
Acetonitrile (CH₃CN)
41.05
-
-
150 mL
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (10.0 g, 115 mmol) and anhydrous acetonitrile (150 mL).
Addition of Base: Add anhydrous potassium carbonate (10.4 g, 75 mmol). This acts as a non-nucleophilic base to neutralize the hydrochloric acid byproduct, preventing the protonation of morpholine which would render it non-nucleophilic.
Addition of Electrophile: While stirring the suspension, add 4-chlorobutan-2-one (5.33 g, 50 mmol) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetonitrile.
Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and wash with 2 x 50 mL of water, followed by 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 4-Morpholin-4-ylbutan-2-one can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford a colorless or pale yellow oil.
Causality Behind Experimental Choices:
Solvent: Acetonitrile is a polar aprotic solvent. It effectively dissolves the reactants but does not form a strong solvation shell around the nucleophile (morpholine), leaving its lone pair readily available for attack. Protic solvents like water or ethanol would solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Base: Using a base like K₂CO₃ is crucial. The reaction generates one equivalent of HCl. Without a base, this acid would protonate the starting morpholine, forming morpholinium chloride, which is not nucleophilic. This would effectively stop the reaction after 50% conversion. An excess of morpholine can also be used to act as both reactant and base, but this requires a more demanding purification step.
Temperature: Heating to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe, consistent with the activation energy requirements of SN2 reactions.
Method 2: Synthesis via Aza-Michael Addition
The Aza-Michael addition, or conjugate addition, is a powerful C-N bond-forming reaction. It involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, in this case, methyl vinyl ketone (MVK).[6]
Reaction Mechanism: Aza-Michael Addition
This reaction is a 1,4-addition where the nucleophilic nitrogen of morpholine attacks the electron-deficient β-carbon of MVK.[7]
Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the β-carbon of the MVK double bond.
Enolate Formation: This concurrent push of electrons results in the breaking of the C=C π-bond and the formation of a resonance-stabilized enolate intermediate.
Protonation: The enolate is then protonated, typically by a proton source in the reaction medium (which can be another molecule of morpholine acting as a weak acid or during aqueous work-up), to yield the final β-amino ketone product.
This reaction often proceeds readily without a catalyst, although acidic or basic conditions can be employed to enhance the reactivity of the substrate or nucleophile.[8][9]
Diagram 2: Aza-Michael addition mechanism.
Experimental Protocol
This protocol is adapted from a reported procedure for the Michael addition of morpholine to MVK.[8]
Materials:
Reagent/Solvent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Volume/Mass
Morpholine
87.12
100
1.0
8.71 g (8.8 mL)
Methyl Vinyl Ketone (MVK)
70.09
110
1.1
7.71 g (9.2 mL)
Polyethylene Glycol (PEG 400)
~400
-
-
25 g
Diethyl Ether
74.12
-
-
For extraction
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, combine morpholine (8.71 g, 100 mmol) and PEG 400 (25 g). Stir the mixture at room temperature.
Addition of Acceptor: Add methyl vinyl ketone (7.71 g, 110 mmol) dropwise to the stirred solution. MVK is volatile and prone to polymerization, so slow addition and maintaining room temperature is recommended. An ice bath can be used to control any exotherm.
Reaction: Stir the contents at room temperature for 4-6 hours. The reaction is often complete within this timeframe, which can be verified by TLC or GC-MS analysis.
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add 100 mL of water and 100 mL of diethyl ether. Shake vigorously. The product will partition into the ether layer, while the PEG 400 remains in the aqueous layer.
Separation: Separate the layers and extract the aqueous phase with an additional 2 x 50 mL of diethyl ether.
Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the ether layer over anhydrous magnesium sulfate (Na₂SO₄).
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to remove the diethyl ether.
Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure 4-Morpholin-4-ylbutan-2-one.
Causality Behind Experimental Choices:
Solvent: PEG 400 is a green, recyclable solvent that can promote the reaction.[8] Alternatively, the reaction can be run neat or in other solvents like toluene, but may require heating.[10] The use of PEG 400 allows for mild, room temperature conditions.
Stoichiometry: A slight excess of MVK is used to ensure complete consumption of the morpholine. However, a large excess should be avoided as MVK can self-polymerize, complicating purification.
Catalyst-Free Conditions: The high nucleophilicity of morpholine and the high electrophilicity of MVK allow this reaction to proceed efficiently without the need for a catalyst, simplifying the procedure and purification.
Product Characterization and Data
Independent of the synthetic route, the final product should be rigorously characterized to confirm its identity and purity.
Mass Spectrometry (ESI+): Expected m/z: 158.1176 ([M+H]⁺).[11]
Workflow Summary
Diagram 3: General experimental workflow.
Conclusion
Both the SN2 nucleophilic substitution and the Aza-Michael addition represent robust and efficient methods for the synthesis of 4-Morpholin-4-ylbutan-2-one. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment. The SN2 route using 4-chlorobutan-2-one is a reliable, traditional method, while the Aza-Michael addition offers a potentially greener, atom-economical alternative that can be performed under very mild, catalyst-free conditions. The detailed mechanisms and protocols provided in this note serve as a comprehensive guide for researchers to successfully synthesize and validate this important chemical intermediate.
References
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., & Rosen, R. K. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520. Available from: [Link]
Reddy, V. P., Kumar, A. V., & Rao, K. R. (2008). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 3(10), 13913-13920. Available from: [Link]
Yadav, J. S., Reddy, B. V. S., & Kumar, G. S. K. (2010). Biocatalytic Aza-Michael Addition of Aromatic Amines to Enone Using α-Amylase in Water. Tetrahedron Letters, 51(1), 228-230. Available from: [Link]
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from: [Link]
ResearchGate. (n.d.). The plausible reaction mechanism for the aza-Michael addition. Retrieved from: [Link]
Sharma, U., & Kumar, A. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2633. Available from: [Link]
Deng, L., & MacMillan, D. W. C. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 46(11), 1971-1974. Available from: [Link]
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from: [Link]
Chemistry LibreTexts. (2019, September 20). 7.10: The SN2 Mechanism. Retrieved from: [Link]
Le Fer, G., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 11(11), 1838. Available from: [Link]
The Versatile Intermediate: A Guide to the Synthesis and Application of 4-Morpholin-4-ylbutan-2-one
Introduction: Unveiling a Key Building Block In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the morpholine moiety stands out as a "privileged scaffold." Its...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling a Key Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the morpholine moiety stands out as a "privileged scaffold." Its presence in a molecule can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and overall biological activity. 4-Morpholin-4-ylbutan-2-one, a β-aminoketone, is a versatile chemical intermediate that strategically incorporates this valuable functional group. This guide provides an in-depth exploration of its synthesis, properties, and potential applications, offering researchers and drug development professionals a practical resource for leveraging this compound in their synthetic endeavors. The unique arrangement of a ketone and a tertiary amine within its structure opens a gateway to a multitude of chemical transformations, making it a valuable precursor for more complex molecular architectures.
Physicochemical Profile of 4-Morpholin-4-ylbutan-2-one
A thorough understanding of a chemical intermediate's properties is paramount for its effective use. Below is a summary of the known and predicted physicochemical data for 4-Morpholin-4-ylbutan-2-one.
Property
Value
Source
Molecular Formula
C₈H₁₅NO₂
Molecular Weight
157.21 g/mol
CAS Number
6050-58-4
Predicted XlogP
-0.5
Predicted Boiling Point
Data not available
-
Predicted Density
Data not available
-
Synthesis of 4-Morpholin-4-ylbutan-2-one: Key Protocols
Two primary synthetic routes are proposed for the efficient laboratory-scale preparation of 4-Morpholin-4-ylbutan-2-one. The choice between these methods may depend on the availability of starting materials, desired scale, and safety considerations.
Protocol 1: N-Alkylation of Morpholine with 4-Chloro-2-butanone
This method represents a classic nucleophilic substitution reaction, where the secondary amine of morpholine displaces the chloride from 4-chloro-2-butanone. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving it to completion.
Reaction Setup: To a round-bottom flask, add morpholine (1.0 equivalent) and anhydrous acetonitrile.
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.
Substrate Addition: Slowly add 4-chloro-2-butanone (1.1 equivalents) to the suspension at room temperature.
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
Purification: Purify the crude 4-Morpholin-4-ylbutan-2-one by vacuum distillation or flash column chromatography on silica gel.
Causality Behind Experimental Choices:
Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions, as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents.
Potassium carbonate is an inexpensive and effective base for scavenging the HCl produced. Using an excess ensures the reaction goes to completion.
The aqueous work-up is designed to remove any remaining inorganic salts and water-soluble impurities.
Protocol 2: Michael Addition of Morpholine to Methyl Vinyl Ketone
The Michael addition, or conjugate addition, offers an alternative route. In this reaction, the nucleophilic morpholine attacks the β-carbon of the α,β-unsaturated ketone, methyl vinyl ketone (MVK). This reaction is often performed neat or in a protic solvent to facilitate proton transfer.
Reaction Setup: To a round-bottom flask, add morpholine (1.0 equivalent). If a solvent is used, add ethanol.
Substrate Addition: Cool the morpholine in an ice bath and add freshly distilled methyl vinyl ketone (1.05 equivalents) dropwise with stirring. MVK is highly reactive and the reaction can be exothermic.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
Concentration: Once the reaction is complete, remove the solvent (if used) and any excess reactants under reduced pressure to obtain the crude product.
Purification: The crude 4-Morpholin-4-ylbutan-2-one can be purified by vacuum distillation.
Causality Behind Experimental Choices:
Freshly distilled MVK is recommended as it can polymerize upon standing.[3]
Cooling during the addition of MVK helps to control the exothermicity of the reaction.
This protocol is often performed neat (without solvent) to maximize reaction concentration and rate. If a solvent is necessary, a protic solvent like ethanol can help to protonate the enolate intermediate.
Applications in Synthetic Chemistry: A Gateway to Novel Molecules
As a β-aminoketone, 4-Morpholin-4-ylbutan-2-one is a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those of pharmaceutical interest.[8][9] The presence of both a ketone and a tertiary amine allows for a range of selective transformations.
Protocol 3: Reductive Amination to Synthesize a 1,3-Aminoalcohol
The ketone functionality can be transformed into a new stereocenter via reductive amination. This protocol outlines a representative procedure for the synthesis of a 1,3-aminoalcohol, a common motif in bioactive compounds.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, which minimizes side reactions.
1,2-Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and unreactive towards the reagents.
Safety and Handling
4-Morpholin-4-ylbutan-2-one:
Specific toxicity data for 4-Morpholin-4-ylbutan-2-one is not available. It should be handled with the standard precautions for a novel chemical compound.
Based on its structure as a β-aminoketone, it may be a skin and eye irritant.
Key Reagents:
Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[8][10]
4-Chloro-2-butanone: Flammable liquid. Harmful if swallowed. Causes skin and eye irritation.
Methyl Vinyl Ketone (MVK): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.[3][4][5][6][7]
Personal Protective Equipment (PPE):
Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Morpholin-4-ylbutan-2-one is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of biologically active molecules. The synthetic protocols outlined in this guide, based on established N-alkylation and Michael addition reactions, provide a solid foundation for its preparation in a laboratory setting. Furthermore, the representative protocol for its conversion to a 1,3-aminoalcohol highlights just one of the many possible synthetic transformations this intermediate can undergo. As with any chemical synthesis, careful optimization and adherence to safety protocols are essential for successful and safe experimentation.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24653-24683. [Link]
Chemsrc. (n.d.). 4-CHLORO-2-BUTANONE | CAS#:6322-49-2. Retrieved from [Link]
Yu, L., Kokai, A., & Yudin, A. K. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(5), 1737–1741. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80608, 4-Chloro-2-butanone. Retrieved from [Link]
Wang, C., Li, H., & Mo, W. (2014). Synthesis method of 4-chloro-2-butanone. CN103553890A.
Saidi, M. R., Pourshojaei, Y., & Aryanasab, F. (2007). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1109-1115. [Link]
New Jersey Department of Health. (n.d.). METHYL VINYL KETONE HAZARD SUMMARY. Retrieved from [Link]
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 1(6), 1083-1089. [Link]
PubChemLite. (n.d.). 4-(morpholin-4-yl)butan-2-one (C8H15NO2). Retrieved from [Link]
Oakwood Chemical. (n.d.). 4-Morpholin-4-yl-butan-2-one. Retrieved from [Link]
The Synthetic Utility of 4-Morpholin-4-ylbutan-2-one: A Versatile Building Block in Pharmaceutical Scaffolding
Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the morpholine ring stands as a "privileged structure," a testament to its frequent appearance in a multitude of app...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the morpholine ring stands as a "privileged structure," a testament to its frequent appearance in a multitude of approved and experimental drugs.[1][2] Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions—make it a highly sought-after moiety in drug design. 4-Morpholin-4-ylbutan-2-one, a readily accessible building block, combines this valuable heterocycle with a reactive ketone functionality. This unique combination positions it as a versatile precursor for synthesizing a diverse array of more complex molecular architectures, particularly those targeting the central nervous system and G-protein coupled receptors (GPCRs).[3][4][5]
This application note provides a detailed exploration of the synthetic applications of 4-Morpholin-4-ylbutan-2-one in pharmaceutical research and development. We will delve into its core reactivity, providing detailed, field-proven protocols for its transformation into key pharmaceutical intermediates, such as γ-amino alcohols and chiral amines. The causality behind experimental choices will be explained, offering researchers and drug development professionals a robust framework for leveraging this valuable synthetic tool.
Physicochemical Properties & Data
A comprehensive understanding of a starting material's properties is fundamental to successful synthesis. The key data for 4-Morpholin-4-ylbutan-2-one are summarized below.
The true value of 4-Morpholin-4-ylbutan-2-one lies in the synthetic versatility of its ketone group. This carbonyl moiety serves as a handle for introducing new functional groups and stereocenters, leading to scaffolds of significant pharmaceutical interest. The two primary transformations that unlock this potential are the reduction to a γ-amino alcohol and reductive amination to a γ-diamino derivative.
Synthesis of a Key Precursor: 1-Morpholino-4-aminobutan-2-ol
Scientific Rationale: The conversion of the ketone in 4-Morpholin-4-ylbutan-2-one to a secondary alcohol yields a γ-amino alcohol. This 1,3-amino alcohol motif is a cornerstone in the synthesis of numerous biologically active molecules and chiral ligands.[7][8][9] The hydroxyl group provides a new site for substitution or can participate in intramolecular cyclizations, while the inherent chirality introduced during reduction offers a pathway to enantiomerically pure compounds, which is critical for modern drug development.
Experimental Protocol: Asymmetric Reduction to (S)-1-Morpholino-4-aminobutan-2-ol
This protocol describes a representative asymmetric transfer hydrogenation, a robust and scalable method for producing chiral alcohols.
Materials:
4-Morpholin-4-ylbutan-2-one
Formic acid/triethylamine azeotrope (5:2)
(S,S)-Ts-DPEN RuCl catalyst
Anhydrous isopropanol
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-Morpholin-4-ylbutan-2-one (1.0 eq).
Solvent & Catalyst: Dissolve the starting material in anhydrous isopropanol (0.2 M). Add the (S,S)-Ts-DPEN RuCl catalyst (0.01 eq).
Reducing Agent: Add the formic acid/triethylamine azeotrope (5.0 eq) dropwise to the stirring solution at room temperature.
Reaction: Stir the reaction mixture at 40°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
Extraction: Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched γ-amino alcohol.
Diagram: Synthetic Pathway to a Chiral γ-Amino Alcohol
Caption: Asymmetric transfer hydrogenation of the ketone.
Scientific Rationale: Reductive amination is one of the most powerful and widely used methods for C-N bond formation in pharmaceutical synthesis.[1][10] It allows for the direct conversion of the ketone in 4-Morpholin-4-ylbutan-2-one into a secondary or tertiary amine. This transformation is highly valuable for introducing diversity into a molecule, enabling the exploration of structure-activity relationships (SAR). The resulting 1,3-diamine structure is a key feature in ligands for various biological targets, including GPCRs and ion channels.[11][12]
Experimental Protocol: Synthesis of a Substituted Piperidine Derivative
This protocol outlines a typical reductive amination procedure using a common primary amine and a mild reducing agent.
Materials:
4-Morpholin-4-ylbutan-2-one
Benzylamine
Sodium triacetoxyborohydride (STAB)
Anhydrous Dichloroethane (DCE)
Acetic Acid (catalytic)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Imine Formation: To a solution of 4-Morpholin-4-ylbutan-2-one (1.0 eq) in anhydrous DCE (0.3 M), add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer.
Extraction: Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography to yield the desired N-benzyl-1-morpholino-butan-2-amine.
Diagram: Reductive Amination Workflow
Caption: General workflow for reductive amination.
Prospective Application: A Scaffold for GPCR Modulators
The structural motifs accessible from 4-Morpholin-4-ylbutan-2-one are highly relevant to the design of ligands for G-protein coupled receptors (GPCRs), a major class of drug targets.[13][14][15] For instance, the synthesis of substituted piperidine and piperazine derivatives, known to modulate opioid receptors, often involves intermediates with similar structural features to those derived from our starting material.[11][12]
A plausible, albeit prospective, synthetic strategy could involve the reductive amination of 4-Morpholin-4-ylbutan-2-one with a suitably substituted aniline, followed by further functionalization or cyclization reactions to build more complex heterocyclic systems. The morpholine moiety would serve to enhance solubility and provide a key hydrogen bond acceptor, while the newly introduced substituted amine could be tailored to interact with specific residues within the GPCR binding pocket.
Conclusion: A Building Block of Strategic Importance
4-Morpholin-4-ylbutan-2-one represents more than just a simple chemical; it is a strategic building block that provides a direct entry point to valuable pharmaceutical scaffolds. Its dual functionality—a privileged morpholine heterocycle and a versatile ketone—allows for the efficient construction of chiral γ-amino alcohols and diverse 1,3-diamine derivatives through robust and scalable synthetic protocols like asymmetric reduction and reductive amination. For researchers and scientists in drug development, mastering the application of such intermediates is key to accelerating the discovery of novel therapeutics. The protocols and insights provided herein serve as a foundational guide to unlocking the full synthetic potential of this powerful molecular tool.
References
Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. (2021). PubMed. Available at: [Link]
γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
4-Morpholin-4-yl-butan-2-one. Oakwood Chemical. Available at: [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]
Buchwald, S. L., et al. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. ACS Catalysis, 9(1), 1-6. Available at: [Link]
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
Synthetic applications of biologically important Mannich bases: An updated review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 001-015. Available at: [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
Solvent free synthesis of acetaminophen. (2015). Google Patents. US9006488B1.
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2019). ACS Omega, 4(1), 1545-1554. Available at: [Link]
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2014). Organic Letters, 16(21), 5624-5627. Available at: [Link]
Skraup reaction process for synthesizing quinolones. (2000). Google Patents. US6103904A.
Synthesis of compounds useful in the manufacture of ketorolac. (2002). Google Patents. US6376681B1.
Vaghi, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. Available at: [Link]
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Technology Networks. Available at: [Link]
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2005). DiVA portal. Available at: [Link]
Mosberg, H. I., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 605-609. Available at: [Link]
Synthesis and Characterization of Some New Morpholine Derivatives. (2011). Baghdad Science Journal, 8(2). Available at: [Link]
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2023). Molecules, 28(13), 5035. Available at: [Link]
Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 89-99. Available at: [Link]
Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2008). Molbank, 2008(4), M572. Available at: [Link]
Mosberg, H. I., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 605-609. Available at: [Link]
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(11), 3568. Available at: [Link]
Wu, B., et al. (2021). G protein-coupled receptors: structure- and function-based drug discovery. Signal Transduction and Targeted Therapy, 6(1), 1-13. Available at: [Link]
G Protein-Coupled Receptors. (2013). British Journal of Pharmacology, 169(S1), S1-S347. Available at: [Link]
σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. (2007). Molecular Pharmacology, 72(3), 678-690. Available at: [Link]
Molecular insights into G protein coupling specificity at a class A GPCR. (2023). bioRxiv. Available at: [Link]
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Analytical Methods for the Quantification of 4-Morpholin-4-ylbutan-2-one: A Comprehensive Guide to Method Development and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the development and validation of analytical methods for the quantificatio...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the development and validation of analytical methods for the quantification of 4-Morpholin-4-ylbutan-2-one. This compound, featuring both a morpholine and a ketone functional group, may arise as a synthetic intermediate, a metabolite, or a process-related impurity in pharmaceutical development. Accurate and robust quantification is therefore essential for quality control, stability testing, and regulatory compliance. This guide outlines two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet or Mass Spectrometry detection (HPLC-UV/MS). We provide detailed, field-proven protocols for each technique, explain the scientific rationale behind experimental choices, and adhere to the validation principles established by the International Council on Harmonisation (ICH) guidelines.[1][2]
Introduction and Analytical Strategy
4-Morpholin-4-ylbutan-2-one is a small organic molecule whose chemical structure—containing a tertiary amine (within the morpholine ring) and a carbonyl group (ketone)—dictates the optimal analytical approach.[3] The morpholine moiety provides basicity and polarity, while the ketone group offers a chromophore for UV detection and a site for potential derivatization.
The selection of an analytical method is a critical decision driven by the analyte's physicochemical properties and the intended purpose of the analysis, such as impurity profiling or bulk assay.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds. While the target analyte may have sufficient volatility, morpholine-containing compounds can exhibit poor peak shape on standard GC columns due to their polarity. A common strategy to overcome this is chemical derivatization, which enhances volatility and improves chromatographic performance.[5][6] The mass spectrometer provides exceptional selectivity and sensitivity, making GC-MS a powerful tool for unequivocal identification and trace-level quantification.[7]
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for polar, non-volatile, or thermally labile compounds.[8] A reversed-phase HPLC method would be the primary choice for 4-Morpholin-4-ylbutan-2-one. Detection can be achieved via:
Ultraviolet (UV) Detection: The ketone functional group possesses a chromophore that absorbs in the UV spectrum, allowing for direct quantification.[9]
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers significantly higher sensitivity and selectivity compared to UV detection, which is crucial for impurity analysis at low levels.[10]
Enhanced UV Detection via Derivatization: For analyses requiring very low detection limits with standard UV detectors, derivatization of the ketone with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to attach a strong chromophore, drastically increasing the molar absorptivity.[11][12][13]
The following sections provide detailed protocols for both GC-MS and HPLC-based methods, followed by a discussion of the necessary validation parameters that ensure the methods are fit for purpose.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method relies on the separation of the analyte from the sample matrix based on its volatility and interaction with the GC column's stationary phase. Direct injection of 4-Morpholin-4-ylbutan-2-one is feasible; however, to enhance chromatographic performance and sensitivity, a derivatization step is recommended. Morpholine, as a secondary amine, can react with sodium nitrite under acidic conditions to form a stable and more volatile N-nitrosomorpholine derivative, a well-established technique for related compounds.[6][14][15] Detection is achieved by mass spectrometry, which provides structural information and allows for quantification using selected ion monitoring (SIM) for maximum sensitivity.
Experimental Protocol: GC-MS Analysis
A. Sample Preparation and Derivatization
Standard Stock Solution: Accurately weigh ~10 mg of 4-Morpholin-4-ylbutan-2-one reference standard and dissolve in 10 mL of methanol or ethyl acetate to prepare a 1 mg/mL stock solution.
Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation: Dissolve the sample matrix containing the analyte in a suitable solvent to achieve an expected concentration within the calibration range.
(Optional but Recommended) Derivatization:
To 1.0 mL of the sample or standard solution, add 100 µL of 0.1 M hydrochloric acid.
Add 100 µL of a saturated sodium nitrite solution.
Vortex the mixture for 30 seconds and heat at 40°C for 5 minutes.[15]
After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the derivative.[5]
Allow the layers to separate for 10 minutes.
Carefully transfer the lower organic layer to an autosampler vial for GC-MS analysis.
B. Instrumentation and Conditions
Parameter
Recommended Setting
Gas Chromatograph
Agilent 7890B GC System or equivalent
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Inlet Temperature
250°C
Injection Volume
1 µL, Splitless mode
Oven Program
Initial 80°C, hold 2 min; ramp at 15°C/min to 280°C, hold 5 min
Mass Spectrometer
Agilent 5977B MSD or equivalent
Transfer Line Temp.
280°C
Ion Source Temp.
230°C
Quadrupole Temp.
150°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Scan (for identification) and Selected Ion Monitoring (SIM) for quantification
Rationale for Conditions: A non-polar DB-5ms column is a versatile choice for a wide range of analytes. The temperature program is designed to ensure good separation and elution of the analyte. SIM mode is selected for quantification to maximize sensitivity and reduce matrix interference by monitoring only characteristic ions of the target compound.[5]
Workflow and Data Analysis
Caption: Workflow for the GC-MS quantification of 4-Morpholin-4-ylbutan-2-one.
Data analysis involves integrating the peak area of the target ion from the SIM chromatogram. A calibration curve is constructed by plotting the peak area versus the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this curve using linear regression.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle
This method separates the analyte using reversed-phase chromatography, where separation is based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8] This technique is robust and highly suitable for the polar nature of 4-Morpholin-4-ylbutan-2-one. Detection via UV is possible due to the ketone's n-π* electronic transition, though sensitivity can be enhanced by using MS detection or by derivatizing the ketone with DNPH to form a highly conjugated hydrazone that absorbs strongly around 360 nm.[12][16]
Experimental Protocol: HPLC Analysis
A. Instrumentation and Conditions
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II LC System or equivalent
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
Acetonitrile : Water (with 0.1% Formic Acid) gradient or isocratic
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
UV Detector
Diode Array Detector (DAD), monitor at ~210 nm or ~280 nm
MS Detector (Optional)
ESI source, positive ion mode, SIM for target m/z
Rationale for Conditions: A C18 column is the standard for reversed-phase chromatography. The mobile phase composition can be optimized (isocratic or gradient) to achieve the best separation and peak shape. Formic acid is added to improve peak shape and is compatible with MS detection.[17] An electrospray ionization (ESI) source in positive mode is ideal for protonating the basic morpholine nitrogen for MS analysis.
B. Standard and Sample Preparation (for direct analysis)
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.
Calibration Standards: Serially dilute the stock solution with the mobile phase to create standards from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
C. (Optional) Protocol for DNPH Derivatization for Enhanced UV Detection
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
Derivatization: Mix 1 mL of the sample or standard with 1 mL of the DNPH reagent.
Reaction: Heat the mixture at 60°C for 30 minutes.
Analysis: After cooling, inject the solution directly into the HPLC system, changing the UV detection wavelength to 360 nm.[12]
Workflow and Data Analysis
Caption: Workflow for the HPLC quantification of 4-Morpholin-4-ylbutan-2-one.
The data analysis process is analogous to the GC-MS method. The peak area from the chromatogram is plotted against the concentration of the standards to generate a calibration curve. The sample concentration is then calculated based on its peak area.
Method Validation According to ICH Guidelines
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[1][2][18] The core validation parameters are outlined by the ICH Q2(R2) guideline.[2]
Key Validation Parameters
Validation Parameter
Description & Purpose
Typical Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).
Peak purity analysis (DAD), MS spectral confirmation. No interference at the analyte's retention time.[18]
Linearity
A direct proportional relationship between analyte concentration and the analytical signal over a defined range.
The closeness of the test results to the true value. Assessed via spike/recovery studies at multiple levels.
98.0% - 102.0% recovery for assay; 80.0% - 120.0% for impurities.[1][17]
Precision
The degree of agreement among individual test results. Assessed at repeatability (intra-day) and intermediate precision (inter-day/analyst) levels.
Relative Standard Deviation (%RSD) ≤ 2.0% for assay.[1]
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio of 10:1.
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
%RSD of results should remain within acceptable limits.
Validation Workflow
Caption: General workflow for analytical method validation based on ICH principles.
Conclusion
This application note provides two robust, scientifically-grounded starting points for the quantification of 4-Morpholin-4-ylbutan-2-one. The choice between GC-MS and HPLC-UV/MS will depend on available instrumentation, required sensitivity, and the specific sample matrix. The GC-MS method offers excellent selectivity, particularly with the recommended derivatization step. The HPLC method provides versatility, with options for direct UV analysis, highly sensitive MS detection, or enhanced UV analysis via DNPH derivatization. Both proposed methods are based on established analytical principles and should be fully validated according to ICH guidelines before implementation in a regulated quality control environment.
References
Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
Benchchem. (n.d.). A Comparative Guide to the Accuracy and Precision of HPLC-UV Analysis for Related Ketones.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
Generis. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
Cao, X. et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
Royal Society of Chemistry. (2012). Analytical Methods.
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
ResearchGate. (n.d.). The derivatization reaction of morpholine.
Nogueira, F. J. S. et al. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.
Lian, K. et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate.
Kim, H. et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC - NIH.
Toomula, N. et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
Wikipedia. (n.d.). Morpholine.
Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(o-Tolylthio)butan-2-one.
Application Note: High-Throughput GC-MS Analysis of 4-Morpholin-4-ylbutan-2-one and its Structurally Related Derivatives in Pharmaceutical Matrices
Abstract This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of 4-Morpholin-4-ylbutan-2-one and its potential derivatives. Th...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of 4-Morpholin-4-ylbutan-2-one and its potential derivatives. These compounds are of significant interest in pharmaceutical development as potential impurities or degradation products. The protocol herein details a comprehensive workflow, from sample preparation and, where necessary, derivatization, to optimized GC-MS parameters and data analysis. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative for Morpholine-Containing Compounds
Morpholine and its derivatives are versatile chemical entities widely employed in organic synthesis, including the manufacturing of active pharmaceutical ingredients (APIs).[1] Their presence, even at trace levels, as impurities or degradants in the final drug product is a critical quality attribute that requires meticulous monitoring to ensure patient safety and regulatory compliance. 4-Morpholin-4-ylbutan-2-one, a ketone-containing morpholine derivative, represents a class of compounds that can be challenging to analyze directly due to their polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds.[1] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for impurity profiling.[2] This application note provides a detailed protocol for the GC-MS analysis of 4-Morpholin-4-ylbutan-2-one and its derivatives, addressing common analytical challenges and ensuring data integrity through a validated methodology.
Predicted Mass Spectral Fragmentation of 4-Morpholin-4-ylbutan-2-one
A key aspect of GC-MS analysis is the interpretation of mass spectra to confirm the identity of analytes. In the absence of a publicly available reference spectrum for 4-Morpholin-4-ylbutan-2-one, we can predict its fragmentation pattern under electron ionization (EI) based on established principles for amines and ketones.
The molecular ion ([M]•+) for 4-Morpholin-4-ylbutan-2-one (C8H15NO2) is expected at m/z 157.11.[3] The primary fragmentation pathways are anticipated to be alpha-cleavage adjacent to the nitrogen atom of the morpholine ring and cleavage next to the carbonyl group of the butanone chain.
A significant fragment is expected at m/z 100 , resulting from the cleavage of the bond between the second and third carbon of the butanone chain, leading to the formation of the stable [CH2=N(CH2CH2)2O]+ ion. Another characteristic fragment is anticipated at m/z 86 , arising from the loss of a propanone radical. The presence of a fragment at m/z 57 would be indicative of the morpholine ring itself. A small peak at m/z 43 corresponding to the acetyl group [CH3CO]+ may also be observed.
Caption: Predicted EI Fragmentation of 4-Morpholin-4-ylbutan-2-one.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the GC-MS analysis of 4-Morpholin-4-ylbutan-2-one and its derivatives.
Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD)
Signal-to-noise ratio of 3:1.
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantification (LOQ)
Signal-to-noise ratio of 10:1.
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness
No significant change in results with small, deliberate variations in method parameters.
Indicates the method's reliability during normal usage.
Data Analysis and Interpretation
Peak Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard. The mass spectrum of the sample peak should be compared to the reference standard's spectrum or a validated spectral library.
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of the reference standard. The concentration of the analyte in the sample is then determined from this curve.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of 4-Morpholin-4-ylbutan-2-one and its derivatives in pharmaceutical samples. The comprehensive protocol, from sample preparation to method validation, ensures the generation of high-quality, defensible data essential for regulatory submissions and quality control in the pharmaceutical industry.
References
Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
International Journal of Pharmaceutical Sciences and Research. (2020).
ResolveMass Laboratories. (n.d.).
Hubert, P., et al. (2004). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis.
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook.
Kunho, A., et al. (2020).
Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine. Analytical Sciences.
National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook.
Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed.
Benchchem. (n.d.). A Comparative Guide to LC-MS and GC-MS Methods for Ketone Analysis.
Chromatography Forum. (2011). Amines by GC-MS.
PubChem. (n.d.). 4-(Morpholin-4-yl)butan-2-ol.
National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook.
A Systematic Approach to HPLC Method Development and Validation for the Polar Compound 4-Morpholin-4-ylbutan-2-one
An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, science-based protocol for the development and validation of a robust High-Performance Liqu...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, science-based protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Morpholin-4-ylbutan-2-one. As a polar compound with a basic functional group and a weak UV chromophore, this analyte presents unique challenges for retention and detection in reversed-phase chromatography. This guide, designed for researchers and drug development professionals, details a systematic workflow from initial analyte characterization and screening to final method optimization and validation, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1] We explore critical experimental choices, including column chemistry selection, mobile phase pH optimization, and detector settings, and provide detailed, step-by-step protocols to ensure the final method is accurate, reproducible, and fit for purpose.
Analyte Physicochemical Profile: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the most critical first step in any method development process.[2] These properties dictate the molecule's behavior in a chromatographic system and guide the selection of appropriate starting conditions.
The key characteristics of 4-Morpholin-4-ylbutan-2-one are summarized below.
Property
Value / Structure
Implication for HPLC Method Development
Chemical Structure
Contains a tertiary amine (basic, ionizable) and a ketone group (weak UV chromophore).
The negative value indicates the compound is highly polar (hydrophilic), suggesting it will be poorly retained on traditional non-polar stationary phases like C18.[4]
Predicted pKa
~8.4 (basic)
The morpholine nitrogen is basic. The pKa of the parent morpholine is ~8.4.[5] The analyte's ionization state, and thus its retention, will be highly dependent on the mobile phase pH.[6]
UV Absorbance
Weak n→π* transition (~270-290 nm)
The isolated ketone chromophore provides weak UV absorbance, which can lead to poor sensitivity.[7] Detection at lower wavelengths (<220 nm) may be necessary but increases the risk of interference.[1]
A Systematic Strategy for Method Development
A structured, multi-step approach is essential for efficiently developing a robust HPLC method. The process begins with broad screening to identify promising conditions, followed by fine-tuning (optimization) and concluding with rigorous validation to prove the method is suitable for its intended purpose.[8]
Figure 1: HPLC Method Development Workflow.
Initial Screening: Casting a Wide Net
The goal of the screening phase is to quickly evaluate a range of parameters to find a viable starting point for separation.
Given the high polarity of 4-Morpholin-4-ylbutan-2-one (XlogP = -0.5), retention on a standard C18 column using typical reversed-phase conditions will likely be insufficient.[4][6] Therefore, screening should include alternative stationary phase chemistries designed to handle polar analytes.
Figure 2: Column selection decision logic for a polar, basic analyte.
Standard C18: Serves as a baseline to confirm the retention challenge.
Polar-Embedded/Polar-Endcapped Phase: These columns contain polar groups within or at the end of the alkyl chains. This makes them more compatible with highly aqueous mobile phases, preventing the "phase collapse" that can cause retention loss with standard C18 columns.[9][10] They also offer different selectivity for polar compounds.
High pH-Stable Phase: The morpholine group is basic. To maximize retention in reversed-phase mode, the analyte should be in its neutral, un-ionized form. This requires a mobile phase pH at least two units above the analyte's pKa (pH > 10.4).[6] Traditional silica-based columns degrade rapidly above pH 8. Therefore, a column specifically designed for high pH stability (e.g., based on hybrid organic/silica particles) is essential for this optimization strategy.
A generic "scouting gradient" is an efficient way to survey the required elution strength and determine if the analyte is retained.[6]
Organic Modifier: Acetonitrile is generally the first choice due to its lower viscosity and UV transparency compared to methanol.
Aqueous Phase: Start with a neutral buffer (e.g., 10 mM Ammonium Acetate) to ensure initial compatibility with most columns.
Scouting Gradient: A fast linear gradient, such as 5% to 95% Acetonitrile over 10-15 minutes, is typically effective.[2]
Due to the weak ketone chromophore, selecting the optimal wavelength is critical for sensitivity.[7] A UV scan of the analyte should be performed. In the absence of a distinct λmax, detection at a low wavelength (e.g., 200-215 nm) is often necessary, but requires high-purity mobile phase solvents to minimize baseline noise.[1]
Detailed Experimental Protocols
Protocol 1: UV-Vis Absorbance Scan
Preparation: Prepare a ~10-20 µg/mL solution of 4-Morpholin-4-ylbutan-2-one in a 50:50 mixture of Acetonitrile:Water.
Blank: Use the 50:50 Acetonitrile:Water mixture as the reference blank.
Scan: Using a UV-Vis spectrophotometer, perform a wavelength scan from 400 nm down to 190 nm.
Analysis: Identify the wavelength of maximum absorbance (λmax). If no clear peak is observed above 220 nm, select a low wavelength (e.g., 210 nm) for initial trials.
Protocol 2: Initial Column and Gradient Screening
This protocol outlines the screening of the three recommended column types.
Parameter
Condition
Rationale
Columns (4.6 x 150 mm, 5 µm)
1. Standard C182. Polar-Embedded (e.g., Ascentis RP-Amide)[10]3. High pH-Stable (e.g., Waters XBridge C18)
Evaluate different selectivities and capabilities for polar analyte retention.
Mobile Phase A
10 mM Ammonium Acetate, pH 6.8
A volatile, MS-compatible buffer suitable for initial screening on all columns.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient Program
Time (min)
%B
0.0
5
15.0
95
17.0
95
17.1
5
20.0
5
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical starting volume.
Detection
UV at 210 nm (or determined λmax)
Low wavelength for sensitivity of the weak chromophore.
Sample Concentration
~50 µg/mL in Mobile Phase A
Ensure sufficient signal for detection during screening.
Protocol 3: Mobile Phase pH Optimization
This protocol should only be performed using the high pH-stable column identified in the screening phase.
Prepare Buffers: Prepare a series of mobile phases using buffers at different pH values. For example:
pH 7: 10 mM Ammonium Bicarbonate
pH 9: 10 mM Ammonium Bicarbonate
pH 10.5: 10 mM Ammonium Carbonate (adjusted with ammonia if needed)
Equilibrate: For each pH condition, thoroughly flush the HPLC system and equilibrate the column for at least 20 column volumes.
Analyze: Inject the analyte standard using the most promising gradient from the screening step (this can be converted to an isocratic hold if the scouting gradient showed a clear elution point).
Evaluate: Compare the retention time, peak shape (asymmetry), and plate count at each pH. Select the pH that provides the best combination of retention and peak symmetry.
Determine the concentration that yields a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).[1]
S/N ratios should be met.
Robustness
Deliberately vary method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%) and assess the impact on the results.[8][13]
System suitability parameters should remain within limits.
Expected Results and Data Interpretation
Screening and Optimization
The initial screening on a standard C18 column is expected to show little to no retention, with the analyte eluting near the void volume. The polar-embedded column may show some improvement. The most significant increase in retention is anticipated on the high pH-stable column when using a mobile phase with a pH > 10. This is because the basic morpholine nitrogen is deprotonated to its neutral form, increasing its hydrophobicity and interaction with the C18 stationary phase.
Table 1: Hypothetical Optimization Results
Parameter
pH 7.0
pH 10.5
Retention Time (min)
2.1
8.5
Peak Asymmetry
1.8
1.1
| Theoretical Plates | 3500 | 9500 |
The data clearly indicates that operating at a high pH provides superior retention and peak shape.
Validation Summary
The final validated method should produce data that meets all predefined acceptance criteria, demonstrating its reliability.
Table 2: Hypothetical Validation Summary Data
Validation Parameter
Result
Acceptance Criterion
Status
Linearity (r²)
0.9995
≥ 0.999
Pass
Accuracy (% Recovery)
99.7%
98.0 - 102.0%
Pass
Repeatability (%RSD)
0.8%
≤ 2.0%
Pass
Intermediate Precision (%RSD)
1.2%
≤ 2.0%
Pass
| LOQ (µg/mL) | 0.5 | S/N ≥ 10 | Pass |
Alternative Strategy: Derivatization for Enhanced Sensitivity
For applications requiring trace-level quantification, the inherent low UV absorbance of 4-Morpholin-4-ylbutan-2-one is a significant limitation. In such cases, pre-column derivatization is a powerful strategy. The ketone functional group can be reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a highly chromophoric hydrazone derivative.[14] This derivative can be easily detected with high sensitivity at wavelengths around 365 nm, moving the analysis away from the noisy low-UV region.[14] While this adds a sample preparation step, it can lower the limit of quantitation by several orders of magnitude.
Conclusion
The successful development of an HPLC method for the polar, basic compound 4-Morpholin-4-ylbutan-2-one hinges on a systematic approach grounded in the analyte's physicochemical properties. Standard reversed-phase C18 columns are inadequate due to poor retention. The optimal strategy involves the use of a high pH-stable stationary phase with a mobile phase buffered to pH > 10 , which neutralizes the analyte and dramatically improves retention and peak shape. The final proposed method, validated according to ICH guidelines, demonstrates the accuracy, precision, and robustness required for reliable analysis in a regulated environment. For trace analysis, derivatization with DNPH should be considered.[14] This comprehensive guide provides the necessary framework for scientists to develop and validate a fit-for-purpose method for this and other challenging polar compounds.
References
Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 2, 2026.
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved January 2, 2026, from [Link]
Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved January 2, 2026, from [Link]
PerkinElmer. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved January 2, 2026, from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved January 2, 2026, from [Link]
ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved January 2, 2026, from [Link]
Mylan Laboratories Limited. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved January 2, 2026, from [Link]
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved January 2, 2026, from [Link]
Mastelf. (n.d.). HPLC Method Development: From Basics to Advanced Strategies. Retrieved January 2, 2026, from [Link]
LCGC International - Chromatography Online. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved January 2, 2026, from [Link]
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Retrieved January 2, 2026, from [Link]
PubChem. (n.d.). 4-(Morpholin-4-yl)butan-2-ol. Retrieved January 2, 2026, from [Link]
(n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved January 2, 2026.
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 2, 2026.
ResearchGate. (n.d.). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved January 2, 2026, from [Link]
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved January 2, 2026, from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 2, 2026, from [Link]
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved January 2, 2026, from [Link]
ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved January 2, 2026, from [Link]
PubChemLite. (n.d.). 4-(morpholin-4-yl)butan-2-one (C8H15NO2). Retrieved January 2, 2026, from [Link]
ChemicalBook. (n.d.). 4-MORPHOLIN-4-YLBUTAN-2-ONE CAS#. Retrieved January 2, 2026.
PubChem. (n.d.). 4-Morpholin-4-yl-2-naphthalen-1-ylbutanoic acid. Retrieved January 2, 2026, from [Link]
PubChem. (n.d.). Morpholine. Retrieved January 2, 2026, from [Link]
Oriental Journal of Chemistry. (n.d.). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Retrieved January 2, 2026, from [Link]
Journal of Applied Pharmaceutical Science. (2017, November 30). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved January 2, 2026.
ResearchGate. (n.d.). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved January 2, 2026, from [Link]
derivatization of the ketone group in 4-Morpholin-4-ylbutan-2-one
An In-Depth Guide to the Synthetic Derivatization of the Ketone Moiety in 4-Morpholin-4-ylbutan-2-one Abstract This comprehensive application note provides a detailed guide for the chemical modification of the ketone fun...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Synthetic Derivatization of the Ketone Moiety in 4-Morpholin-4-ylbutan-2-one
Abstract
This comprehensive application note provides a detailed guide for the chemical modification of the ketone functional group in 4-Morpholin-4-ylbutan-2-one. This compound serves as a versatile scaffold in medicinal chemistry and drug development, where targeted derivatization is crucial for modulating physicochemical properties and exploring structure-activity relationships (SAR). We present both the theoretical underpinnings and field-proven laboratory protocols for several high-yield derivatization strategies, including reductive amination, oxime formation, Wittig olefination, and Grignard reactions. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary insights to select appropriate synthetic routes, execute the protocols efficiently, and characterize the resulting novel chemical entities.
Introduction: The Strategic Value of 4-Morpholin-4-ylbutan-2-one
4-Morpholin-4-ylbutan-2-one is a bifunctional molecule featuring a reactive ketone and a tertiary amine (morpholine ring). The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets.[1][2] The ketone group, however, presents a prime handle for synthetic modification, allowing for the introduction of diverse functionalities to systematically probe a molecule's biological activity.
The derivatization of this ketone is not merely a synthetic exercise; it is a strategic tool for:
SAR Exploration: Generating analogues to identify key structural features required for potency and selectivity.
Introducing New Pharmacophores: Converting the ketone into more complex functional groups that can engage in different interactions with a target protein.
This guide focuses on the practical execution of these transformations, paying special attention to the influence of the basic morpholine ring on reaction conditions.
General Experimental Workflow
A successful derivatization campaign follows a structured workflow, from initial reaction selection to the definitive characterization of the final product. This process ensures reproducibility and confidence in the generated data.
Caption: Mechanism of reductive amination of a ketone.
Protocol: Synthesis of N-Benzyl-4-morpholinobutan-2-amine
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Morpholin-4-ylbutan-2-one and the chosen solvent (DCM or DCE).
Add benzylamine followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation. Monitor by TLC.
Cool the reaction mixture in an ice bath (0 °C).
Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of DCM/Methanol or DCM/Methanol/NH₄OH) to afford the pure secondary amine.
Derivatization Strategy II: Oxime Formation
The reaction of a ketone with hydroxylamine produces an oxime, a functional group that is both a useful synthetic intermediate and a potential pharmacophore. [3][4]The reaction is typically carried out under mildly acidic or basic conditions to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.
[5]
Protocol: Synthesis of 4-Morpholin-4-ylbutan-2-one oxime
Materials:
4-Morpholin-4-ylbutan-2-one (1.0 eq)
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
Sodium acetate (NaOAc) or Pyridine (1.5 eq)
Ethanol (EtOH) or Methanol (MeOH)
Water
Procedure:
In a round-bottom flask, dissolve 4-Morpholin-4-ylbutan-2-one in ethanol.
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate (or pyridine) in a minimal amount of water and add it to the ketone solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.
[6]3. Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
Reduce the solvent volume under reduced pressure.
Work-up: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Purification: The resulting oxime, which may exist as a mixture of E/Z isomers, can be purified by recrystallization or flash column chromatography if necessary.
Derivatization Strategy III: Wittig Olefination
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. [7][8]It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent), forming a C=C double bond with high reliability. [9]The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.
[8]
Mechanism: Wittig Reaction
Caption: Mechanism of the Wittig reaction, proceeding via an oxaphosphetane intermediate.
Protocol: Synthesis of 4-(2-Methylidenepentyl)morpholine
This protocol uses methylenetriphenylphosphorane to install a terminal double bond.
Strong base: n-Butyllithium (n-BuLi) or Sodium hydride (NaH) (1.1 eq)
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
4-Morpholin-4-ylbutan-2-one (1.0 eq)
Procedure:
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.
Cool the suspension to 0 °C (or -78 °C for n-BuLi).
Slowly add the strong base (e.g., n-BuLi solution in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a characteristic deep yellow or orange color. Allow the mixture to stir for 30-60 minutes.
Reaction with Ketone: In a separate flask, dissolve 4-Morpholin-4-ylbutan-2-one in anhydrous THF.
Slowly add the ketone solution to the ylide suspension at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC.
Work-up: Quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride (NH₄Cl).
Extract the product with diethyl ether (3x). The triphenylphosphine oxide byproduct may precipitate and can be partially removed by filtration.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography. The nonpolar alkene product will elute much faster than the highly polar triphenylphosphine oxide byproduct.
Derivatization Strategy IV: Grignard Reaction
The addition of a Grignard reagent (R-MgX) to a ketone is a classic and highly effective method for forming a new carbon-carbon bond and generating a tertiary alcohol. [10]This reaction significantly increases the molecular complexity and allows for the introduction of various alkyl, aryl, or vinyl groups.
[11][12]
Causality of Experimental Design: Grignard reagents are extremely strong bases and nucleophiles. [10][13]Therefore, the reaction must be conducted under strictly anhydrous conditions to prevent the reagent from being quenched by water or other protic sources.
Protocol: Synthesis of 2-Methyl-4-morpholinobutan-2-ol
Materials:
4-Morpholin-4-ylbutan-2-one (1.0 eq)
Methylmagnesium bromide (MeMgBr) (3.0 M solution in diethyl ether) (1.2 eq)
Anhydrous Diethyl ether or THF
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-Morpholin-4-ylbutan-2-one in anhydrous diethyl ether.
Cool the flask to 0 °C in an ice bath.
Add the methylmagnesium bromide solution dropwise via syringe. A precipitate may form.
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor by TLC.
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Stir until the solids dissolve. If an emulsion forms, a small amount of dilute HCl can be added, but care must be taken not to acidify the solution excessively, which would protonate the morpholine and pull the product into the aqueous layer.
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tertiary alcohol.
Purification: The product can be purified by flash column chromatography or distillation if required.
Characterization of Derivatives
Confirmation of the structure and purity of the synthesized derivatives is essential. A combination of spectroscopic methods should be employed.
[14][15][16]
Derivatization Method
Product Type
Key ¹H NMR Signals (ppm)
Key ¹³C NMR Signals (ppm)
Mass Spec (ESI+)
Starting Material
Ketone
~2.1 (s, 3H, -COCH₃)
~208 (C=O), ~58 (N-CH₂-C=O)
[M+H]⁺ = 158.1
Reductive Amination
Secondary Amine
Disappearance of 2.1 ppm singlet. New signals for N-H and benzyl group.
Disappearance of 208 ppm. New signals for C-N bonds (~45-60 ppm).
[M+H]⁺ = 249.2
Oxime Formation
Oxime
Disappearance of 2.1 ppm singlet. New singlet for =N-C-CH₃ (~1.9 ppm). Broad -OH signal.
Disappearance of 208 ppm. New signal for C=N (~155-160 ppm).
[M+H]⁺ = 173.1
Wittig Olefination
Alkene
Disappearance of 2.1 ppm singlet. New signals for vinyl protons (~4.7 ppm).
Disappearance of 208 ppm. New signals for C=C (~110, ~145 ppm).
[M+H]⁺ = 156.1
| Grignard Reaction | Tertiary Alcohol | Disappearance of 2.1 ppm singlet. New singlet for gem-dimethyl (~1.2 ppm). Broad -OH signal. | Disappearance of 208 ppm. New signal for C-OH (~70 ppm). | [M+H]⁺ = 174.1 |
Note: Exact chemical shifts (δ) are predictive and will vary based on solvent and specific structure. Mass spectrometry data corresponds to the [M+H]⁺ ion.
Conclusion
The ketone functionality of 4-Morpholin-4-ylbutan-2-one provides a versatile entry point for a wide array of chemical modifications. The protocols detailed in this application note for reductive amination, oxime formation, Wittig olefination, and Grignard addition represent robust and reliable methods for generating diverse libraries of analogues. By understanding the underlying mechanisms and carefully controlling reaction conditions, particularly in light of the basic morpholine ring, researchers can effectively leverage this scaffold to advance their drug discovery and chemical biology programs.
References
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Wikipedia contributors. (2024). Mannich reaction. Wikipedia, The Free Encyclopedia. (General information on a related ketone reaction). Available at: [Link]
Pu, M.-X., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Taylor & Francis Online. (Discusses derivatization strategies). Available at: [Link]
Pu, M.-X., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. National Institutes of Health (NIH). Available at: [Link]
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Wikipedia contributors. (2024). Oxime. Wikipedia, The Free Encyclopedia. (General information on oxime formation). Available at: [Link]
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. (Detailed mechanism and theory of the Wittig reaction). Available at: [Link]
PubChem. 4-(morpholin-4-yl)butan-2-one. (Chemical data for the starting material). Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link]
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
O'Brien, C. J., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. National Institutes of Health (NIH). Available at: [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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ChemTube3D. Oxime formation. (Mechanism of oxime formation). Available at: [Link]
JoVE. NMR spectroscopy and mass spectrometry of aldehydes and ketones. (Educational video on characterization). Available at: [Link]
ResearchGate. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Available at: [Link]
Semantic Scholar. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. (Related synthesis). Available at: [Link]
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. (Methods for synthesizing oximes). Available at: [Link]
ResearchGate. (PDF) Determination of Aldehydes and Ketones in Fuel Ethanol by High-Performance Liquid Chromatography with Electrochemical Detection. Available at: [Link]
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (Detailed spectroscopic information). Available at: [Link]
Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available at: [Link]
PubMed. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Available at: [Link]
PubMed. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Available at: [Link]
ResearchGate. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography | Request PDF. Available at: [Link]
use of 4-Morpholin-4-ylbutan-2-one in the synthesis of heterocyclic compounds
An Application Guide to the Strategic Use of 4-Morpholin-4-ylbutan-2-one in Heterocyclic Synthesis Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry, the m...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Strategic Use of 4-Morpholin-4-ylbutan-2-one in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the morpholine moiety is recognized as a privileged structure, frequently incorporated into bioactive molecules to enhance physicochemical properties such as solubility, metabolic stability, and target affinity.[1][2][3] 4-Morpholin-4-ylbutan-2-one, a stable and accessible Mannich base, extends the utility of this scaffold beyond its role as a terminal functional group. It serves as a potent and versatile building block for the construction of more complex molecular architectures, particularly nitrogen-containing heterocyclic compounds.[4][5]
This guide elucidates the strategic application of 4-morpholin-4-ylbutan-2-one in the synthesis of pyridazines and pyrazoles—two classes of heterocycles of immense interest in drug discovery for their diverse pharmacological activities.[6][7][8][9] The core chemical principle underpinning its utility is its function as a stable, solid precursor to methyl vinyl ketone (MVK), a highly reactive but also volatile and lachrymatory α,β-unsaturated ketone. By generating MVK in situ through a controlled elimination reaction, chemists can harness its reactivity in a safer and more manageable fashion, enabling powerful cyclocondensation strategies.
This document provides not just protocols, but a mechanistic rationale for the synthetic transformations, empowering researchers to adapt and innovate upon these foundational methods.
Part 1: Synthesis of Pyridazine Derivatives via [4+2] Cyclocondensation
The synthesis of the pyridazine core, a 1,2-diazine ring system, is a cornerstone of heterocyclic chemistry.[10][11][12] A classical approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[13][14] 4-Morpholin-4-ylbutan-2-one provides an elegant entry into this reaction manifold by acting as a precursor to the required four-carbon chain.
Mechanistic Rationale: The In-Situ Generation and Cascade Reaction
The reaction proceeds through a cascade mechanism initiated by the thermal or base-catalyzed elimination of morpholine from a molecule of 4-morpholin-4-ylbutan-2-one. This step generates the highly electrophilic MVK. Concurrently, a second molecule of the starting ketone reacts with hydrazine to form a hydrazone intermediate. This hydrazone then acts as a nucleophile, undergoing a Michael addition to the in situ-generated MVK. The resulting intermediate possesses the requisite 1,4-dicarbonyl-equivalent framework, which rapidly undergoes intramolecular cyclization and dehydration (or subsequent oxidation) to yield the dihydropyridazine or aromatic pyridazine ring system.
This one-pot process is efficient as it avoids the isolation of unstable intermediates and leverages the controlled release of the reactive electrophile.
Figure 1: General workflow for pyridazine synthesis. This diagram illustrates the dual role of 4-morpholin-4-ylbutan-2-one as both a precursor to the electrophile (MVK) and the nucleophile (hydrazone), leading to the final pyridazine product through a cascade reaction.
Experimental Protocol 1: Synthesis of 3,6-Dimethylpyridazine
This protocol details a representative synthesis using hydrazine hydrate. The use of substituted hydrazines (e.g., phenylhydrazine) would analogously yield N-substituted pyridazine derivatives.
Materials:
4-Morpholin-4-ylbutan-2-one (1.0 eq)
Hydrazine hydrate (0.55 eq)
Glacial Acetic Acid (as solvent and catalyst)
Sodium hydroxide (for neutralization)
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-morpholin-4-ylbutan-2-one (e.g., 10.0 g, 63.6 mmol) and glacial acetic acid (e.g., 50 mL).
Reagent Addition: While stirring, slowly add hydrazine hydrate (e.g., 1.75 g, 35.0 mmol) to the solution. The addition may be mildly exothermic.
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting material indicates reaction completion.
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is ~8-9.
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3,6-dimethylpyridazine.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Representative data for pyridazine synthesis.
Part 2: Synthesis of Pyrazole Derivatives via [3+2] Cyclocondensation
Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, are prevalent scaffolds in pharmaceuticals.[7][9][15] Their synthesis often relies on the reaction of a 1,3-dielectrophile with hydrazine.[16][17] The in situ-generated MVK from 4-morpholin-4-ylbutan-2-one can serve as a three-carbon synthon in a [3+2] annulation strategy with hydrazine.
Mechanistic Rationale: Michael Addition and Cyclization
In this pathway, the elimination of morpholine first generates MVK. Hydrazine then acts as a dinucleophile. The initial step is a Michael addition of one nitrogen atom of hydrazine to the β-carbon of MVK. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon to form a five-membered pyrazoline ring. This non-aromatic intermediate can then be oxidized in situ or in a separate step to furnish the stable, aromatic pyrazole.
The choice of reaction conditions and oxidizing agent is critical to favor aromatization over other potential side reactions.
Figure 2: General workflow for pyrazole synthesis. This scheme shows the generation of MVK followed by its reaction with hydrazine to form a pyrazoline, which is subsequently oxidized to the final pyrazole product.
Experimental Protocol 2: Synthesis of 3(5)-Methylpyrazole
This protocol provides a general method for synthesizing the parent methylpyrazole. The reaction of hydrazine with an unsymmetrical precursor like MVK can lead to a mixture of regioisomers (3-methylpyrazole and 5-methylpyrazole), which exist in tautomeric equilibrium.
Materials:
4-Morpholin-4-ylbutan-2-one (1.0 eq)
Hydrazine sulfate (1.1 eq)
Sodium Hydroxide (2.2 eq)
Diethylene Glycol (solvent)
Hydrochloric Acid (for pH adjustment)
Diethyl Ether or DCM (for extraction)
Anhydrous Sodium Sulfate (for drying)
Procedure:
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium hydroxide (e.g., 5.6 g, 140 mmol) in diethylene glycol (80 mL) with gentle heating.
Hydrazine Preparation: Add hydrazine sulfate (e.g., 9.1 g, 70 mmol) in portions to the hot solution.
Reagent Addition: After the hydrazine sulfate has dissolved, add 4-morpholin-4-ylbutan-2-one (e.g., 10.0 g, 63.6 mmol) dropwise to the mixture.
Reaction: Heat the reaction mixture to 180-200 °C for 3 hours. The high temperature facilitates both the elimination of morpholine and the subsequent cyclization and aromatization.
Work-up: Cool the mixture to room temperature. Dilute with water (100 mL) and adjust the pH to ~7 using concentrated hydrochloric acid.
Extraction: Extract the product from the aqueous solution using diethyl ether (4 x 50 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (use caution due to the volatility of the product).
Purification: The crude product can be purified by distillation or crystallization to yield 3(5)-methylpyrazole.
Characterization: Confirm product identity via NMR and MS analysis.
Table 2: Representative data for pyrazole synthesis.
Conclusion and Outlook
4-Morpholin-4-ylbutan-2-one stands out as a highly effective and practical reagent in the synthetic chemist's toolbox. Its primary advantage lies in its ability to serve as a stable, easily handled solid surrogate for methyl vinyl ketone. This property circumvents the challenges associated with handling a volatile and hazardous reagent while providing a reliable pathway for the in situ generation of this valuable C4 building block. The protocols detailed herein for the synthesis of pyridazines and pyrazoles showcase its utility in constructing medicinally relevant heterocyclic cores through robust and scalable cascade reactions. By understanding the underlying mechanistic principles, researchers can further expand the application of this versatile reagent to create diverse libraries of complex molecules for drug discovery and materials science.
References
A novel and convenient protocol for synthesis of pyridazines. Organic Letters, 2009. [Link]
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
Synthesis and Characterization of Unique Pyridazines. Liberty University, 2018. [Link]
Simple method for the synthesis of some pyridazines. The Journal of Organic Chemistry, 1978. [Link]
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2016. [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022. [Link]
Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021. [Link]
Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 2018. [Link]
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 2020. [Link]
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. [Link]
Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 2022. [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 2020. [Link]
Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar, 2019. [Link]
A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Preprints.org, 2024. [Link]
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. MDPI. [Link]
Synthesis of morpholines. Organic Chemistry Portal. [Link]
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 1996. [Link]
Technical Support Center: Synthesis of 4-Morpholin-4-ylbutan-2-one
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Morpholin-4-ylbutan-2-one. We will explore the most common synthetic routes, offe...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Morpholin-4-ylbutan-2-one. We will explore the most common synthetic routes, offering detailed troubleshooting advice and optimized protocols to help you improve reaction yield, minimize side products, and streamline purification. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of 4-Morpholin-4-ylbutan-2-one.
Q1: What are the primary synthetic routes to 4-Morpholin-4-ylbutan-2-one?
There are two principal and highly effective methods for synthesizing this target molecule:
The Mannich Reaction: This is a three-component condensation reaction involving a ketone with an active α-hydrogen (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[1][2] It is often the most direct and atom-economical route.
N-Alkylation of Morpholine: This is a classic nucleophilic substitution reaction where morpholine acts as a nucleophile, displacing a leaving group from a 4-carbon electrophile, such as 4-chloro- or 4-bromobutan-2-one.
Q2: My Mannich reaction yield is critically low. What are the most common causes?
Low yields in the Mannich synthesis of this compound typically stem from three areas:
Improper pH Control: The reaction is highly pH-sensitive. An acidic medium is required to facilitate the formation of the electrophilic iminium ion from morpholine and formaldehyde, but a pH that is too low will protonate the morpholine, rendering it non-nucleophilic.[1]
Suboptimal Temperature: Excessive heat can promote undesirable side reactions, such as the self-condensation of acetone or polymerization of formaldehyde, while insufficient heat will result in a sluggish and incomplete reaction.
Reagent Stoichiometry and Quality: The molar ratios of the three components are crucial. Often, using a slight excess of the ketone (acetone) can help drive the reaction to completion. The source of formaldehyde (formalin vs. paraformaldehyde) can also significantly impact the outcome.
Q3: I am observing significant impurities in my crude product. What are they likely to be?
The most common impurities depend on the synthetic route:
From Mannich Reaction:
Bis-alkylation Product: The desired product, 4-Morpholin-4-ylbutan-2-one, still possesses active α-hydrogens and can react with another molecule of the morpholinomethyl iminium ion.
Aldol Condensation Products: Acetone can undergo self-condensation under certain pH and temperature conditions.[3]
From N-Alkylation:
Quaternary Ammonium Salt: The product can react with a second molecule of the 4-halobutan-2-one, leading to over-alkylation. This is more prevalent with more reactive alkylating agents (e.g., iodides) or at higher temperatures.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a polar solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol. Visualize the spots using a potassium permanganate stain, which is effective for visualizing amines. The disappearance of the limiting reagent (e.g., morpholine or the 4-halobutan-2-one) is a primary indicator of reaction completion.
Q5: What is the recommended method for purifying 4-Morpholin-4-ylbutan-2-one?
Due to its basic nature and high polarity, vacuum distillation is often the most effective method for purification on a larger scale. For smaller scales or to remove persistent impurities, column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate is highly effective. Converting the final product to its hydrochloride salt can also facilitate purification through crystallization.
Section 2: In-Depth Troubleshooting Guide: The Mannich Reaction
The Mannich reaction is a powerful C-C bond-forming reaction ideal for this synthesis. It proceeds via the formation of an iminium ion from morpholine and formaldehyde, which is then attacked by the enol form of acetone.[1][4]
Caption: Formation of the common bis-alkylation side product.
This method provides a more controlled, stepwise approach to the synthesis, which can be advantageous if the Mannich reaction proves difficult to optimize.
Troubleshooting Common N-Alkylation Issues
Parameter
Recommendation & Scientific Rationale
Choice of Leaving Group
The reactivity order is I > Br > Cl. 4-Bromobutan-2-one offers a good balance of reactivity and stability. 4-Chlorobutan-2-one is less expensive but may require more forcing conditions (higher temperature, longer reaction time), which can increase the risk of side reactions. [5]
Solvent Selection
Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation but do not hydrogen-bond with the amine nucleophile, thus maximizing its reactivity.
Base
A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the H-X acid formed during the reaction. Using at least one equivalent of base is critical to prevent the formation of morpholinium hydrohalide, which is unreactive.
Temperature Control
Start the reaction at room temperature and gently heat if necessary. Excessive heat can promote elimination side reactions in the alkyl halide and increase the rate of over-alkylation of the product.
Optimized Experimental Protocol: N-Alkylation
Reagent Setup: In a round-bottom flask, dissolve morpholine (1.2 eq) and potassium carbonate (1.5 eq) in acetonitrile.
Substrate Addition: Add 4-bromobutan-2-one (1.0 eq) dropwise to the stirred suspension at room temperature.
Reaction: Stir the mixture at room temperature for 12-18 hours, or gently heat to 50°C to increase the rate. Monitor the disappearance of the 4-bromobutan-2-one by TLC.
Work-up: Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography as described in the Mannich protocol.
Section 4: General Synthesis & Purification Workflow
This diagram outlines the critical stages and decision points applicable to both synthetic routes.
Technical Support Center: Synthesis of 4-Morpholin-4-ylbutan-2-one
Welcome to the technical support center for the synthesis of 4-Morpholin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troub...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-Morpholin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable morpholine derivative. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and success of your experiments.
Introduction: Navigating the Synthetic Landscape
4-Morpholin-4-ylbutan-2-one is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while seemingly straightforward, can be prone to the formation of several impurities that can complicate downstream applications and compromise the quality of the final product. This guide will focus on the two most common synthetic routes and provide a comprehensive overview of the potential impurities, their mechanisms of formation, and strategies for their mitigation and removal.
Two primary synthetic pathways are typically employed for the synthesis of 4-Morpholin-4-ylbutan-2-one:
N-alkylation of Morpholine with 4-Chlorobutan-2-one: A direct and atom-economical approach.
Michael Addition of Morpholine to Methyl Vinyl Ketone (MVK): A conjugate addition reaction that offers an alternative route.
Each of these methods presents a unique set of challenges and can lead to the formation of characteristic impurities. Understanding the nuances of each reaction is critical for successful and reproducible synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the synthesis of 4-Morpholin-4-ylbutan-2-one.
Route 1: N-alkylation of Morpholine with 4-Chlorobutan-2-one
This reaction involves the direct substitution of the chlorine atom in 4-chlorobutan-2-one with the nitrogen atom of morpholine. While efficient, it is not without its potential pitfalls.
Q1: My reaction is showing low conversion of the starting materials, even after prolonged reaction times. What could be the issue?
A1: Low conversion in the N-alkylation of morpholine can often be attributed to several factors:
Insufficient Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which protonates the morpholine, rendering it non-nucleophilic. An adequate amount of a suitable base (e.g., potassium carbonate, triethylamine) is crucial to neutralize the HCl and maintain a sufficient concentration of the free nucleophile.
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature, typically in the range of 60-80 °C, should be empirically determined.
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally preferred as they can solvate the ions formed during the reaction.
Q2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I avoid it?
A2: This is likely the di-alkylation product, 1,2-dimorpholinoethane . This impurity arises when a second molecule of morpholine reacts with the already formed 4-Morpholin-4-ylbutan-2-one. This is more prevalent if there is an excess of morpholine and forcing reaction conditions.
Mitigation Strategy:
Control Stoichiometry: Use a slight excess of 4-chlorobutan-2-one relative to morpholine.
Slow Addition: Add the 4-chlorobutan-2-one slowly to the reaction mixture containing morpholine and the base. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.
Q3: My product is contaminated with a low boiling point impurity. What could it be?
A3: A common low boiling point impurity is methyl vinyl ketone (MVK) . It can be formed through the elimination of HCl from 4-chlorobutan-2-one, especially in the presence of a strong base or at elevated temperatures.
Mitigation Strategy:
Use a Mild Base: Employ a weaker base like sodium bicarbonate instead of stronger bases like potassium carbonate or triethylamine.
Temperature Control: Maintain the reaction temperature at the lower end of the optimal range.
Route 2: Michael Addition of Morpholine to Methyl Vinyl Ketone (MVK)
The Michael addition is a conjugate addition of a nucleophile (morpholine) to an α,β-unsaturated carbonyl compound (MVK). This reaction is typically performed under milder conditions than N-alkylation.
Q1: The Michael addition reaction is sluggish and incomplete. How can I improve the reaction rate?
A1: While the Michael addition of amines to MVK is often facile, several factors can influence the reaction rate:
Catalyst: While often not strictly necessary, a mild acid or base catalyst can accelerate the reaction.
Solvent: Protic solvents like ethanol or methanol can facilitate the proton transfer steps in the mechanism and can improve the reaction rate.
Temperature: Gentle heating (40-50 °C) can increase the rate of addition. However, excessive heat should be avoided to prevent polymerization of MVK.
Q2: I am observing the formation of a viscous, polymeric material in my reaction flask. What is causing this and how can I prevent it?
A2: Methyl vinyl ketone is highly prone to anionic and radical polymerization , especially in the presence of bases (like morpholine) or upon exposure to heat, light, or air.
Mitigation Strategy:
Use an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone, to the MVK before the reaction.
Temperature Control: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize radical initiation by oxygen.
Slow Addition: Add the MVK slowly to the solution of morpholine.
Q3: My product contains an impurity with a molecular weight corresponding to the addition of two molecules of morpholine to one molecule of MVK. What is this impurity?
A3: This is likely the bis-Michael adduct, 3,3-dimorpholinobutan-2-one . This can form if there is a large excess of morpholine. While less common than in the alkylation reaction, it can still be a problematic impurity.
Mitigation Strategy:
Control Stoichiometry: Use a slight excess of MVK or a 1:1 molar ratio of reactants.
Impurity Profile Summary
The following table summarizes the common impurities, their sources, and recommended analytical methods for detection.
Impurity
Structure
Source Reaction
Analytical Method
Unreacted Morpholine
Both
GC-MS, HPLC
Unreacted 4-Chlorobutan-2-one
N-alkylation
GC-MS
Unreacted Methyl Vinyl Ketone
Michael Addition
GC-MS
1,2-dimorpholinoethane
N-alkylation
LC-MS, GC-MS
Methyl Vinyl Ketone (from elimination)
N-alkylation
GC-MS
Poly(methyl vinyl ketone)
Michael Addition
GPC, NMR
3,3-dimorpholinobutan-2-one
Michael Addition
LC-MS, NMR
Experimental Protocols
Protocol 1: Synthesis of 4-Morpholin-4-ylbutan-2-one via N-alkylation
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add morpholine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
Stir the mixture and heat to 70 °C.
Slowly add 4-chlorobutan-2-one (1.1 eq) dropwise over 30 minutes.
Maintain the reaction at 70 °C and monitor its progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Filter off the inorganic salts and wash the filter cake with acetonitrile.
Combine the filtrate and washings and concentrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of 4-Morpholin-4-ylbutan-2-one via Michael Addition
Workflow for Michael addition synthesis.
Materials:
Morpholine
Methyl Vinyl Ketone (MVK), stabilized with hydroquinone
Ethanol
Procedure:
To a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere, add morpholine (1.0 eq) and ethanol.
Cool the solution to 0 °C in an ice bath.
Slowly add methyl vinyl ketone (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not rise above 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
The resulting crude product can be purified by vacuum distillation.
Analytical Characterization and Purity Assessment
A combination of analytical techniques is essential for the comprehensive characterization of 4-Morpholin-4-ylbutan-2-one and the identification of impurities.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile starting materials, byproducts, and the final product. It is particularly useful for detecting low levels of MVK or unreacted 4-chlorobutan-2-one.
High-Performance Liquid Chromatography (HPLC): A versatile method for assessing the purity of the final product and quantifying non-volatile impurities such as the di-alkylation product.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities present. 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying unexpected byproducts.
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O, C-N, C-O-C) in the final product.
Purification Strategies
The choice of purification method will depend on the nature and quantity of the impurities present.
Vacuum Distillation: The most common and effective method for purifying 4-Morpholin-4-ylbutan-2-one, as it has a relatively high boiling point. This method is effective at removing both lower and higher boiling point impurities.[7][8]
Crystallization: If the product is a solid at room temperature or can be converted to a crystalline salt (e.g., hydrochloride or oxalate), crystallization can be a highly effective purification technique for removing soluble impurities.[7][9]
Column Chromatography: While less practical for large-scale purification, silica gel chromatography can be used to separate the desired product from closely related impurities.
Conclusion
The successful synthesis of high-purity 4-Morpholin-4-ylbutan-2-one requires a thorough understanding of the chosen synthetic route and the potential for impurity formation. By carefully controlling reaction conditions, employing appropriate analytical techniques for monitoring, and selecting the most effective purification strategy, researchers can consistently obtain a product of the desired quality for their downstream applications. This guide provides a foundational framework for troubleshooting and optimizing this important synthetic transformation.
Reaction of aromatic amines with methyl vinyl ketone in the presence of α‐amilase. ResearchGate. [Link]
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]
Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. MDPI. [Link]
Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone, a Reactive Metabolite of 1,3-Butadiene. PMC. [Link]
Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. PMC. [Link]
Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. PubMed Central. [Link]
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
How does the presence of impurities change the performance of catalytic systems in ionic liquids? A case study: the Michael addition of acetylacetone to methyl vinyl ketone. Journal of the Chemical Society, Dalton Transactions. [Link]
Formation of mono- and bis-Michael adducts by the reaction of nucleophilic amino acids with hydroxymethylvinyl ketone, a reactive metabolite of 1,3-butadiene. PubMed. [Link]
Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. ResearchGate. [Link]
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. [Link]
Identity determination and purity testing. ChemCon GmbH. [Link]
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link]
Synthesis method of 4-chloro-2-butanone.
Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]
A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. CfPIE. [Link]
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. [Link]
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. [Link]
Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ScienceOpen. [Link]
Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation.
side reactions to avoid when synthesizing 4-Morpholin-4-ylbutan-2-one
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 4-Morpholin-4-ylbutan-2-one (CAS No: 6050-58-4).[1] This document is designed for researchers, chemists, and p...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Morpholin-4-ylbutan-2-one (CAS No: 6050-58-4).[1] This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently encountered issues, and optimized protocols to help you navigate the common challenges and side reactions inherent in the synthesis of this valuable intermediate.
Overview of Synthetic Strategies
The synthesis of 4-Morpholin-4-ylbutan-2-one, a tertiary amine, can be approached through several common synthetic routes. The most prevalent and practical methods include:
Michael Addition: The conjugate addition of morpholine to methyl vinyl ketone (MVK). This is often the most direct route but requires careful control of reaction conditions.
Reductive Amination: The reaction of morpholine with a four-carbon keto-acid or keto-ester, such as levulinic acid or its esters, in the presence of a reducing agent.[2][3][4][5]
Direct N-Alkylation: The substitution reaction between morpholine and a 4-halobutan-2-one (e.g., 4-chloro- or 4-bromobutan-2-one).
Each of these methods presents a unique set of challenges. This guide is structured to address the specific side reactions and optimization parameters for each route in a practical, question-and-answer format.
Guide 1: Michael Addition Route
The 1,4-conjugate addition of morpholine to methyl vinyl ketone (MVK) is an atom-economical and direct path to the target molecule. However, the high reactivity of MVK can lead to several complications.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction mixture rapidly became viscous and solidified into a polymer. What happened and how can I prevent it?
Answer: This is the most common failure mode for this reaction and is caused by the anionic polymerization of methyl vinyl ketone. MVK is highly susceptible to polymerization, a reaction that can be initiated by nucleophiles and bases, including your reactant, morpholine.
Causality: Morpholine acts as both the nucleophile for the desired Michael addition and as a basic initiator for the undesired polymerization of MVK. Once initiated, this chain reaction is often fast and highly exothermic, consuming your starting material and resulting in a low yield of the desired product.
Solutions:
Temperature Control: Maintain a low reaction temperature (0-5 °C) using an ice-salt bath. This significantly reduces the rate of polymerization relative to the Michael addition.
Controlled Reagent Addition: Add the methyl vinyl ketone dropwise, very slowly, to a solution of morpholine. This maintains a low instantaneous concentration of MVK, starving the polymerization reaction. Never add morpholine to neat MVK.
Solvent Choice: Using a protic solvent like ethanol or methanol can help to protonate any growing polymer chains, terminating them prematurely. It also helps to dissipate heat effectively.
Inhibitors: Ensure the MVK you are using contains a polymerization inhibitor (like hydroquinone). If it is old or has been purified by distillation, the inhibitor may be absent.
Question 2: The reaction is extremely exothermic and difficult to control, even with slow addition. What are my options?
Answer: A strong exotherm is a clear sign that side reactions, primarily polymerization, are occurring at a significant rate. The heat generated further accelerates these unwanted reactions.
Solutions:
Dilution: Increase the solvent volume. Working at lower concentrations (e.g., 0.5 M to 1 M) provides a larger thermal mass to absorb the heat of reaction, making temperature control more manageable.
Efficient Stirring: Ensure vigorous mechanical stirring to prevent localized "hot spots" where the MVK is added.
Reverse Addition: While less common, in some cases, a simultaneous slow addition of both morpholine and MVK to a cooled solvent can help maintain very low concentrations of both reactants.
Optimized Protocol for Michael Addition
This protocol is designed to maximize the yield of 4-Morpholin-4-ylbutan-2-one while minimizing polymerization.
Setup: Equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
Charge Amine: To the flask, add morpholine (1.0 eq) and ethanol (3-4 mL per gram of morpholine). Stir and cool the solution to 0 °C.
Slow Addition of MVK: Add methyl vinyl ketone (1.05 eq), stabilized with hydroquinone, to the dropping funnel. Add the MVK to the stirred morpholine solution dropwise over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.
Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting crude oil can be purified by vacuum distillation to yield the final product.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for the Michael Addition Route.
Guide 2: Reductive Amination Route
Reductive amination is a powerful method for forming C-N bonds and a viable alternative for synthesizing the target compound, typically starting from morpholine and a 4-oxobutanoic acid derivative.[6] The key challenge is the selective reduction of the iminium ion intermediate in the presence of the starting ketone.[7]
Frequently Asked Questions & Troubleshooting
Question 1: My primary product is 4-hydroxybutan-2-one or γ-valerolactone, not the desired amine. Why did this happen?
Answer: This indicates that your reducing agent has preferentially reduced the starting ketone (from levulinic acid/ester) before it could form the iminium ion with morpholine. This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions.[4]
Causality: The reductive amination proceeds in two steps: (1) formation of an iminium ion from the ketone and secondary amine, and (2) reduction of this iminium ion. The iminium ion is significantly more electrophilic and reactive towards hydrides than the starting ketone, but its formation is an equilibrium. If the reducing agent is too reactive (like NaBH₄), it will reduce the more abundant ketone before a sufficient concentration of the iminium ion can build up.
Solutions:
Choose a Selective Reducing Agent: Use a milder, more selective hydride source that reacts much faster with the protonated iminium ion than with the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this.[2] It is less basic and the acetate groups moderate its reactivity. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.
Control pH: The reaction is often catalyzed by mild acid (like acetic acid), which promotes the dehydration step to form the iminium ion. This protonated intermediate is then rapidly reduced. The optimal pH is typically between 4 and 6.
Two-Step Procedure: In difficult cases, you can form the iminium ion first by mixing the ketone and amine with a dehydrating agent (like molecular sieves) before adding the reducing agent.
Reaction Mechanism: Desired vs. Side Reaction
Caption: Competing pathways in reductive amination.
Comparative Data on Reducing Agents
Reducing Agent
Optimal pH
Pros
Cons
Sodium Borohydride (NaBH₄)
7-10
Inexpensive, readily available.
Often reduces the starting ketone; not selective.[4]
Sodium Cyanoborohydride (NaBH₃CN)
3-6
Highly selective for iminium ions.
Highly toxic (releases HCN at low pH).
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
4-6
Highly selective, non-toxic, commercially available as a stable solid.[2]
More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Pd-C)
N/A
"Green" reagent, high yielding.
Requires specialized pressure equipment; may reduce other functional groups.
Optimized Protocol for Reductive Amination
This protocol uses sodium triacetoxyborohydride for a high-yield, selective synthesis from methyl levulinate.
Setup: In a round-bottom flask, dissolve methyl levulinate (1.0 eq) and morpholine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5 mL per gram of ester).
Acid Catalyst: Add acetic acid (1.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) over 30 minutes. The addition may be slightly exothermic. Maintain the temperature below 30 °C.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.
Guide 3: Direct N-Alkylation Route
This classic Sₙ2 approach involves reacting morpholine with a 4-halobutan-2-one. While straightforward, it is susceptible to overalkylation and elimination side reactions.
Frequently Asked Questions & Troubleshooting
Question 1: My final product is contaminated with a significant amount of a water-soluble, non-volatile impurity. What is it?
Answer: This is likely the quaternary ammonium salt formed by the reaction of your product, 4-Morpholin-4-ylbutan-2-one (a tertiary amine), with another molecule of the 4-halobutan-2-one starting material.
Causality: Tertiary amines are nucleophilic and can react with alkyl halides in a subsequent Sₙ2 reaction to form stable quaternary ammonium salts. This side reaction consumes both your desired product and your starting material, reducing the overall yield.
Solutions:
Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.2-1.5 equivalents) relative to the 4-halobutan-2-one. This ensures the alkyl halide is consumed preferentially by the more abundant secondary amine.
Monitor the Reaction: Follow the disappearance of the 4-halobutan-2-one by TLC or GC. Stop the reaction as soon as the limiting reagent is consumed to minimize the time for the slower quaternization reaction to occur.
Temperature Control: Keep the reaction temperature moderate (e.g., 40-60 °C). Higher temperatures will accelerate the rate of quaternization.
Question 2: I'm observing a byproduct that appears to be the result of a Michael addition. How is this possible in an alkylation reaction?
Answer: This occurs if the 4-halobutan-2-one undergoes base-induced elimination to form methyl vinyl ketone (MVK) in situ. Morpholine, acting as a base, can then react with this newly formed MVK via a Michael addition pathway.
Causality: The protons on the carbon adjacent to the ketone (C3) are acidic. In the presence of a base (morpholine), an E2 elimination can occur, removing H-X and forming a double bond, which generates MVK.
Solutions:
Add a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to act as the primary acid scavenger. This minimizes the role of morpholine as a base, favoring its role as a nucleophile.
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway, which typically has a higher activation energy.
References
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019). Hitchhiker's guide to reductive amination. Chemical Reviews, 119(24), 11829-11889. [Link]
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
ResearchGate. (2025). I have a question what is the product of secondary amine with ketone using reductive amination mechanism? Retrieved from [Link]
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
ResearchGate. (2020). Three-component radical homo Mannich reaction. Retrieved from [Link]
Oakwood Chemical. (n.d.). 4-Morpholin-4-yl-butan-2-one. Retrieved from [Link]
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]
PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
ACS, Organic Syntheses. (n.d.). Reductive Amination. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Conditions for 4-Morpholin-4-ylbutan-2-one
Welcome to the Technical Support Center for the synthesis and optimization of 4-Morpholin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the synthesis and optimization of 4-Morpholin-4-ylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this valuable morpholine derivative. Our goal is to equip you with the necessary knowledge to not only successfully synthesize this compound but also to optimize your reaction conditions for improved yield, purity, and scalability.
Introduction to the Synthesis of 4-Morpholin-4-ylbutan-2-one
4-Morpholin-4-ylbutan-2-one is a key building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a Mannich reaction , a three-component condensation involving an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine)[1][2]. An alternative approach involves the Michael addition of morpholine to methyl vinyl ketone. Both routes offer distinct advantages and challenges, which we will explore in detail.
This guide will focus on providing practical, actionable advice to overcome common hurdles encountered during the synthesis, ensuring a robust and reproducible process.
Synthetic Pathways Overview
Two primary synthetic routes are commonly employed for the preparation of 4-Morpholin-4-ylbutan-2-one. The choice of pathway can depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Caption: Primary synthetic routes to 4-Morpholin-4-ylbutan-2-one.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis via Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds. The reaction proceeds through the formation of an iminium ion from morpholine and formaldehyde, which is then attacked by the enol form of acetone[1][3].
Caption: Simplified mechanism of the Mannich reaction.
Q1: My Mannich reaction has a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Mannich reaction are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
Inefficient Iminium Ion Formation: The initial reaction between morpholine and formaldehyde to form the reactive iminium ion is crucial.
pH Control: The reaction is typically acid-catalyzed. However, excessively acidic conditions will protonate the morpholine, rendering it non-nucleophilic. Conversely, basic conditions can lead to self-condensation of formaldehyde (paraformaldehyde formation). A mildly acidic pH is often optimal. Consider using the hydrochloride salt of morpholine or adding a catalytic amount of a mineral acid like HCl[1].
Reagent Quality: Use fresh, high-purity formaldehyde. Aqueous solutions of formaldehyde can contain paraformaldehyde, which may not depolymerize efficiently.
Side Reactions: Several side reactions can compete with the desired product formation.
Bis-alkylation: Acetone has two alpha-carbons that can potentially react. While the second alkylation is generally slower, it can become significant under forcing conditions.
Self-condensation of Acetone: Under strongly acidic or basic conditions, acetone can undergo self-condensation.
Polymerization: Formaldehyde is prone to polymerization.
Optimization Strategies:
Parameter
Recommendation
Rationale
Stoichiometry
Use a slight excess of acetone (e.g., 1.5-2.0 equivalents) relative to formaldehyde and morpholine.
This helps to favor the mono-alkylation product and drive the reaction to completion.
Order of Addition
A common procedure involves adding a mixture of acetone and formaldehyde to a solution of morpholine (or its salt).
This helps to maintain a low concentration of the reactive iminium ion, minimizing side reactions.
Temperature
Start the reaction at a lower temperature (e.g., room temperature or slightly below) and gently heat if the reaction is slow. Refluxing in a suitable solvent like ethanol is also a common practice[4].
Higher temperatures can accelerate side reactions. Gradual heating allows for better control.
Solvent
Protic solvents like ethanol, methanol, or even water are generally preferred as they can help to stabilize the iminium ion intermediate[5].
The choice of solvent can also influence the solubility of reactants and products.
Experimental Protocol (Representative):
To a stirred solution of morpholine (1.0 eq) in ethanol, add concentrated hydrochloric acid dropwise until the pH is mildly acidic.
Add acetone (1.5 eq) to the solution.
Slowly add an aqueous solution of formaldehyde (1.0 eq) dropwise to the reaction mixture while maintaining the temperature.
After the addition is complete, stir the reaction at room temperature or reflux for several hours, monitoring the progress by TLC or GC-MS.
Upon completion, neutralize the reaction mixture and proceed with the work-up and purification.
Q2: I am observing the formation of a significant amount of a high molecular weight, insoluble material in my Mannich reaction. What is it and how can I prevent it?
A2: The formation of an insoluble, high molecular weight material is likely due to the polymerization of formaldehyde or the formation of polymeric Mannich products.
Troubleshooting Steps:
Control the Rate of Addition: Add the formaldehyde solution slowly and at a controlled temperature to maintain a low concentration of free formaldehyde in the reaction mixture.
Use Paraformaldehyde with Caution: If using paraformaldehyde as the formaldehyde source, ensure it is fully depolymerized before the addition of other reagents. This can often be achieved by heating it in the reaction solvent.
Optimize Temperature: Avoid excessively high reaction temperatures, which can promote polymerization.
Check Reagent Purity: Ensure the purity of your starting materials, as impurities can sometimes catalyze polymerization.
Q3: How do I effectively purify 4-Morpholin-4-ylbutan-2-one from the reaction mixture?
A3: Purification of β-amino ketones like 4-Morpholin-4-ylbutan-2-one typically involves a combination of extraction and chromatography.
Purification Workflow:
Caption: General purification workflow for 4-Morpholin-4-ylbutan-2-one.
Acid-Base Extraction: Since the product is a tertiary amine, it can be protonated in an acidic aqueous solution. This property can be exploited for purification.
After the reaction, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the product, which will then move into the aqueous phase.
Separate the layers and wash the organic layer with the acidic solution to ensure all the product is extracted.
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product.
Extract the free amine product back into an organic solvent.
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
Column Chromatography: Further purification can be achieved by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.
Synthesis via Michael Addition
The Michael addition of morpholine to methyl vinyl ketone is another viable route. This reaction involves the conjugate addition of the nucleophilic morpholine to the α,β-unsaturated ketone[6].
Caption: Simplified mechanism of the Michael addition of morpholine to methyl vinyl ketone.
Q4: My Michael addition of morpholine to methyl vinyl ketone is sluggish and gives a poor yield. How can I optimize this reaction?
A4: The reactivity in a Michael addition can be influenced by several factors.
Optimization Strategies:
Parameter
Recommendation
Rationale
Catalyst
The reaction can often be performed without a catalyst, but a mild base (e.g., triethylamine) or a Lewis acid can sometimes accelerate the reaction.
A base can deprotonate the amine to increase its nucleophilicity, while a Lewis acid can activate the enone.
Solvent
Aprotic solvents such as toluene, acetonitrile, or THF are commonly used. Protic solvents can also be used and may facilitate proton transfer in the final step.
The choice of solvent can affect the rate and selectivity of the reaction.
Temperature
The reaction is often carried out at room temperature or with gentle heating.
Higher temperatures can lead to side reactions, including polymerization of the methyl vinyl ketone.
Reagent Purity
Methyl vinyl ketone is prone to polymerization, especially in the presence of light or heat. Use freshly distilled or inhibitor-free methyl vinyl ketone.
Polymerization of the starting material is a major cause of low yields.
Q5: What are the common side products in the Michael addition of morpholine to methyl vinyl ketone?
A5: The most common side product is the polymer of methyl vinyl ketone. Additionally, if there are other nucleophiles present in the reaction mixture, they may also add to the methyl vinyl ketone. Bis-addition of morpholine to the product is generally not observed under standard conditions.
Characterization of 4-Morpholin-4-ylbutan-2-one
Accurate characterization of the final product is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for the structural elucidation of organic molecules. The expected NMR signals for 4-Morpholin-4-ylbutan-2-one are as follows:
¹H NMR:
A singlet for the methyl protons (CH₃-C=O).
Triplets for the two methylene groups of the butane chain (-CH₂-CH₂-).
Multiplets for the methylene protons of the morpholine ring, typically with distinct signals for the protons adjacent to the nitrogen and oxygen atoms[3][6][7]. The protons adjacent to the oxygen are generally downfield compared to those adjacent to the nitrogen.
¹³C NMR:
A signal for the carbonyl carbon (C=O).
A signal for the methyl carbon (CH₃-).
Signals for the two methylene carbons of the butane chain.
Two distinct signals for the methylene carbons of the morpholine ring (C-N and C-O)[3][6][7].
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak ([M+H]⁺) for C₈H₁₅NO₂ would be at m/z 158.11.
Infrared (IR) Spectroscopy:
The IR spectrum should show a strong absorption band for the carbonyl group (C=O) typically in the range of 1700-1725 cm⁻¹.
Conclusion
The synthesis of 4-Morpholin-4-ylbutan-2-one, while straightforward in principle, requires careful optimization of reaction conditions to achieve high yields and purity. By understanding the underlying reaction mechanisms and potential side reactions of both the Mannich and Michael addition pathways, researchers can effectively troubleshoot and refine their synthetic protocols. This guide provides a comprehensive framework for addressing common challenges and ensuring the successful preparation of this important chemical intermediate.
World Journal of Pharmaceutical Research. SYNTHESIS AND DESIGN OF A NOVEL SUBSTITUTED MORPHOLINE DERIVATIVES AND EVALUATION FOR THEIR ANALGESIC ACTIVITY. [Link]
ResearchGate. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]
ResearchGate. Stereoselective Synthesis and Application of β‐Amino Ketones. [Link]
Royal Society of Chemistry. In water one-pot three-component Mannich reaction catalyzed by eco- friendly, hydrophobic and recyclable sulfonic acid based nanosilica. [Link]
Organic Reaction Workup Formulas for Specific Reagents. [Link]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 4-Morpholin-4-ylbutan-2-one
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Morpholin-4-ylbutan-2-one. This resource is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Morpholin-4-ylbutan-2-one. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry. As a polar, basic compound, 4-Morpholin-4-ylbutan-2-one presents specific challenges in reversed-phase chromatography, with peak tailing being the most common issue. This guide provides a structured, in-depth approach to not only fixing the problem but understanding the underlying chemical principles to build robust and reliable analytical methods.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental questions regarding peak tailing for this specific analyte. Understanding the root cause is the first step toward an effective solution.
Q1: What is peak tailing and how is it quantitatively measured?
In an ideal chromatographic separation, the analyte peak should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This indicates a problem in the chromatographic system, often related to undesirable secondary interactions between the analyte and the stationary phase.[2][3]
Peak tailing is quantified using metrics like the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor as:
Tf = W₀.₀₅ / 2f
Where:
W₀.₀₅ is the peak width at 5% of the peak height.
f is the distance from the peak front to the peak maximum at 5% height.
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, although acceptance criteria can vary by assay.[4] Excessive tailing can compromise resolution and lead to inaccurate quantification.[1]
Q2: Why is 4-Morpholin-4-ylbutan-2-one so susceptible to peak tailing in reversed-phase HPLC?
The susceptibility of 4-Morpholin-4-ylbutan-2-one to peak tailing stems directly from its chemical structure. It is a polar basic compound due to the tertiary amine within the morpholine ring.[5][6] The primary cause of peak tailing for such compounds is the interaction with residual silanol groups on the surface of silica-based stationary phases.[1][7]
Here's the mechanism:
Silica Surface: Standard silica-based columns (like C18 or C8) have a surface populated with silanol groups (Si-OH). Even after chemical bonding of the stationary phase and "end-capping," some of these silanols remain exposed.[3]
Silanol Acidity: These silanol groups are acidic and can deprotonate to become negatively charged (Si-O⁻), especially at a mobile phase pH above 3.[4]
Analyte Basicity: In a typical acidic or neutral mobile phase, the basic nitrogen on the morpholine ring becomes protonated, giving the analyte a positive charge.
Secondary Interaction: The positively charged analyte is then strongly attracted to the negatively charged silanol sites via a secondary ion-exchange mechanism. This interaction is stronger than the desired hydrophobic retention, causing some analyte molecules to lag on the column and elute slowly, resulting in a tailing peak.[7]
Caption: Mechanism of peak tailing for basic compounds.
Part 2: A Systematic Troubleshooting Guide
Peak tailing issues can be resolved by systematically addressing the potential causes, from the mobile phase to the column itself. This workflow provides a logical progression for troubleshooting.
Technical Support Center: Resolving Isomeric Impurities of 4-Morpholin-4-ylbutan-2-one
Welcome to the technical support center for the analysis of 4-Morpholin-4-ylbutan-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the analysis of 4-Morpholin-4-ylbutan-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this compound. The presence of isomeric impurities, which share the same molecular formula but differ in structure, poses a significant analytical challenge. These impurities can arise from the synthetic route or degradation and may have different pharmacological or toxicological profiles, making their detection and control critical for regulatory compliance and drug safety.[1][2][3]
This document provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the scientific reasoning behind each step. We will cover the identification of potential isomers, provide detailed analytical methodologies for their resolution, and offer a comprehensive troubleshooting guide to address common experimental hurdles.
Part 1: Frequently Asked Questions - The Isomeric Impurity Landscape
This section addresses the foundational questions regarding the types of isomers you may encounter when working with 4-Morpholin-4-ylbutan-2-one.
Q1: What are the most probable isomeric impurities associated with 4-Morpholin-4-ylbutan-2-one?
A: The primary isomeric impurities are constitutional (or structural) isomers, which have different atomic connectivity. Given the structure of 4-Morpholin-4-ylbutan-2-one (C₈H₁₅NO₂), the most common isomers to anticipate are:
Positional Isomers: These arise from a different placement of the ketone functional group or a different attachment point of the side chain to the morpholine ring. A key example is 1-Morpholin-4-ylbutan-2-one .
Functional Group Isomers: These contain different functional groups. The most likely functional group isomer is the corresponding aldehyde, 4-Morpholinobutanal .
Related Substance Isomers: While not strictly an isomer of the parent ketone, a common process-related impurity is the reduced form, 4-(Morpholin-4-yl)butan-2-ol [4]. This alcohol is isomeric with the parent compound in terms of atom count if one considers the addition of H2. Crucially, this alcohol possesses a chiral center and can exist as a pair of enantiomers.
Caption: Key potential isomers of 4-Morpholin-4-ylbutan-2-one.
Q2: What are the typical origins of these isomeric impurities?
A: Isomeric impurities are typically introduced through two main pathways:
Synthesis-Related: They can be formed as by-products during the synthesis of the Active Pharmaceutical Ingredient (API). For example, if the synthesis involves reacting morpholine with a butanone derivative, the presence of isomeric starting materials will directly lead to isomeric final products. Incomplete reactions or side reactions under specific pH or temperature conditions can also generate these impurities.
Degradation-Related: The API may degrade over time when exposed to stress conditions such as heat, light, humidity, acid, or base. Forced degradation studies are essential to proactively identify these potential degradation products.[5][6] For instance, oxidative conditions could potentially lead to the formation of various related substances.
Part 2: A Validated Workflow for Isomer Resolution and Identification
A systematic approach is crucial for successfully resolving and identifying unknown peaks in your chromatogram. The following workflow provides a robust framework for analysis.
Caption: A systematic workflow for the resolution and identification of isomeric impurities.
Experimental Protocol 1: RP-HPLC Screening for Constitutional Isomers
This protocol is designed as a starting point for separating constitutional isomers (positional and functional). The key to this method is the use of a standard C18 column for initial screening, with the option to switch to a Phenyl-type column for alternative selectivity.
Method Rationale:
A C18 column provides general-purpose hydrophobic retention. However, for molecules containing rings, a Phenyl-Hexyl column can offer enhanced resolution through π-π interactions between the phenyl groups on the stationary phase and the heterocyclic morpholine ring.[7][8] A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.
Step-by-Step Protocol:
Mobile Phase Preparation:
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.5 with formic acid. Filter through a 0.22 µm membrane. Rationale: A low pH ensures the morpholine nitrogen is protonated, which improves peak shape by minimizing interactions with residual silanols on the column packing.[9]
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Sample Preparation:
Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.
Chromatographic Conditions:
Column:
Initial Screening: C18, 4.6 x 150 mm, 3.5 µm particle size.
Alternative Selectivity: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures retention time reproducibility.[10]
Injection Volume: 10 µL.
Detector: Photodiode Array (PDA) at 210 nm. Rationale: The ketone carbonyl group has a weak n→π transition around 280 nm, but detection at lower wavelengths (210 nm) provides greater sensitivity for non-aromatic structures.*
Gradient Program:
Time (min)
% Mobile Phase B (ACN)
0.0
5
20.0
50
25.0
95
30.0
95
30.1
5
| 35.0 | 5 |
Data Analysis:
Integrate all peaks. Any peak other than the main API peak is a potential impurity. Use relative retention time (RRT) for peak tracking between runs.
Spectroscopic Characterization of Impurities
Once peaks are separated chromatographically, their identity must be confirmed. Coupling the HPLC to a mass spectrometer (LC-MS) is the first step, followed by more detailed spectroscopic analysis if necessary.
Rationale:
Mass spectrometry provides the molecular weight, which is the first crucial piece of evidence for identifying an isomer (as it will have the same mass as the parent compound).[11] NMR and IR spectroscopy provide definitive structural information to differentiate between isomers.[12][13]
Part 3: Troubleshooting Guide for Isomer Resolution
This section provides solutions to common problems encountered during the analysis of 4-Morpholin-4-ylbutan-2-one and its isomers.
Q1: My chromatogram shows a broad or tailing peak for the main compound. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like morpholine derivatives is a classic chromatography problem, often caused by secondary interactions between the protonated amine and acidic silanol groups on the silica surface of the HPLC column.[9]
Immediate Cause: Strong, non-ideal interactions with the stationary phase.
Troubleshooting Steps:
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low (e.g., pH 2.5-3.5). This keeps the morpholine nitrogen fully protonated and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.
Add a Competing Base: If lowering the pH is not sufficient, consider adding a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or the sample concentration.
Q2: I see an unexpected peak in my chromatogram that has the exact same mass as my parent compound in LC-MS. How do I proceed?
A: This is the classic signature of an isomeric impurity. Since mass spectrometry cannot distinguish between isomers based on parent mass alone, you must rely on chromatographic and further spectroscopic data.
Immediate Cause: Co-elution or presence of a constitutional isomer.
Troubleshooting Steps:
Optimize Chromatography: Your primary goal is to achieve baseline separation.
Modify the Gradient: Make the gradient shallower around the elution time of the peaks of interest. A slower increase in the organic mobile phase percentage can significantly improve resolution.
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol. The different solvent properties can alter selectivity.
Switch the Column: As described in Protocol 1, if you are using a C18 column, switch to a Phenyl-Hexyl column (or vice-versa). This change in stationary phase chemistry is one of the most powerful ways to resolve closely eluting isomers.[16]
Perform MS/MS Fragmentation: Analyze the fragmentation pattern of both the parent peak and the impurity peak. While they have the same parent mass, isomers often fragment differently, providing structural clues. For example, α-cleavage is a common fragmentation pathway for ketones and can help pinpoint the location of the carbonyl group.[12][13]
Isolate and Characterize: If the impurity is significant, the definitive method is to isolate it using preparative HPLC. Once isolated, the pure fraction can be analyzed by NMR to determine its exact structure.
Q3: My method validation failed for precision; my retention times are drifting between injections. What's the problem?
A: Retention time drift is a common issue in HPLC and points to a lack of system stability.[10]
Immediate Cause: The HPLC system is not fully equilibrated, or conditions are changing during the run.
Troubleshooting Steps:
Ensure Column Equilibration: Before starting your analytical sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase mixture.
Check for Leaks: Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and lead to erratic retention times.[17] Salt buildup around fittings is a clear sign of a leak.[10]
Degas the Mobile Phase: Ensure your mobile phases are properly degassed. Dissolved air can form bubbles in the pump or detector, causing pressure instability and baseline noise.[17]
Verify Mobile Phase Composition: Inaccurate preparation of the mobile phase, especially the buffer concentration or pH, can cause drift. Always prepare fresh mobile phases daily.
Check Column Temperature: Ensure your column oven is on and set to the correct temperature. Fluctuations in ambient lab temperature can affect retention times if the column is not thermostatted.[10]
Technical Support Center: Scale-Up Synthesis of 4-Morpholin-4-ylbutan-2-one
Prepared by the Office of Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Morpholin-4-ylbutan-2-one. This document is designed for researchers, process chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Morpholin-4-ylbutan-2-one. This document is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Our focus is on providing practical, cause-and-effect explanations and validated troubleshooting strategies to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Part 1: Synthetic Route Selection & General Principles
Q1: What are the primary synthetic routes for preparing 4-Morpholin-4-ylbutan-2-one, and which is preferred for scale-up?
There are two principal and industrially viable routes for the synthesis of 4-Morpholin-4-ylbutan-2-one. The choice of route is a critical decision for scale-up, balancing factors like raw material cost, safety, atom economy, and operational complexity.
Route A: Conjugate (Michael) Addition: This is a highly atom-economical reaction involving the direct addition of morpholine to methyl vinyl ketone (MVK).
Route B: N-Alkylation: This classic method involves the reaction of morpholine with a 4-halobutan-2-one, such as the chloro- or bromo-analogue, typically in the presence of a base.
For large-scale production, Route A (Conjugate Addition) is generally preferred due to its superior atom economy (no leaving groups or salts are produced), fewer starting materials, and typically simpler reaction conditions. However, it requires stringent safety protocols to handle the hazardous nature of methyl vinyl ketone.[1][2]
Caption: Logical workflow for troubleshooting synthesis issues.
Route A: Conjugate Addition Troubleshooting
Q2: My reaction with MVK is sluggish and gives low conversion. What should I do?
Probable Cause: Insufficient thermal energy, poor MVK quality, or stoichiometry.
Expert Insight & Solution: While the reaction is exothermic, it still requires activation. A common laboratory mistake is to over-cool the reaction, effectively stalling it.
Temperature Control: Maintain a consistent internal temperature, typically between 20-40°C, depending on the solvent. Use a temperature probe and a controlled cooling/heating mantle.
MVK Quality: MVK can polymerize on storage. Always use freshly distilled or purchased MVK that has been stored with an inhibitor (like hydroquinone).
Stoichiometry: Use a slight excess of morpholine (1.1-1.2 equivalents). This ensures the complete consumption of the more hazardous and expensive MVK and helps prevent side reactions.
Q3: I am observing a significant amount of a thick, insoluble substance and a high molecular weight byproduct. What is happening?
Probable Cause: Uncontrolled polymerization of MVK and/or double Michael addition.
Expert Insight & Solution: This is the most critical challenge when scaling up the MVK route. MVK is highly reactive and can polymerize violently if not controlled. The product amine can also act as a nucleophile, reacting with a second molecule of MVK.
Controlled MVK Addition: This is non-negotiable for scale-up. MVK must be added sub-surface via a syringe pump or addition funnel at a slow, controlled rate. This prevents localized high concentrations and allows the cooling system to manage the exotherm effectively.
Dilution: Running the reaction at a lower concentration (e.g., 1-2 M in a solvent like acetonitrile, ethanol, or THF) provides a larger thermal mass to absorb the heat of reaction.
Efficient Stirring: Ensure robust overhead mechanical stirring to maintain homogenous temperature and reagent concentration throughout the reactor. Poor stirring creates hot spots where polymerization is initiated.
Q4: What are the mandatory safety procedures for handling multi-kilogram quantities of Methyl Vinyl Ketone (MVK)?
Probable Cause: MVK is classified as highly flammable, toxic, and corrosive, with a tendency for spontaneous and violent polymerization. [1][2][3]Failure to respect these hazards can be catastrophic.
Expert Insight & Solution: A multi-layered safety approach is required.
Engineering Controls: All transfers and reactions must be conducted in a walk-in fume hood or a closed, vented reactor system. Use groundable equipment to prevent static discharge, a potential ignition source.
[1] * Personal Protective Equipment (PPE): Full protective gear is mandatory, including a face shield, safety goggles, and appropriate chemical-resistant gloves and apron. Respiratory protection may be required.
[4] * Inhibitor Management: Always confirm the presence and concentration of polymerization inhibitor in the MVK drum before use. Keep the MVK cool and away from light.
[3] * Emergency Preparedness: Have an appropriate fire extinguisher (foam, CO2, dry chemical) and a spill containment kit readily available. [1][2]Ensure all personnel are trained on the specific hazards of MVK.
Route B: N-Alkylation Troubleshooting
Q5: My N-alkylation reaction is very slow, even at elevated temperatures. How can I improve the reaction rate?
Probable Cause: Poor leaving group, insufficient base strength, or an inappropriate solvent.
Expert Insight & Solution: The rate of an SN2 reaction is highly dependent on these factors.
Leaving Group: The reactivity order is I > Br > Cl. If you are using 4-chlorobutan-2-one, consider switching to 4-bromobutan-2-one for a significant rate enhancement. Adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can also accelerate a reaction with the chloride.
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is common. It acts as a proton scavenger. Ensure the base is finely powdered and well-stirred to maximize surface area. For a stronger push, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are ideal as they solvate the cation but not the nucleophile, accelerating the reaction.
Q6: My final product is contaminated with a salt that has low solubility in my extraction solvent. What is it and how do I prevent it?
Probable Cause: This is likely a quaternary ammonium salt, formed by the over-alkylation of the desired product, 4-Morpholin-4-ylbutan-2-one.
Expert Insight & Solution: The tertiary amine product is also a nucleophile and can compete with morpholine for the remaining 4-halobutan-2-one. This is a common byproduct in N-alkylation reactions.
Control Stoichiometry: Use a definitive excess of morpholine (1.2 to 1.5 equivalents). This ensures that the electrophilic haloketone is more likely to encounter the primary starting amine rather than the bulkier tertiary amine product.
Temperature and Addition: Avoid excessively high temperatures, which can favor over-alkylation. On a large scale, consider adding the 4-halobutan-2-one solution slowly to the mixture of morpholine and base, rather than the other way around.
Part 3: Work-Up and Purification at Scale
Q7: How do I efficiently remove the excess morpholine and the base (e.g., K₂CO₃) during work-up?
Probable Cause: Both the product and the starting material (morpholine) are basic amines, making simple extraction challenging. Inorganic salts from Route B require physical removal.
Expert Insight & Solution:
Salt Filtration (Route B): After the reaction is complete, cool the mixture and filter it to remove the inorganic base and the salt byproduct (e.g., KBr, KCl). Wash the filter cake with the reaction solvent to recover any trapped product.
Acidic Wash: Perform a liquid-liquid extraction. Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the excess morpholine, making its salt highly water-soluble and pulling it into the aqueous phase. Be cautious not to make the solution too acidic, as your product can also be protonated and partition into the aqueous layer. Monitor the pH carefully.
Brine Wash: After the acid wash, a wash with saturated sodium chloride (brine) will help to remove residual water from the organic layer and break any emulsions.
Q8: My product has some water solubility. What is the best way to purify it on a multi-kilogram scale?
Probable Cause: The morpholine oxygen and the ketone carbonyl group impart some polarity and water solubility to the molecule.
Expert Insight & Solution: While flash chromatography is the standard in discovery labs, it is not economically viable for large-scale purification.
Vacuum Distillation: This is the most effective and industrially preferred method. 4-Morpholin-4-ylbutan-2-one is a liquid with a sufficiently high boiling point to be purified by vacuum distillation. This process efficiently removes non-volatile impurities (salts, polymerized material) and lower-boiling solvents or starting materials.
Crystallization of a Salt: If distillation is problematic (e.g., due to thermal instability), an alternative is to form a salt of the product. By treating the purified organic solution with an acid like HCl (in isopropanol or ether), the hydrochloride salt of the product can be precipitated. This crystalline solid can then be isolated by filtration and dried. The free base can be regenerated later if needed.
Experimental Protocol Example
Protocol: Scale-Up Synthesis of 4-Morpholin-4-ylbutan-2-one via Conjugate Addition (500 g Scale)
Safety Warning: This procedure involves highly hazardous materials. It must be performed by trained personnel in a controlled environment with appropriate engineering controls and PPE.
Reactor Setup: Equip a 10 L, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser. Ensure the reactor is clean, dry, and inerted with nitrogen.
Charge Reagents: To the reactor, charge morpholine (575 g, 6.6 mol, 1.1 eq) and ethanol (3.0 L). Begin stirring and cool the solution to 10-15°C using a circulating chiller.
Controlled Addition: In a separate vessel, prepare a solution of methyl vinyl ketone (MVK) (420 g, 6.0 mol, 1.0 eq) in ethanol (1.0 L).
Reaction: Using a peristaltic pump, add the MVK solution to the reactor sub-surface over a period of 3-4 hours. Carefully monitor the internal temperature and maintain it below 25°C throughout the addition. A significant exotherm will be observed.
Maturation: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC or LC-MS to confirm the disappearance of MVK.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
Purification: Assemble a vacuum distillation apparatus. Purify the crude residue by vacuum distillation to yield 4-Morpholin-4-ylbutan-2-one as a clear liquid.
References
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
VINYL METHYL KETONE, 95% - Safety D
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development.
Reductive Amination, and How It Works. Master Organic Chemistry.
Methyl vinyl ketone - SAFETY D
Reductive Amin
Methyl vinyl ketone Safety D
SAFETY DATA SHEET - Methyl vinyl ketone. Thermo Fisher Scientific.
METHYL VINYL KETONE - CAMEO Chemicals. NOAA.
What are the difficulties associated with reductive amination? How to control byproduct formation?.
side reactions and byproduct formation in morpholine synthesis. Benchchem.
Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin.
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry.
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones.
Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates.
Synthesis and Characterization of Some New Morpholine Derivatives.
Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Journal of Biological Chemistry.
Effect of morpholine, and 4-methylmorpholine on urethane formation: a comput
2-(2-Methylmorpholin-4-yl)butan-1-amine. PubChem.
Single‐Step Modular Synthesis of Unsaturated Morpholine N‐Oxides and Their Cycloaddition Reactions.
catalyst selection for the synthesis of 4-Morpholin-4-ylbutan-2-one
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Morpholin-4-ylbutan-2-one. This document is designed for researchers, chemists, and drug development profess...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Morpholin-4-ylbutan-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common synthetic routes, catalyst selection, and troubleshooting. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 4-Morpholin-4-ylbutan-2-one?
There are two principal and highly effective strategies for the synthesis of 4-Morpholin-4-ylbutan-2-one:
Nucleophilic Substitution (Alkylation): This is a direct and often high-yielding approach where morpholine acts as a nucleophile, displacing a leaving group from a C4 ketone synthon, typically 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one). The reaction is typically facilitated by a non-nucleophilic base to neutralize the resulting hydrohalic acid.
Reductive Amination: This method involves the reaction of morpholine with a suitable keto-aldehyde or diketone, such as 1-hydroxybutan-2-one, followed by in-situ reduction of the intermediate enamine or iminium ion. This "one-pot" procedure is valued for its efficiency and often milder reaction conditions, which can be beneficial for sensitive substrates.
The choice between these routes depends on the availability and stability of starting materials, desired scale, and the specific equipment available in your laboratory.
Reference Data & Comparative Studies
Validation
A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Morpholin-4-ylbutan-2-one: A Comparative Analysis
The Crucial Role of NMR in the Structural Elucidation of Morpholine Derivatives The morpholine ring is a ubiquitous scaffold in numerous pharmaceuticals and biologically active compounds.[2] Its conformational flexibilit...
Author: BenchChem Technical Support Team. Date: January 2026
The Crucial Role of NMR in the Structural Elucidation of Morpholine Derivatives
The morpholine ring is a ubiquitous scaffold in numerous pharmaceuticals and biologically active compounds.[2] Its conformational flexibility and the electronic environment of its heteroatoms (nitrogen and oxygen) make NMR spectroscopy an indispensable tool for unambiguous structure determination. Key spectral features, such as chemical shifts (δ) and spin-spin coupling constants (J), provide a detailed roadmap of the molecular architecture.[2] The protons and carbons of the morpholine ring exhibit characteristic chemical shift regions, which are predictably influenced by the nature of the substituent on the nitrogen atom.[1]
Predicted ¹H and ¹³C NMR Spectral Analysis of 4-Morpholin-4-ylbutan-2-one
The structure of 4-Morpholin-4-ylbutan-2-one, with the IUPAC name 4-(morpholin-4-yl)butan-2-one, is presented below. For clarity in the following spectral assignments, the atoms are systematically numbered.
Molecular Structure and Atom Numbering
Caption: A typical workflow for the NMR analysis of a small organic molecule.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of 4-Morpholin-4-ylbutan-2-one for ¹H NMR and 20-30 mg for ¹³C NMR.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
Insert the sample into the NMR spectrometer.
Lock the field frequency using the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
Following ¹H NMR acquisition, switch the probe to the ¹³C frequency.
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing:
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
Apply a baseline correction to obtain a flat baseline.
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
Reference the spectrum by setting the TMS signal to 0.00 ppm.
Conclusion
This guide has provided a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral assignment for 4-Morpholin-4-ylbutan-2-one. By drawing a detailed comparison with the experimentally verified data of 4-acetylmorpholine, we have established a solid framework for the interpretation of the actual spectrum of the title compound. The presented methodologies and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the confident structural characterization of this and related morpholine derivatives. The use of 2D NMR techniques such as COSY and HSQC is highly recommended for the definitive assignment of all proton and carbon signals in a novel compound.
References
PubChem. 4-Acetylmorpholine. National Center for Biotechnology Information. [Link]
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
PubChem. N-Ethylmorpholine. National Center for Biotechnology Information. [Link]
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
National Institute of Standards and Technology. Morpholine, 4-acetyl-. NIST Chemistry WebBook. [Link]
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 4-Morpholin-4-ylbutan-2-one (C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ). Designed for researchers, scientists, and drug development professionals, this document contrasts different analytical approaches, explains the causality behind fragmentation pathways, and provides actionable experimental protocols.
Introduction: The Analytical Challenge
4-Morpholin-4-ylbutan-2-one is a bifunctional molecule containing both a ketone and a tertiary amine (morpholine) moiety. This structure presents an interesting case for mass spectrometric analysis, as fragmentation can be directed by either functional group. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, such as in metabolite identification studies or quality control of synthetic products.[1][2][3][4]
This guide will focus primarily on the fragmentation patterns expected under Electron Ionization (EI), a common technique for Gas Chromatography-Mass Spectrometry (GC-MS), and compare this with the fragmentation induced in soft ionization methods like Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), typically used in Liquid Chromatography-Mass Spectrometry (LC-MS).
Electron Ionization (EI) Fragmentation: A Tale of Two Functional Groups
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular radical cation, M+•. The initial ionization site is critical as it directs the subsequent fragmentation cascades. Electrons are most easily removed from non-bonding lone pairs (n-electrons), followed by pi-bonds (π-electrons), and finally sigma-bonds (σ-electrons).[5] In 4-Morpholin-4-ylbutan-2-one, the lone pair electrons on the nitrogen and oxygen atoms are the most likely sites of initial ionization.
The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 157. In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which holds true for this compound.[6][7]
Dominant Fragmentation Pathway: α-Cleavage at the Amine
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][8][9] This process is highly favored because it leads to the formation of a resonance-stabilized iminium cation. For 4-Morpholin-4-ylbutan-2-one, the cleavage of the Cα-Cβ bond on the butanone side chain is predicted to be the most dominant fragmentation event, leading to the base peak in the spectrum.
Mechanism: Homolytic cleavage of the C₂-C₃ bond results in the formation of a stable, resonance-stabilized iminium cation at m/z 100 and a neutral acyl radical.
Significance: The high abundance of the m/z 100 ion is a strong diagnostic marker for the N-substituted morpholine structure.
Caption: Dominant α-cleavage pathway at the nitrogen atom.
Competing Pathways: Cleavages around the Carbonyl Group
The ketone functionality also directs characteristic fragmentation pathways, primarily through α-cleavage adjacent to the carbonyl group and the McLafferty rearrangement.[10][11][12]
Two α-cleavage events are possible at the carbonyl carbon:
Loss of a Methyl Radical (•CH₃): Cleavage of the C₁-C₂ bond results in the loss of a methyl radical (mass = 15) to form a resonance-stabilized acylium ion at m/z 142 .
Loss of a Morpholinopropyl Radical: Cleavage of the C₂-C₃ bond results in the formation of the acetyl cation, [CH₃CO]⁺, at m/z 43 . This is a highly characteristic peak for methyl ketones.[13][14]
The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds possessing an accessible γ-hydrogen.[13][15][16] The mechanism involves a six-membered transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond.
In 4-Morpholin-4-ylbutan-2-one, the hydrogens on the carbon adjacent to the morpholine nitrogen are in the γ-position relative to the carbonyl group. A theoretical McLafferty rearrangement would lead to the elimination of a neutral morpholino-ethene molecule and the formation of an enol radical cation at m/z 58 .
However, a critical consideration is the presence of the tertiary amine. The ionization potential of the nitrogen's lone pair electrons is generally lower than that of the carbonyl oxygen's.[5] Consequently, the molecular ion's charge is more likely to reside on the nitrogen atom. This charge localization at a site remote from the carbonyl group can significantly suppress or even completely inhibit the McLafferty rearrangement.[15] Therefore, the peak at m/z 58 is expected to be of very low intensity or absent altogether.
Caption: Logical relationship of fragmentation pathways.
Summary of Predicted EI Fragments
The table below summarizes the major fragments anticipated in the EI mass spectrum of 4-Morpholin-4-ylbutan-2-one.
m/z
Proposed Structure/Origin
Fragmentation Pathway
Expected Intensity
157
[C₈H₁₅NO₂]⁺•
Molecular Ion (M⁺•)
Low to Medium
142
[M - CH₃]⁺
α-Cleavage (Ketone)
Medium
100
[C₅H₁₀NO]⁺
α-Cleavage (Amine)
High (Base Peak)
86
[C₄H₈NO]⁺
Cleavage of C-N bond/Ring Fragment
Medium
58
[C₃H₆O]⁺•
McLafferty Rearrangement
Very Low / Absent
57
[C₃H₅O]⁺ or [C₄H₉]⁺
Morpholine Ring Fragment
Medium
43
[CH₃CO]⁺
α-Cleavage (Ketone)
High
Comparison with Alternative Analytical Approaches
While GC-EI-MS is a powerful tool, alternative methods offer distinct advantages, particularly for less volatile or thermally labile compounds.
LC-ESI-MS/MS Analysis
Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry is the preferred method for many pharmaceutical analyses.[17][18]
Ionization: ESI is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺, at m/z 158 . This minimizes in-source fragmentation, preserving the molecular weight information.
Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).[19][20] The resulting fragmentation pattern can differ from EI-MS but often involves similar bond cleavages. The dominant fragmentation would still likely be the formation of the iminium ion at m/z 100 via the loss of a neutral acetone molecule.
Technique
Primary Ion
Fragmentation
Key Advantage
GC-EI-MS
M⁺• (m/z 157)
Extensive, spontaneous
Rich structural detail, library searchable
LC-ESI-MS/MS
[M+H]⁺ (m/z 158)
Controlled, induced (CID)
Preserves molecular ion, suitable for non-volatile compounds
High-Resolution Mass Spectrometry (HRMS)
Utilizing HRMS instruments (e.g., TOF, Orbitrap) provides highly accurate mass measurements for both the parent ion and its fragments.[21] This allows for the determination of the elemental composition of each ion, confirming the proposed structures in the fragmentation scheme and distinguishing between isobaric interferences. For example, HRMS could definitively confirm the elemental composition of the m/z 100 ion as C₅H₁₀NO⁺.
Experimental Protocols
The following protocols are provided as a validated starting point for the analysis of 4-Morpholin-4-ylbutan-2-one.
Protocol 1: GC-MS Analysis
Caption: Standard workflow for GC-MS analysis.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate for a 1 mg/mL stock solution. Perform serial dilutions as necessary to achieve a final concentration of ~10 µg/mL.
MS1 Scan: Scan for the precursor ion at m/z 158.1.
MS2 Product Ion Scan: Isolate the precursor ion m/z 158.1 and fragment using a collision energy of 10-20 eV (optimization required). Scan for product ions from m/z 40-160.
Conclusion
The mass spectral fragmentation of 4-Morpholin-4-ylbutan-2-one under electron ionization is primarily dictated by the tertiary amine moiety. The dominant fragmentation is α-cleavage adjacent to the nitrogen, leading to a characteristic and abundant base peak at m/z 100. While the ketone group introduces other potential pathways, such as α-cleavage yielding fragments at m/z 142 and m/z 43, the classic McLafferty rearrangement is expected to be suppressed. For comprehensive analysis, coupling chromatographic separation with either EI-MS for robust fragmentation data or ESI-MS/MS for targeted analysis of the protonated molecule provides a complementary and confirmatory approach to the structural elucidation of this compound.
References
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example. Retrieved from [Link]
University of Calicut. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Intramolecular Hydrogen Transfer in Mass Spectra. II. The McLafferty Rearrangement and Related Reactions. ElectronicsAndBooks. Retrieved from [Link]
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
Fiveable. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
Fiveable. (n.d.). α-cleavage Definition. Retrieved from [Link]
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Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 4-Morpholin-4-ylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the primary synthetic strategies for 4-Morpholin-4-ylbutan-2-one, offering a detailed examination of the Mannich reaction, N-al...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the primary synthetic strategies for 4-Morpholin-4-ylbutan-2-one, offering a detailed examination of the Mannich reaction, N-alkylation, and reductive amination. This guide provides in-depth experimental protocols, a quantitative comparison of the synthetic routes, and visualizations of the chemical workflows to inform methodological selection in research and development.
Introduction
4-Morpholin-4-ylbutan-2-one is a key chemical intermediate whose structural motif, a β-amino ketone, is of significant interest in medicinal chemistry and organic synthesis. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. The efficient and scalable synthesis of 4-Morpholin-4-ylbutan-2-one is therefore of considerable importance for the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide presents a comparative analysis of three primary synthetic routes to this compound, providing a framework for selecting the most appropriate method based on experimental and strategic considerations.
Comparative Analysis of Synthetic Routes
The synthesis of 4-Morpholin-4-ylbutan-2-one can be effectively achieved through several distinct chemical transformations. The most prominent of these are the Mannich reaction, direct N-alkylation of morpholine, and reductive amination. Each of these routes offers unique advantages and presents specific challenges, which will be discussed in detail.
Route 1: The Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, often referred to as Mannich bases.[1][2] This three-component condensation reaction involves an active hydrogen compound (in this case, acetone), an aldehyde (typically formaldehyde), and a secondary amine (morpholine).[3]
Mechanism and Rationale:
The reaction is typically acid-catalyzed and proceeds through the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of morpholine and formaldehyde. Acetone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the final product after an acid-base workup. The elegance of this reaction lies in its atom economy and the direct formation of the target carbon-carbon and carbon-nitrogen bonds in a single pot.
Key Advantages:
Atom Economy: A one-pot reaction that efficiently incorporates all reactants into the final product.
Convergent Synthesis: All components are brought together in a single step, simplifying the synthetic process.
Readily Available Starting Materials: Acetone, formaldehyde, and morpholine are all common and relatively inexpensive laboratory reagents.
Key Disadvantages:
Potential for Side Reactions: The formation of bis-alkylated products can occur if the reaction is not carefully controlled.
Handling of Formaldehyde: Formaldehyde is a volatile and toxic reagent requiring careful handling in a well-ventilated fume hood.
Route 2: N-Alkylation of Morpholine
Direct N-alkylation is a classical and straightforward approach for the formation of carbon-nitrogen bonds. This method involves the nucleophilic substitution of a suitable alkyl halide by morpholine. For the synthesis of 4-Morpholin-4-ylbutan-2-one, the required electrophile is 4-halobutan-2-one, such as 4-chlorobutan-2-one.
Mechanism and Rationale:
This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbon bearing the halogen, leading to the displacement of the halide and the formation of the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
Key Advantages:
Straightforward and Predictable: The reaction is generally high-yielding and the outcome is predictable.
Control over Stoichiometry: The reaction stoichiometry is simple to control, minimizing the formation of byproducts.
Key Disadvantages:
Availability and Stability of Alkylating Agent: 4-Chlorobutan-2-one is a lachrymator and can be unstable upon storage; it may need to be freshly prepared or purified before use.
Use of Halogenated Reagents: The use of alkyl halides can present environmental and safety concerns.
Route 3: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[4][5] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of a carbonyl compound with an amine, followed by in situ reduction to the corresponding amine. For the synthesis of 4-Morpholin-4-ylbutan-2-one, a suitable diketone or keto-aldehyde precursor would be required.
Mechanism and Rationale:
The reaction begins with the nucleophilic attack of morpholine on a carbonyl group of a precursor like 1,4-dioxobutane (succinaldehyde) or a related keto-aldehyde, to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, present in the reaction mixture then selectively reduces the iminium ion to the target tertiary amine.
Key Advantages:
Mild Reaction Conditions: Reductive amination can often be carried out under mild conditions, which is advantageous for substrates with sensitive functional groups.
High Selectivity: The use of specific reducing agents allows for the selective reduction of the iminium ion in the presence of other carbonyl groups.
Key Disadvantages:
Precursor Availability: The starting dicarbonyl compound may not be as readily available or may be more expensive than the starting materials for the other routes.
Use of Specialized Reducing Agents: While effective, some reducing agents like sodium cyanoborohydride are toxic and require careful handling.
Quantitative Data Summary
Parameter
Route 1: Mannich Reaction
Route 2: N-Alkylation
Route 3: Reductive Amination
Starting Materials
Acetone, Formaldehyde, Morpholine
Morpholine, 4-Chlorobutan-2-one
1,4-Dioxobutane, Morpholine
Key Reagents/Catalysts
Acid catalyst (e.g., HCl)
Base (e.g., K₂CO₃, Et₃N)
Reducing agent (e.g., NaBH(OAc)₃)
Typical Reaction Temp.
Reflux
Room Temperature to Reflux
Room Temperature
Typical Reaction Time
2-6 hours
12-24 hours
12-24 hours
Theoretical Yield
High
High
High
Atom Economy
Excellent
Good
Good
Key Safety Concerns
Handling of formaldehyde
Lachrymatory alkylating agent
Toxic reducing agents
Experimental Protocols
Protocol for Route 1: Mannich Reaction
Materials:
Morpholine
Formaldehyde (37% aqueous solution)
Acetone
Hydrochloric acid (concentrated)
Sodium hydroxide
Ethanol
Diethyl ether
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of morpholine hydrochloride is prepared by slowly adding concentrated hydrochloric acid to an equimolar amount of morpholine in ethanol, with cooling in an ice bath.
An equimolar amount of formaldehyde solution is then added to the stirred solution.
A slight excess of acetone is subsequently added, and the reaction mixture is heated to reflux for 4 hours.
After cooling to room temperature, the solvent is removed under reduced pressure.
The residue is dissolved in water and washed with diethyl ether to remove any unreacted acetone.
The aqueous layer is then made alkaline (pH > 10) with a concentrated solution of sodium hydroxide, with cooling.
The liberated Mannich base is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 4-Morpholin-4-ylbutan-2-one.
Protocol for Route 2: N-Alkylation of Morpholine
Materials:
Morpholine
4-Chlorobutan-2-one
Potassium carbonate (anhydrous)
Acetonitrile
Dichloromethane
Saturated aqueous sodium bicarbonate
Brine
Procedure:
To a solution of morpholine (1.2 equivalents) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer, is added anhydrous potassium carbonate (2.0 equivalents).
4-Chlorobutan-2-one (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate.
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
Purification by column chromatography on silica gel yields pure 4-Morpholin-4-ylbutan-2-one.
Protocol for Route 3: Reductive Amination
Materials:
1,4-Dioxobutane (Succinaldehyde)
Morpholine
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (anhydrous)
Acetic acid
Saturated aqueous sodium bicarbonate
Brine
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, 1,4-dioxobutane (1.0 equivalent) and morpholine (1.1 equivalents) are dissolved in anhydrous dichloromethane.
A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.
Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise over 15 minutes, and the reaction mixture is stirred at room temperature for 12 hours.
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
The layers are separated, and the aqueous phase is extracted with dichloromethane.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to give 4-Morpholin-4-ylbutan-2-one.
Visualizations of Synthetic Workflows
Caption: Workflow for the Mannich Reaction.
Caption: Workflow for the N-Alkylation of Morpholine.
Caption: Workflow for Reductive Amination.
Conclusion
The synthesis of 4-Morpholin-4-ylbutan-2-one can be successfully accomplished through several reliable methods. The Mannich reaction stands out for its elegance and atom economy, making it an attractive option for large-scale synthesis, provided that the handling of formaldehyde is appropriately managed. N-alkylation offers a more traditional and highly predictable route, with the primary consideration being the stability and handling of the alkylating agent. Finally, reductive amination provides a mild and selective alternative, particularly suitable for more complex substrates where harsh conditions must be avoided, though it may be contingent on the availability of the dicarbonyl precursor. The optimal choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and safety considerations.
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC - NIH. [Link]
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]
Synthetic applications of biologically important Mannich bases: An updated review. [Link]
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC - NIH. [Link]
Recent progress in reductive amination reaction - ResearchGate. [Link]
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. [Link]
Comparative Analysis of the Biological Activity of 4-Morpholin-4-ylbutan-2-one Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Morpholine Scaffold as a Privileged Pharmacophore In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of biologically active compounds. The morpholine...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Morpholine Scaffold as a Privileged Pharmacophore
In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of biologically active compounds. The morpholine ring is a quintessential example of such a "privileged pharmacophore."[1] Its unique physicochemical properties—including its ability to improve aqueous solubility, metabolic stability, and serve as a hydrogen bond acceptor—make it an invaluable component in drug design.[1][2][3] This guide focuses on derivatives of the 4-Morpholin-4-ylbutan-2-one scaffold, a foundational structure that serves as a launchpad for developing potent therapeutic agents. While data on the parent compound is nascent, a comprehensive analysis of its more complex derivatives provides a clear and compelling picture of its therapeutic potential across several key disease areas. We will objectively compare the performance of these derivatives, supported by experimental data, and provide the detailed protocols necessary for their evaluation.
Comparative Biological Activities: A Multi-Faceted Therapeutic Potential
The incorporation of the morpholine moiety into various heterocyclic systems has yielded derivatives with significant anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
A predominant mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is critical for regulating cell proliferation, growth, and survival, and its deregulation is a hallmark of many human cancers.[4][6] The oxygen atom of the morpholine ring is a key feature, often forming a critical hydrogen bond within the kinase hinge region, making it a valuable tool for developing potent PI3K/Akt/mTOR inhibitors.[4][5]
Many derivatives, such as those based on quinazoline, pyrimidine, and triazine cores, have demonstrated potent, low nanomolar inhibition of PI3K and/or mTOR.[5][6] Dual inhibition of both PI3K and mTOR is a particularly effective strategy, as it can completely shut down Akt activation and mitigate resistance mechanisms.[6]
Below is a comparative summary of the cytotoxic activity of representative morpholine-containing derivatives against common cancer cell lines.
Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Morpholine Derivatives
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that structural modifications to the core scaffold significantly impact potency and selectivity. For instance, thieno[3,2-d]pyrimidine derivatives have shown exceptionally high potency, with IC₅₀ values in the single-digit nanomolar range.[9]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation and indicates the points of inhibition by morpholine-based compounds.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for morpholine derivatives.
Antimicrobial Activity
Derivatives incorporating the morpholine nucleus have demonstrated broad-spectrum antibacterial and antifungal activities.[11][12] These compounds disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes or interference with cell wall synthesis. The versatility of the morpholine scaffold allows for the synthesis of derivatives active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][13]
Table 2: Comparative Antimicrobial Activity (MIC Values) of Morpholine Derivatives
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
The data highlights that substitutions play a critical role. For example, within the 1,3-thiazin-2-amine series, electron-withdrawing groups like nitro (compound 26) and fluoro (compound 28) enhanced antibacterial activity.[13]
Anti-inflammatory Activity
Certain morpholine derivatives have also been identified as potent anti-inflammatory agents.[14][15] One mechanism involves the inhibition of xanthine oxidase (XO), an enzyme that produces uric acid and reactive oxygen species, contributing to inflammatory conditions like gout.[15] Additionally, some derivatives can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the inflammatory response.[15] For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone was found to be a more potent analgesic and anti-inflammatory agent than the reference drugs aminopyrine and phenylbutazone.[14]
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of key SAR principles for morpholine-based compounds:
For Anticancer Activity: The presence of the morpholine ring is often crucial for binding to the hinge region of kinases like PI3K.[4][5] The nature of the heterocyclic core (e.g., quinazoline, thieno[3,2-d]pyrimidine) and the substitutions on appended aromatic rings significantly modulate potency and selectivity against different cancer cell lines.[3][9][16] For example, bulky and electronegative trifluoromethyl groups on a benzamide moiety attached to a tetrahydroquinoline core enhanced cytotoxicity.[16]
For Antimicrobial Activity: The lipophilicity and electronic properties of substituents are key. Electron-withdrawing groups on aromatic rings attached to a core morpholine structure often enhance antibacterial potency.[13] The overall shape of the molecule influences its ability to penetrate microbial cell walls and interact with intracellular targets.
Key Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system, incorporating appropriate controls.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀). It measures the metabolic activity of living cells.
Causality: The assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a serum-free culture medium.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the various compound concentrations.
Negative Control: Add medium with the vehicle (e.g., 0.1% DMSO) only. This represents 100% cell viability.
Positive Control: Add a known cytotoxic drug (e.g., Doxorubicin) to validate the assay's sensitivity.
Blank Control: Include wells with medium but no cells to measure background absorbance.
Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the negative control cells become over-confluent.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Causality: This method identifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microbe after overnight incubation. It is the gold standard for quantitative susceptibility testing.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
Compound Dilution: In a 96-well plate, perform a serial 2-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Add the standardized microbial inoculum to each well.
Negative Control: A well containing only broth (no microbes, no compound) to check for sterility.
Positive (Growth) Control: A well containing broth and microbes but no compound. This well must show turbidity for the assay to be valid.
Standard Control: Include a known antibiotic (e.g., Ciprofloxacin) as a reference.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Conclusion and Future Directions
The evidence strongly supports the 4-Morpholin-4-ylbutan-2-one scaffold and its derivatives as a highly promising platform for the development of novel therapeutics. The morpholine ring consistently imparts potent biological activity, particularly in the realm of oncology through the inhibition of the PI3K/Akt/mTOR pathway. Furthermore, the demonstrated antimicrobial and anti-inflammatory potential underscores the versatility of this chemical class.
Future research should focus on:
Systematic SAR Studies: Synthesizing and testing a focused library of direct 4-Morpholin-4-ylbutan-2-one derivatives to precisely map the impact of substitutions on the butanone chain.
Mechanism of Action Elucidation: Beyond PI3K, exploring other potential molecular targets to explain the broad bioactivity profile. For example, investigating specific enzyme inhibition in microbial pathways or detailed effects on inflammatory cascades.
In Vivo Efficacy: Advancing the most potent and selective lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This guide provides a foundational framework for researchers to build upon, leveraging the established potential of the morpholine scaffold to accelerate the discovery of next-generation medicines.
References
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025).
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025).
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016).
Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online.
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014).
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
morpholine antimicrobial activity. (2016).
Antimicrobial activity of morpholine derivatives 3-6.
Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. (2022).
MTT assay protocol. Abcam.
Biological activities of morpholine derivatives and molecular targets involved.
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024).
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
Two 6-(propan-2-yl)
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024).
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI.
A review on pharmacological profile of Morpholine derivatives. (2015).
A Comparative Analysis of 4-Morpholin-4-ylbutan-2-one and Related β-Aminoketones for Applications in Synthetic and Medicinal Chemistry
Abstract This guide presents a detailed comparative analysis of 4-Morpholin-4-ylbutan-2-one, a prominent β-aminoketone, against its structural analogs: 4-(piperidin-1-yl)butan-2-one and 4-(pyrrolidin-1-yl)butan-2-one. Th...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This guide presents a detailed comparative analysis of 4-Morpholin-4-ylbutan-2-one, a prominent β-aminoketone, against its structural analogs: 4-(piperidin-1-yl)butan-2-one and 4-(pyrrolidin-1-yl)butan-2-one. These compounds, often synthesized via the Mannich reaction, are pivotal intermediates in organic synthesis and serve as valuable scaffolds in medicinal chemistry.[1][2][3][4] This document provides an in-depth examination of their synthetic routes, physicochemical properties, and spectroscopic signatures, supported by experimental data and established protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most suitable analog for their specific research and development endeavors. The unique properties conferred by the morpholine moiety, such as its impact on solubility and pharmacokinetic profiles, are a central focus of this analysis.[5][6][7][8]
Introduction: The Significance of β-Aminoketones and the Role of the Morpholine Scaffold
β-Aminoketones are a class of organic compounds characterized by a ketone functional group and an amino group separated by a two-carbon bridge. This structural motif is a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][3] Their utility stems from the reactivity of both the carbonyl group and the amino group, allowing for diverse chemical transformations.
Among the various β-aminoketones, those incorporating a morpholine ring have garnered significant attention in medicinal chemistry. The morpholine heterocycle is considered a "privileged structure" due to its advantageous physicochemical properties.[7] Its presence in a molecule can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability and pharmacokinetic profiles.[5][6][8] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center, influencing the compound's pKa and its interaction with biological targets.[5][6]
This guide focuses on 4-Morpholin-4-ylbutan-2-one and compares it with two closely related analogs where the morpholine ring is replaced by piperidine and pyrrolidine. This comparative approach aims to elucidate the structure-property relationships within this family of compounds, providing a rational basis for their application in drug discovery and chemical synthesis.
Synthesis via the Mannich Reaction: A Mechanistic Overview and Comparative Protocol
The most common and efficient method for synthesizing β-aminoketones like 4-Morpholin-4-ylbutan-2-one and its analogs is the Mannich reaction.[1][9][10] This three-component condensation involves an active hydrogen compound (an enolizable ketone, in this case, acetone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (morpholine, piperidine, or pyrrolidine).[9][10][11]
Reaction Mechanism
The reaction proceeds in two main stages under acidic conditions:
Formation of the Iminium Ion: The secondary amine reacts with formaldehyde to form a highly electrophilic iminium ion (also known as a Mannich intermediate).[9][11][12]
Nucleophilic Attack: The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-aminoketone product.[9][10][12]
Caption: Mechanism of the Mannich Reaction for β-Aminoketone Synthesis.
Generalized Experimental Protocol
This protocol provides a standardized procedure for the synthesis of the title compounds. Caution: Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
Acetone (excess, acts as reactant and solvent)
Secondary Amine (Morpholine, Piperidine, or Pyrrolidine), 1.0 eq
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the secondary amine (1.0 eq) and acetone (large excess).
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid.
Add paraformaldehyde (1.1 eq) portion-wise while stirring.
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and remove the excess acetone under reduced pressure.
Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution with sodium hydroxide solution to a pH > 10.
Extract the product from the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the product via vacuum distillation or column chromatography as needed.
Comparative Synthesis Data
The choice of amine influences reaction kinetics and yield due to differences in basicity and steric hindrance.
Compound
Amine Used
Typical Yield (%)
Key Considerations
4-Morpholin-4-ylbutan-2-one
Morpholine
75-85%
Morpholine's lower basicity (pKa ~8.5) may require slightly longer reaction times compared to piperidine.[13][14]
4-(Piperidin-1-yl)butan-2-one
Piperidine
80-90%
Piperidine is more basic (pKa ~11.1), leading to faster iminium ion formation and often higher yields.
4-(Pyrrolidin-1-yl)butan-2-one
Pyrrolidine
78-88%
Pyrrolidine has a basicity similar to piperidine, resulting in efficient reaction. Its smaller ring size can sometimes lead to different stereochemical outcomes in more complex systems.
Physicochemical Properties: A Comparative Overview
The selection of a specific β-aminoketone for drug development is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Piperidine has one more CH₂ group than pyrrolidine. Morpholine's oxygen replaces a CH₂ group of piperidine.
Calculated LogP
~0.1 - 0.5
~1.5 - 1.9
~1.1 - 1.5
The ether oxygen in morpholine significantly increases hydrophilicity, resulting in a lower LogP value, which is often desirable for improved solubility.[5][6]
Calculated pKa
~7.0 - 7.5
~9.5 - 10.5
~9.5 - 10.5
The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom, leading to a lower pKa.[5][6]
The additional oxygen atom in morpholine contributes to a larger TPSA, which can improve aqueous solubility and hydrogen bonding capacity.
Note: LogP and pKa values are estimates from computational models and can vary slightly between different software.
Spectroscopic Characterization Workflow
Unambiguous identification of the synthesized compounds relies on a combination of spectroscopic techniques.
Caption: Workflow for Spectroscopic Characterization of β-Aminoketones.
Comparative Spectroscopic Data
The key differentiating features in the spectra arise from the unique protons and carbons of the heterocyclic amine ring.
Spectral Feature
4-Morpholin-4-ylbutan-2-one
4-(Piperidin-1-yl)butan-2-one
4-(Pyrrolidin-1-yl)butan-2-one
¹H NMR (δ, ppm)
-CH₃ (singlet)
~2.15
~2.15
~2.15
-CH₂-C=O (triplet)
~2.75
~2.70
~2.72
N-CH₂-CH₂- (triplet)
~2.50
~2.45
~2.60
N-CH₂ (ring)
~2.40 (t)
~2.35 (br)
~2.50 (br)
O-CH₂ (ring)
~3.65 (t)
N/A
N/A
Ring CH₂ (non-N)
N/A
~1.55 (m), ~1.40 (m)
~1.75 (m)
¹³C NMR (δ, ppm)
C=O
~208
~208
~208
CH₃
~30
~30
~30
CH₂-C=O
~40
~40
~40
N-CH₂-CH₂-
~58
~58
~56
N-C (ring)
~53
~54
~52
O-C (ring)
~67
N/A
N/A
IR (cm⁻¹)
C=O Stretch
~1715
~1715
~1715
C-O-C Stretch
~1115
N/A
N/A
Note: Chemical shifts (δ) are approximate and depend on the solvent used.
The most telling distinction is in the ¹H NMR spectrum, where the downfield triplet at ~3.65 ppm is characteristic of the protons adjacent to the oxygen atom in the morpholine ring. Similarly, the ¹³C NMR spectrum of the morpholine analog shows a unique signal at ~67 ppm for the carbons adjacent to the oxygen.
Applications and Biological Relevance in Drug Discovery
The choice between these analogs has significant implications for drug design.
4-Morpholin-4-ylbutan-2-one: The morpholine moiety is frequently incorporated into drug candidates to enhance water solubility and to serve as a metabolically stable polar group.[5][6][7][8] Its lower pKa compared to piperidine means it will be less protonated at physiological pH (7.4), which can be advantageous for membrane permeability and reducing off-target interactions at cationic sites.[5][6] It is a common building block for CNS-active drugs, anticancer agents, and antibiotics.[5][6][18]
4-(Piperidin-1-yl)butan-2-one: The piperidine ring is another prevalent scaffold in medicinal chemistry.[15][19] Its higher basicity and lipophilicity compared to morpholine can be beneficial for targeting specific receptors where a stronger basic interaction is required. It is a key intermediate for pharmaceuticals such as analgesics and antipsychotics.[15]
4-(Pyrrolidin-1-yl)butan-2-one: The pyrrolidine ring offers a more compact and slightly less lipophilic alternative to piperidine. It is found in numerous CNS agents, including antiepileptic drugs, where the five-membered ring may provide an optimal conformation for binding to the target site.[20]
Conclusion
The comparative analysis of 4-Morpholin-4-ylbutan-2-one with its piperidine and pyrrolidine analogs reveals critical structure-property trade-offs that are essential for researchers in chemical synthesis and drug development.
For Enhanced Hydrophilicity and Metabolic Stability: 4-Morpholin-4-ylbutan-2-one is the superior choice. Its lower LogP, lower pKa, and higher TPSA make it an ideal building block for improving the ADME properties of a lead compound.
For Stronger Basicity and Higher Lipophilicity: 4-(Piperidin-1-yl)butan-2-one is often preferred when a more basic nitrogen center is required for target engagement or when increased lipophilicity is needed to cross lipid membranes.
For a Compact, Basic Scaffold: 4-(Pyrrolidin-1-yl)butan-2-one provides a balance of properties, offering a basic nitrogen in a sterically less demanding five-membered ring system.
The selection among these valuable β-aminoketones should be a data-driven decision based on the specific goals of the research program, whether it involves optimizing a synthetic route or fine-tuning the pharmacokinetic profile of a novel therapeutic agent.
Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]
Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]
Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]
NROChemistry. Mannich Reaction. Available from: [Link]
Wikipedia. Mannich reaction. Available from: [Link]
Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
The Organic Chemistry Tutor. Mannich Reaction. Available from: [Link]
Chemistry Steps. Mannich Reaction. Available from: [Link]
Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
Wang, S-B., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Available from: [Link]
El-Sayed, N. N. E., et al. (2022). Recent progress in the chemistry of β-aminoketones. PMC - NIH. Available from: [Link]
Bhat, M. A., et al. (2010). Synthesis and Biological Evaluation of Aminoketones. PubMed. Available from: [Link]
PubChem. 4-(Piperidin-1-yl)butan-2-one. Available from: [Link]
El-Sayed, N. N. E., et al. (2022). Recent progress in the chemistry of β-aminoketones. ResearchGate. Available from: [Link]
AWS. β-Amino Ketones – Synthesis and Biological Significances. Available from: [Link]
ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link]
Kumar, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Available from: [Link]
Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. ACS Publications. Available from: [Link]
identifying synthesis byproducts of 4-Morpholin-4-ylbutan-2-one by GC-MS
An Expert's Guide to Identifying Synthesis Byproducts of 4-Morpholin-4-ylbutan-2-one by GC-MS Introduction: The Critical Role of Impurity Profiling In the landscape of pharmaceutical development, the purity of an active...
Author: BenchChem Technical Support Team. Date: January 2026
An Expert's Guide to Identifying Synthesis Byproducts of 4-Morpholin-4-ylbutan-2-one by GC-MS
Introduction: The Critical Role of Impurity Profiling
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Morpholin-4-ylbutan-2-one, a key intermediate in the synthesis of various pharmaceutical agents, is no exception.[1] Its synthesis, like any chemical transformation, is susceptible to the formation of byproducts. These impurities, even in trace amounts, can have unintended pharmacological effects or impact the stability of the final drug product. Therefore, the rigorous identification and quantification of synthesis-related byproducts are mandated by regulatory bodies and are critical for process optimization and quality control.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for identifying the byproducts in the synthesis of 4-Morpholin-4-ylbutan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to ensure scientific integrity.
Part 1: Understanding the Synthesis and Predicting Potential Byproducts
A common and efficient method for synthesizing 4-Morpholin-4-ylbutan-2-one is the reductive amination of 4-hydroxybutan-2-one with morpholine.[2][3] This reaction typically involves the formation of an intermediate iminium ion, which is then reduced to the final amine product. While effective, this process can lead to several predictable side reactions.[4][5]
Common Synthetic Route: Reductive Amination
The primary reaction involves reacting morpholine with 4-hydroxybutan-2-one (or a related ketone precursor) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selectively reduces the iminium ion intermediate over the starting ketone.[2][6]
dot
Caption: Reductive amination pathway for 4-Morpholin-4-ylbutan-2-one synthesis.
Predicted Synthesis Byproducts
Understanding the reaction mechanism allows us to anticipate potential byproducts. A thorough GC-MS analysis should aim to separate and identify these species from the main product.
Byproduct Class
Potential Structure/Identity
Mechanism of Formation
Unreacted Starting Materials
Morpholine, 4-Hydroxybutan-2-one
Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.
Over-alkylation Products
N,N-Dialkylated Morpholinium Salt
The product amine can react with another molecule of the ketone precursor, though less likely with a secondary amine like morpholine.
Condensation Products
Aldol condensation products of 4-hydroxybutan-2-one
The ketone starting material can undergo self-condensation under acidic or basic conditions, leading to higher molecular weight impurities.
Reductant-Related Impurities
Borate esters
Reaction of the reducing agent with hydroxyl groups in the starting material or solvent.[6]
Part 2: A Comparative Guide to GC-MS Method Development
GC-MS is the analytical technique of choice for this application due to its high separation efficiency (GC) and definitive identification capabilities (MS).[7] The development of a robust method requires careful selection of columns and optimization of analytical parameters.
Experimental Protocol: Sample Preparation
Quench Reaction: Carefully quench the reaction mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL).[8][9] The choice of solvent is critical; DCM is excellent for a broad range of polarities, while ethyl acetate is a greener alternative.
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
Filtration & Concentration: Filter the dried solution and concentrate it under reduced pressure using a rotary evaporator.
Dilution: Accurately weigh a portion of the crude residue and dissolve it in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 1 mg/mL for GC-MS analysis.
GC Column Selection: A Performance Comparison
The choice of GC column is the most critical parameter for achieving baseline separation of the target compound from its byproducts. A mid-polarity column is often the optimal choice.
Column Type
Stationary Phase
Advantages
Disadvantages
Best For
Non-Polar
100% Dimethylpolysiloxane (e.g., DB-1, HP-5)
Robust, low bleed, good for general-purpose analysis.
May not provide sufficient selectivity for polar isomers or closely related structures.
Excellent selectivity for compounds with aromatic groups or heteroatoms. Good balance of polarity.
Higher bleed at elevated temperatures compared to non-polar columns.
Recommended: Separating the target amine from ketone precursors and potential condensation byproducts.
Polar
Polyethylene Glycol (e.g., DB-WAX, Carbowax)
Best for separating highly polar compounds like alcohols and free acids.
Prone to degradation by water and oxygen, lower maximum operating temperature.
Analysis where unreacted 4-hydroxybutan-2-one is a primary concern.
Optimized GC-MS Protocol
This protocol provides a starting point for analysis. It must be validated and potentially optimized for the specific instrument and byproduct profile.
Parameter
Setting
Justification
GC System
Agilent 7890 GC with 5977 MS or equivalent
Standard, reliable instrumentation for this type of analysis.
Column
Agilent DB-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Mid-polarity column providing good selectivity for the target compounds.
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.[10]
Injector
Split/Splitless, 250°C, Split ratio 50:1
High temperature ensures complete vaporization. Split injection prevents column overloading with the main component.
Oven Program
100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Starts at a temperature low enough to resolve volatile starting materials and ramps up to elute higher boiling point byproducts.[10]
MS Transfer Line
280°C
Prevents condensation of analytes between the GC and MS.[10]
MS Source
230°C, Electron Impact (EI) Ionization at 70 eV
Standard EI energy for generating reproducible fragmentation patterns.[10]
Covers the expected mass range of starting materials, product, and potential byproducts.
Part 3: Data Interpretation and Byproduct Identification
The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components of the mixture. The mass spectrum of each peak provides a molecular fingerprint for identification.
Fragmentation Pattern of 4-Morpholin-4-ylbutan-2-one
The mass spectrum of the target compound (Molecular Weight: 157.21 g/mol ) is expected to show characteristic fragments.
Molecular Ion (M+) : A peak at m/z 157 may be visible, though it could be weak.
Base Peak : The most intense peak will likely be from the stable morpholinomethyl cation at m/z 100 [CH2=N(CH2CH2)2O]+, formed by alpha-cleavage next to the nitrogen. This is a highly diagnostic fragment for N-substituted morpholines.
Other Key Fragments :
m/z 57 : [C4H9]+ or [COCH3]+ from cleavage of the butyl chain.
m/z 86 : [C4H8NO]+ from cleavage of the ethyl ketone group.
m/z 43 : [CH3CO]+, the acetyl cation, is a strong indicator of the methyl ketone moiety.[11]
Comparative Analysis of Expected Byproduct Mass Spectra
Compound
Expected Retention Time
Key m/z Fragments
Identification Rationale
Morpholine
Early eluting
87 (M+), 57, 42, 28
Matches library spectrum of morpholine.
4-Hydroxybutan-2-one
Early eluting
88 (M+), 70, 43
Presence of m/z 43 (acetyl) and loss of water (m/z 70).
4-Morpholin-4-ylbutan-2-one (Product)
Mid-eluting
157 (M+) , 100 (Base Peak) , 86, 57, 43
The presence of the m/z 100 base peak is the strongest indicator.[12]
Aldol Adduct
Late eluting
176 (M+), 158, 115, 43
Higher molecular weight, presence of m/z 43, and fragments corresponding to water loss.
Part 4: Workflow and Validation
A self-validating system ensures trustworthiness. This involves confirming identifications with authentic standards whenever possible and ensuring the method is reproducible.
dot
Caption: A comprehensive workflow for the identification of synthesis byproducts.
Conclusion
The identification of synthesis byproducts is a meticulous but essential process in drug development. This guide provides a robust, scientifically-grounded framework for utilizing GC-MS to analyze the impurities in the synthesis of 4-Morpholin-4-ylbutan-2-one. By understanding the synthetic pathway, predicting potential side reactions, and applying a systematically developed analytical method, researchers can confidently characterize their product, ensuring the quality and safety required for subsequent pharmaceutical applications. The principles and protocols outlined here serve not just as a method, but as a template for critical analytical thinking in process chemistry.
References
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The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-Morpholin-4-ylbutan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. The morpholine moiety, a pri...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. The morpholine moiety, a privileged heterocyclic scaffold, has consistently demonstrated its value in the design of potent and selective kinase inhibitors, owing to its ability to improve physicochemical properties and engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1][2] This guide delves into the nuanced world of the structure-activity relationship (SAR) of 4-Morpholin-4-ylbutan-2-one analogs, a promising scaffold for the development of novel kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2][3]
Through a comprehensive analysis of existing literature on structurally related morpholine-containing inhibitors, this guide will provide a comparative framework for understanding how subtle molecular modifications can profoundly impact biological activity. We will explore the causality behind experimental choices in analog design, present comparative data to guide future synthetic efforts, and provide detailed experimental protocols for the evaluation of these compounds.
The 4-Morpholin-4-ylbutan-2-one Scaffold: A Foundation for Kinase Inhibition
The 4-Morpholin-4-ylbutan-2-one core structure presents a versatile template for the design of kinase inhibitors. The morpholine ring often serves as a key pharmacophore, with the oxygen atom acting as a hydrogen bond acceptor, a feature crucial for interaction with the hinge region of many kinases.[1] The butanone linker provides a flexible spacer, allowing for optimal positioning of the morpholine and any appended functionalities within the active site.
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently overactive in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4][5] The development of inhibitors that can modulate this pathway is a major focus of anticancer drug discovery.[4][5] Morpholine-containing compounds have emerged as a particularly successful class of PI3K/mTOR inhibitors.[1][2][6][7]
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
[8][9][10]
Materials:
Cancer cell line (e.g., MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Test compounds (4-Morpholin-4-ylbutan-2-one analogs) dissolved in DMSO
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding:
a. Harvest and count the cells.
b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
a. Prepare serial dilutions of the test compounds in the complete medium.
b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
c. Incubate the plate for a specified period (e.g., 48 or 72 hours).
MTT Addition and Incubation:
a. After the incubation period, add 10 µL of the MTT solution to each well.
b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
Formazan Solubilization:
a. Carefully remove the medium from the wells.
b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
Data Acquisition: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis:
a. Subtract the absorbance of the blank wells from all other readings.
b. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
c. Determine the IC₅₀ value for each compound by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 4-Morpholin-4-ylbutan-2-one scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR studies on this specific analog series are limited, the wealth of information available for other morpholine-containing kinase inhibitors provides a strong foundation for rational drug design. By leveraging the established principles of morpholine's role in hinge binding and exploring modifications to the butanone linker and its terminus, researchers can systematically optimize the potency and selectivity of these compounds.
Future efforts should focus on the synthesis and biological evaluation of a focused library of 4-Morpholin-4-ylbutan-2-one analogs to establish a definitive SAR for this scaffold. This will involve systematic modifications at the key positions identified in this guide and rigorous testing against a panel of kinases, particularly those in the PI3K/Akt/mTOR pathway, as well as in various cancer cell lines. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed. Available at: [Link]
Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. PubMed. Available at: [Link]
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]
MTT Cell Assay Protocol. T. Horton. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed. Available at: [Link]
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. Available at: [Link]
Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties. ResearchGate. Available at: [Link]
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available at: [Link]
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synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. Available at: [Link]
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. ASCO Publications. Available at: [Link]
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Available at: [Link]
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4-(morpholin-4-yl)butan-2-one (C8H15NO2). PubChem. Available at: [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
Distinguishing a Ketone from its Corresponding Alcohol: A Spectroscopic Comparison of 4-Morpholin-4-ylbutan-2-one and 4-Morpholin-4-ylbutan-2-ol
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. The conversion of a ketone to an alcohol, a fundamental transformation in organic synthesi...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. The conversion of a ketone to an alcohol, a fundamental transformation in organic synthesis, necessitates robust analytical methods to confirm the reaction's success. This guide provides an in-depth spectroscopic comparison of 4-morpholin-4-ylbutan-2-one and its reduced form, 4-morpholin-4-ylbutan-2-ol, highlighting the key spectral differences that enable their unambiguous identification.
The reduction of a ketone to a secondary alcohol is a common step in the synthesis of more complex molecules. Verifying this transformation requires a detailed analysis of the functional groups present in the starting material and the product. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) provide a powerful toolkit for this purpose. Each technique probes different aspects of the molecular structure, and together they offer a comprehensive picture of the chemical change.
Molecular Structures and Key Functional Groups
The fundamental difference between 4-morpholin-4-ylbutan-2-one and 4-morpholin-4-ylbutan-2-ol lies in the functional group at the second position of the butane chain. The ketone possesses a carbonyl group (C=O), while the alcohol features a hydroxyl group (-OH) and a C-H bond at the same position. This seemingly minor change has significant repercussions on the spectroscopic properties of the molecules.
Caption: Molecular structures of the ketone and its reduced alcohol form.
Infrared (IR) Spectroscopy: The Telltale Disappearance and Appearance of Bands
IR spectroscopy is particularly adept at identifying functional groups. The most dramatic and conclusive evidence for the reduction of the ketone to the alcohol is the change in the IR spectrum.
4-Morpholin-4-ylbutan-2-one (Ketone): The spectrum is characterized by a strong, sharp absorption band in the region of 1700-1725 cm⁻¹ , which is indicative of the C=O stretching vibration of a saturated aliphatic ketone.[1][2] The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl group.
4-Morpholin-4-ylbutan-2-ol (Alcohol): Upon successful reduction, the strong carbonyl peak around 1715 cm⁻¹ will disappear completely.[3] In its place, a prominent, broad absorption band will emerge in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol.[3][4] The broadness of this peak is due to hydrogen bonding.
Functional Group
4-Morpholin-4-ylbutan-2-one
4-Morpholin-4-ylbutan-2-ol
C=O Stretch
Strong, sharp peak at ~1715 cm⁻¹
Absent
O-H Stretch
Absent
Broad, strong peak at ~3400 cm⁻¹
C-H Stretch
~2850-3000 cm⁻¹
~2850-3000 cm⁻¹
Table 1. Key IR Absorption Frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Environment
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectroscopy
The reduction of the carbonyl group to a hydroxyl group leads to significant changes in the chemical shifts and splitting patterns of nearby protons.
4-Morpholin-4-ylbutan-2-one (Ketone):
The methyl protons (CH₃) adjacent to the carbonyl group will appear as a sharp singlet at approximately δ 2.1 ppm .[1]
The methylene protons (CH₂) alpha to the carbonyl will be deshielded and appear as a triplet around δ 2.7 ppm .
The protons of the morpholine ring typically show two sets of multiplets: one for the protons adjacent to the oxygen (~δ 3.7 ppm) and another for the protons adjacent to the nitrogen (~δ 2.4-2.6 ppm).[5][6]
4-Morpholin-4-ylbutan-2-ol (Alcohol):
The methyl protons (CH₃) will be shielded compared to the ketone and will appear as a doublet around δ 1.1-1.2 ppm , coupled to the new C-H proton.
A new signal, a methine proton (CH-OH) , will appear as a multiplet in the region of δ 3.5-4.0 ppm . The exact chemical shift and multiplicity will depend on the solvent and concentration.
A broad singlet corresponding to the hydroxyl proton (OH) will be observed, typically in the range of δ 2-5 ppm , although its position can be highly variable and it may exchange with D₂O.
The methylene protons adjacent to the newly formed alcohol group will show a more complex splitting pattern due to the new chiral center.
¹³C NMR Spectroscopy
The carbon skeleton is also significantly affected by the change in functional group.
4-Morpholin-4-ylbutan-2-one (Ketone):
The most downfield signal will be the carbonyl carbon (C=O) , appearing at a characteristic chemical shift of δ > 200 ppm (typically around 208-210 ppm).[1]
The methyl carbon (CH₃) will be found at approximately δ 30 ppm .
The morpholine carbons adjacent to oxygen will be around δ 67 ppm , and those adjacent to nitrogen will be in the region of δ 53-54 ppm .[5]
4-Morpholin-4-ylbutan-2-ol (Alcohol):
The highly deshielded carbonyl signal will be absent.
A new signal for the carbon bearing the hydroxyl group (CH-OH) will appear in the upfield region of δ 60-70 ppm .
The methyl carbon (CH₃) will be shifted slightly upfield to around δ 23 ppm .
Nucleus
4-Morpholin-4-ylbutan-2-one (δ, ppm)
4-Morpholin-4-ylbutan-2-ol (δ, ppm)
Key Difference
¹H
~2.1 (s, 3H, -C(=O)CH₃)
~1.2 (d, 3H, -CH(OH)CH₃)
Upfield shift and change in multiplicity of the methyl group.
~3.8 (m, 1H, -CH(OH)-)
Appearance of a new methine proton signal.
~2-5 (br s, 1H, -OH)
Appearance of a hydroxyl proton signal.
¹³C
>200 (-C=O)
~65 (-CH(OH)-)
Disappearance of the downfield carbonyl signal and appearance of an upfield alcohol carbon signal.
~30 (-C(=O)CH₃)
~23 (-CH(OH)CH₃)
Upfield shift of the methyl carbon.
Table 2. Comparative ¹H and ¹³C NMR Chemical Shifts.
Mass Spectrometry (MS): Observing the Molecular Weight Change and Fragmentation Patterns
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and clues about its structure from fragmentation patterns.
Molecular Ion Peak:
4-Morpholin-4-ylbutan-2-one has a molecular weight of 157.21 g/mol . Its mass spectrum will show a molecular ion peak ([M]⁺) at m/z 157 .[7]
4-Morpholin-4-ylbutan-2-ol has a molecular weight of 159.23 g/mol .[8][9] Its mass spectrum will show a molecular ion peak ([M]⁺) at m/z 159 . This increase of two mass units is a direct result of the addition of two hydrogen atoms during the reduction.
Fragmentation Patterns:
Ketone: A characteristic fragmentation for ketones is the alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. For 4-morpholin-4-ylbutan-2-one, this would lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 142 or the loss of the morpholinomethyl radical to give an ion at m/z 43 (CH₃CO⁺). Another common fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available.[1][10]
Alcohol: Secondary alcohols often undergo alpha-cleavage as well. For 4-morpholin-4-ylbutan-2-ol, this would result in the loss of a methyl radical to give a fragment at m/z 144 or the loss of the morpholinoethyl group to give a fragment at m/z 45 ([CH₃CHOH]⁺). A prominent peak corresponding to the loss of water ([M-18]⁺) at m/z 141 is also a common feature in the mass spectra of alcohols.[11]
Caption: Key fragmentation pathways in mass spectrometry.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[5]
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is soluble.[5]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing (δ 0.00 ppm).[5]
General Procedure for NMR Data Acquisition
Instrument Setup: Calibrate the NMR spectrometer according to the manufacturer's guidelines.
Sample Insertion: Place the NMR tube into the spinner and insert it into the magnet.
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]
Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Sample Preparation and Analysis for IR Spectroscopy
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
Background Spectrum: Record a background spectrum of the empty sample compartment or the salt plates/KBr pellet.
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically subtract the background spectrum.
Sample Preparation and Analysis for Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.
Separation: The sample is vaporized and separated on the GC column based on its boiling point and polarity.
Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated and detected based on their m/z ratio.
Conclusion
The spectroscopic comparison of 4-morpholin-4-ylbutan-2-one and 4-morpholin-4-ylbutan-2-ol provides a clear and definitive method for distinguishing between the ketone and its corresponding alcohol. The key differentiating features are the disappearance of the carbonyl (C=O) IR stretch and the appearance of a hydroxyl (O-H) stretch, the significant upfield shifts in both ¹H and ¹³C NMR for the nuclei near the reaction center, and the two-mass-unit increase in the molecular ion peak in the mass spectrum. By utilizing this multi-technique approach, researchers can confidently verify the outcome of the reduction reaction and ensure the purity of their synthesized compounds.
References
Quora. (2020, January 20). An analyst is asked to oxidize a secondary alcohol to ketone. What single characteristic feature in IR spectra should the analyst look for in order to verify the feasibility of the reaction? Retrieved from [Link]
PubChem. (n.d.). 4-(morpholin-4-yl)butan-2-one. Retrieved from [Link]
PubChem. (n.d.). 4-(Morpholin-4-yl)butan-2-ol. Retrieved from [Link]
Kovács, A., Tálos, F., & Fülöp, F. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
PubChemLite. (n.d.). 4-(morpholin-4-yl)butan-2-ol (C8H17NO2). Retrieved from [Link]
Oakwood Chemical. (n.d.). 4-Morpholin-4-yl-butan-2-one. Retrieved from [Link]
ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
University of Central Florida. (n.d.). Identification of an Unknown: Alcohol, Aldehyde or Ketone? Retrieved from [Link]
Chemistry LibreTexts. (2023, October 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Purdue University. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
PubChem. (n.d.). 4-Morpholin-4-yl-2-naphthalen-1-ylbutanoic acid. Retrieved from [Link]
Hulet, R. (2011, April 3). Spectroscopy of Ketones and Aldehydes [Video]. YouTube. Retrieved from [Link]
NIST. (n.d.). Morpholine, 4-(oxiranylmethyl)-. Retrieved from [Link]
NIST. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
CyberLeninka. (n.d.). CHROMATO-MASS SPECTRUM ANALYSIS OF (2S)-1-MORPHOLIN-4-YL BUTAN-2-OL. Retrieved from [Link]
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(1), 12. [Link]
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... Retrieved from [Link]
Arjunan, V., et al. (2011). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1386-1394. [Link]
PubChem. (n.d.). 4-Morpholin-4-ium-4-ylbutan-1-ol;iodide. Retrieved from [Link]
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
Arjunan, V., et al. (2011). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1386-1394. [Link]
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ResearchGate. (n.d.). Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. Retrieved from [Link]
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El-Naggar, M., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 13, 12345. [Link]
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A Comprehensive Guide to the Proper Disposal of 4-Morpholin-4-ylbutan-2-one
This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-Morpholin-4-ylbutan-2-one. As researchers, scientists, and drug development professionals, our commitment to safety and enviro...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-Morpholin-4-ylbutan-2-one. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just a set of instructions, but a framework of scientific best practices, ensuring that every step is understood, validated, and executed with the highest degree of safety and regulatory compliance.
Hazard Characterization and Pre-Disposal Assessment
Understanding the intrinsic properties of a chemical is the foundational step for its safe management. While a comprehensive Safety Data Sheet (SDS) for 4-Morpholin-4-ylbutan-2-one is not widely available, existing supplier information allows for a robust hazard characterization. Furthermore, by examining the parent compound, Morpholine, we can infer additional potential hazards, adopting a conservative approach to ensure maximum safety.
Table 1: Hazard Profile of 4-Morpholin-4-ylbutan-2-one
Based on this data, 4-Morpholin-4-ylbutan-2-one must be treated as a hazardous waste .[2] The parent compound, Morpholine, is classified as a flammable liquid that is also corrosive, toxic, and suspected of damaging fertility.[3] Therefore, it is prudent to handle 4-Morpholin-4-ylbutan-2-one with precautions suitable for all these potential hazard classes.
Core Principle: Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the sanitary sewer.[4] Such actions violate regulatory standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant penalties.[4]
Operational Plan: Waste Accumulation and Storage
Proper accumulation of chemical waste at the point of generation is a critical control measure to prevent accidental release and ensure safe handling. This process must be systematic and compliant with both federal and institutional standards.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected.[5]
Causality: Designating an SAA ensures the waste remains under the control of laboratory personnel who are knowledgeable about its hazards.[5] This minimizes the risk of improper handling by untrained staff.
Procedure:
Choose a location within the laboratory, such as a designated secondary containment tray in a chemical fume hood or a labeled cabinet.[5]
The SAA must be clearly marked with a sign that reads "Hazardous Waste."[5]
Ensure the SAA does not exceed the regulatory limit of 55 gallons for total hazardous waste.[6]
Step 2: Select an Appropriate Waste Container
The integrity of the waste container is paramount to preventing leaks and spills.
Causality: Chemical incompatibility can lead to container degradation, leaks, or even dangerous chemical reactions.
Procedure:
Select a container made of a chemically resistant material, such as high-density polyethylene (HDPE). Avoid metal containers, as the amine functionality of the morpholine group may impart basic or corrosive properties.
Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw-top cap.[7]
The container must be kept closed at all times except when adding waste.[4] This is a key EPA requirement to prevent the release of vapors.
Step 3: Correctly Label the Waste Container
Proper labeling is a critical communication tool that ensures safety and regulatory compliance.
Causality: A correctly labeled container informs handlers of the contents and their associated hazards, preventing accidental mixing of incompatible wastes and ensuring proper final disposal.
Procedure:
Affix a hazardous waste label to the container before adding any waste.
The label must include the following information:[5]
The words "Hazardous Waste" .
The full chemical name: "4-Morpholin-4-ylbutan-2-one" . Do not use abbreviations or chemical formulas.
A clear indication of the hazards. Check the boxes for Toxic (Poison) and Irritant . Given the properties of the parent compound, it is also wise to check Flammable .
As waste is added, maintain a log of the approximate quantities.
Disposal Protocol: Step-by-Step Guidance
The final disposal of 4-Morpholin-4-ylbutan-2-one must be handled by licensed professionals. The following workflow outlines the process from generation to pickup.
Procedure for Disposal
Segregation: Store the waste container for 4-Morpholin-4-ylbutan-2-one separately from incompatible materials, particularly strong acids and oxidizing agents.[7]
Accumulation: Collect the waste in your labeled container within the designated SAA.
Requesting Disposal: Once the container is nearly full or has been accumulating for a set period (e.g., six months, check your institution's policy), contact your facility's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.[4]
Professional Disposal: Do not attempt to treat or neutralize this waste in the lab. The waste must be transported off-site by a licensed hazardous waste disposal company for final treatment, which is typically high-temperature incineration.[7][8]
Decontamination and Spill Management
Empty Container Decontamination
An "empty" container that held hazardous waste must be properly managed.
Procedure:
Empty the container as thoroughly as possible, with the final rinsate being collected as hazardous waste.
To render the container non-hazardous, it must be triple-rinsed.[4] Use a suitable solvent (such as acetone or methanol) for the rinsing.
Crucially, the rinsate from all three rinses is also considered hazardous waste and must be collected in an appropriate, labeled waste container (e.g., "Halogenated Solvent Waste").[4]
Once triple-rinsed, the original container can be defaced (by removing or obscuring the label) and disposed of in the regular trash or recycled, per your institution's policy.[4]
Spill Management
In the event of a spill, immediate and correct action is vital.
Procedure:
Alert Personnel: Immediately alert others in the area.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to dike and absorb the spill.[8] Do not use combustible materials like paper towels on large spills.
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, labeled container for disposal as hazardous waste.[7][9]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[2]
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.
References
MsdsDigital.com. (2019). MORPHOLINE. Retrieved from [Link]
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 4-Morpholin-4-ylbutan-2-one
In the dynamic landscape of research and development, the synthesis and handling of novel chemical entities are routine. While these compounds hold the promise of scientific advancement, they also present the challenge o...
Author: BenchChem Technical Support Team. Date: January 2026
In the dynamic landscape of research and development, the synthesis and handling of novel chemical entities are routine. While these compounds hold the promise of scientific advancement, they also present the challenge of undefined safety profiles. This guide provides essential, immediate safety and logistical information for handling 4-Morpholin-4-ylbutan-2-one (CAS No: 6050-58-4). In the absence of a comprehensive Safety Data Sheet (SDS), this document establishes a robust framework for its safe use, grounded in the principle of treating substances with unknown toxicity as potentially hazardous.
Hazard Identification and Risk Assessment: An Inferential Approach
Morpholine and its Derivatives: Morpholine is a corrosive and flammable liquid that can be absorbed through the skin, causing severe skin burns and eye damage.[2][3][4] It is prudent to assume that 4-Morpholin-4-ylbutan-2-one may exhibit similar corrosive properties. Morpholine derivatives can also be toxic and harmful if inhaled or swallowed.[2][4]
Ketones: Ketones as a class can be irritants and may have other toxicological effects. Some ketones are flammable.
Given these characteristics, 4-Morpholin-4-ylbutan-2-one must be handled as a substance that is potentially corrosive, toxic, and flammable. All routes of exposure—inhalation, skin and eye contact, and ingestion—should be considered significant risks.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to any hazardous chemical is through robust engineering controls.
Chemical Fume Hood: All handling of 4-Morpholin-4-ylbutan-2-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5][6] This minimizes the risk of inhaling potentially harmful vapors.
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE): Your Essential Barrier
When handling a substance with an incomplete hazard profile, a comprehensive PPE strategy is non-negotiable.[5] The following table outlines the minimum and recommended PPE for handling 4-Morpholin-4-ylbutan-2-one.
PPE Category
Minimum Requirement
Recommended Enhancement for High-Risk Operations
Eye and Face
ANSI Z87.1 compliant safety glasses with side shields.
Chemical splash goggles and a full-face shield.[5]
Hand
Chemically resistant gloves. Butyl rubber gloves are recommended for handling ketones.[7] Nitrile gloves are generally not recommended for prolonged use with ketones.[7][8]
Double-gloving with two different types of chemically resistant gloves.[5]
Body
A standard laboratory coat.
A chemically resistant apron over the laboratory coat.
Respiratory
Work should be performed in a certified chemical fume hood.
If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be considered.
Glove Selection Logic:
The choice of glove material is critical when handling ketones. Butyl rubber gloves are made of a synthetic rubber that protects against a wide variety of chemicals, including ketones.[7] Nitrile gloves, while common in laboratories, may not offer sufficient protection against prolonged exposure to certain ketones and are therefore not recommended as the primary barrier.[7]
Safe Handling and Operational Plan
A meticulous operational plan is essential to minimize the risk of exposure and accidents.
Preparation and Handling:
Pre-use Inspection: Before starting any work, inspect all equipment, including the chemical fume hood, glassware, and PPE, for any signs of damage.
Clear Workspace: Ensure the fume hood is clean and uncluttered.
Weighing and Transferring: Conduct all weighing and transferring of 4-Morpholin-4-ylbutan-2-one within the fume hood. Use a disposable weighing boat to avoid contamination of balances.
Solution Preparation: When preparing solutions, add the 4-Morpholin-4-ylbutan-2-one slowly to the solvent to avoid splashing.
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, as these can react violently with morpholine derivatives.[9]
Storage:
Container: Store 4-Morpholin-4-ylbutan-2-one in a tightly sealed, clearly labeled container.[5] The label should include the chemical name, CAS number, and a clear warning such as "Caution: Handle with Appropriate PPE. Potential Corrosive and Toxic Effects."
Location: Store the container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4] Store in a secondary containment tray to prevent the spread of any potential leaks.[6]
Spill and Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Spill Response:
Evacuate and Alert: In case of a spill, immediately evacuate the area and alert your colleagues and the laboratory supervisor.[6]
Isolate the Area: Restrict access to the spill area.
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.
Cleanup:
Wear the appropriate PPE, including respiratory protection if necessary.
Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9]
Carefully collect the absorbed material into a designated hazardous waste container using non-sparking tools.[9]
Decontaminate the spill area with a suitable cleaning agent.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][9]
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek immediate medical attention.[6][9]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal Plan
Proper disposal of 4-Morpholin-4-ylbutan-2-one and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation: All waste contaminated with 4-Morpholin-4-ylbutan-2-one, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated hazardous waste container.[5]
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "4-Morpholin-4-ylbutan-2-one."[11]
Disposal: Contact your institution's EHS department for guidance on the proper disposal of this chemical waste.[5][11] Do not dispose of it in the regular trash or down the drain.[10]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a chemical with limited safety data.
Caption: PPE Selection Workflow for Chemicals with Limited Safety Data.
References
Essential Safety and Handling Guidance for Unknown Laboratory Chemicals - Benchchem. (n.d.).
Novel Chemicals with Unknown Hazards SOP. (n.d.).
Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2).
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. (n.d.).
Responding to incorrect or unlabeled chemicals - Storemasta. (2023, March 15).
Chapter 6: Chemical Storage and Handling - Emergency Management and Safety. (n.d.).
Unknown Chemicals - University of Pittsburgh. (2023, September 21).
Gloves - Tables of Properties and Resistances. (n.d.).